molecular formula C6H7NO2 B1388661 2-Methoxypyridin-4-ol CAS No. 66080-45-3

2-Methoxypyridin-4-ol

Cat. No.: B1388661
CAS No.: 66080-45-3
M. Wt: 125.13 g/mol
InChI Key: LRNDOTVCAIEGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypyridin-4-ol is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxypyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxypyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-4-5(8)2-3-7-6/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNDOTVCAIEGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314632
Record name 2-Methoxy-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66080-45-3
Record name 2-Methoxy-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66080-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypyridin-4-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridin-4-ol, also known by its IUPAC name 2-methoxy-1H-pyridin-4-one, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its substituted pyridine framework serves as a versatile scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxypyridin-4-ol, its synthesis, reactivity, and its burgeoning role in the pharmaceutical landscape.

Physicochemical Properties

2-Methoxypyridin-4-ol is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 66080-45-3[1][2]
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
Melting Point 132-138 °C[2]
Boiling Point No data available
Appearance Solid[2]
pKa The pKa of the related 2-methoxypyridinium ion is 3.06, suggesting the pyridine nitrogen is a relatively weak base.[3] The pKa of the 4-hydroxyl group is not readily available in the literature.
Solubility No quantitative data available. General solubility for related compounds suggests likely solubility in polar organic solvents.

Tautomerism: A Key Chemical Feature

A critical aspect of the chemistry of 2-Methoxypyridin-4-ol is its existence in a tautomeric equilibrium with 2-methoxy-1H-pyridin-4-one. This equilibrium is a common feature for pyridines with hydroxyl groups at the 2- or 4-positions.

Caption: Tautomeric equilibrium between the -ol and -one forms.

The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridone tautomer is the more stable form. This tautomerism has significant implications for the molecule's reactivity, hydrogen bonding capabilities, and its interactions with biological targets.

Synthesis of 2-Methoxypyridin-4-ol

While a specific, detailed experimental protocol for the synthesis of 2-Methoxypyridin-4-ol is not widely available in commercial literature, a general and plausible synthetic route can be inferred from the synthesis of analogous pyridine derivatives. A common strategy involves the nucleophilic substitution of a suitable leaving group at the 2-position of a 4-hydroxypyridine derivative with a methoxide source.

A potential synthetic pathway is outlined below:

synthesis start 2-Chloro-4-hydroxypyridine product 2-Methoxypyridin-4-ol start->product Nucleophilic Aromatic Substitution reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->product

Caption: A potential synthetic route to 2-Methoxypyridin-4-ol.

Experimental Workflow (Hypothetical Protocol):

  • Reaction Setup: To a solution of 2-chloro-4-hydroxypyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: The reaction mixture is then heated to reflux and monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to track the consumption of the starting material.

  • Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.

  • Purification: The crude product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Methoxypyridin-4-ol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of sodium methoxide and to avoid unwanted side reactions.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation of the starting materials and intermediates, particularly at elevated temperatures.

  • Neutralization: Careful neutralization is required to protonate the hydroxyl group and facilitate the extraction of the product into the organic phase.

Reactivity and Chemical Behavior

The reactivity of 2-Methoxypyridin-4-ol is dictated by the interplay of its functional groups: the pyridine ring, the methoxy group, and the hydroxyl group (or keto group in its tautomeric form).

  • Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated. However, the electron-donating methoxy group at the 2-position can influence its basicity.

  • 4-Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide-like species. It can also undergo etherification or esterification reactions. In its keto tautomer form, the N-H proton is acidic.

  • Aromatic Ring: The pyridine ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing methoxy and hydroxyl groups. It can also participate in various coupling reactions, making it a valuable building block in organic synthesis.

Applications in Drug Development and Research

Substituted pyridines are a cornerstone in medicinal chemistry, and 2-Methoxypyridin-4-ol is a valuable intermediate for the synthesis of a wide array of biologically active molecules. Its structural motifs are found in compounds being investigated for various therapeutic areas. The ability of the methoxy and hydroxyl groups to act as hydrogen bond donors and acceptors, coupled with the overall electronic properties of the pyridine ring, allows for fine-tuning of a molecule's binding affinity and pharmacokinetic properties.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton, which would be exchangeable with D₂O. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be characteristic of a substituted pyridine ring, with the carbon attached to the oxygen of the methoxy group and the carbon bearing the hydroxyl group appearing at lower field.

  • IR Spectroscopy: The infrared spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-O stretching bands for the methoxy group and aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be dependent on the ionization method used but would likely involve the loss of the methoxy group or other characteristic fragments of the pyridine ring.

Safety and Handling

2-Methoxypyridin-4-ol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methoxypyridin-4-ol is a valuable heterocyclic compound with a rich chemical profile dominated by its tautomeric nature and the interplay of its functional groups. While some of its fundamental physicochemical properties are not yet extensively documented in publicly available literature, its importance as a building block in medicinal chemistry is clear. Further research into its synthesis, reactivity, and biological applications is warranted to fully unlock its potential in the development of novel therapeutics.

References

  • PubChem. 2-Methoxypyridine. [Link]

  • ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

  • PubChem. 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]

  • PubChem. 2-Amino-4-Methoxypyridine. [Link]

  • PubChem. 2-Methoxypyridin-4-amine. [Link]

  • PubChem. 2-Methoxypyridin-4-ol. [Link]

  • Hirst, G. C.; Johnson, T. O.; Overman, L. E. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. J. Am. Chem. Soc.2011 , 133 (51), 20885–20888. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • Google Patents.
  • Schlegel, H. B.; Pople, J. A.; Binkley, J. S. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. J. Am. Chem. Soc.1984 , 106 (19), 5647–5650. [Link]

  • Rzepa, H. S. Tautomeric polymorphism. Henry Rzepa's Blog. [Link]

  • University of Illinois Grainger College of Engineering. Interpretation of mass spectra. [Link]

  • ResearchGate. 2-Methoxy Pyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • ResearchGate. Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[4][5]pyridine-1,3-diones. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. 2-Methoxy Pyridine. [Link]

  • Royal Society of Chemistry. Table of Contents. [Link]

  • PubMed. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. [Link]

  • ResearchGate. FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. [Link]

Sources

An In-depth Technical Guide to 2-Methoxypyridin-4-ol (CAS: 66080-45-3): A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Pyridine Intermediate

2-Methoxypyridin-4-ol, registered under CAS number 66080-45-3, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its structural motif, featuring a pyridine ring substituted with both a methoxy and a hydroxyl group, renders it a versatile and valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering insights for researchers and professionals engaged in drug discovery and development.

Core Chemical and Physical Properties

2-Methoxypyridin-4-ol presents as a solid at room temperature with a melting point in the range of 132 to 138°C. It is crucial to handle this compound with appropriate safety precautions, as it may be harmful if swallowed or inhaled and can cause skin and eye irritation. For optimal stability, it should be stored in a dry, well-ventilated area at ambient temperature.

PropertyValueSource
CAS Number 66080-45-3N/A
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
IUPAC Name 2-methoxy-1H-pyridin-4-one
Melting Point 132-138 °CN/A
Appearance SolidN/A

The Critical Role of Tautomerism

A fundamental characteristic of 2-Methoxypyridin-4-ol is its existence in a tautomeric equilibrium with its pyridone form, 2-methoxy-1H-pyridin-4-one . This phenomenon is common for hydroxypyridines and significantly influences the compound's reactivity and physical properties.

synthesis_workflow start 2-Chloropyridine step1 Nitrogen Oxidation start->step1 step2 Etherification with Sodium Methoxide step1->step2 Forms 2-chloro-pyridine-N-oxide step3 Nitration step2->step3 Forms 2-methoxypyridine-N-oxide step4 Reduction of Nitro Group step3->step4 Introduces nitro group at C4 step5 Diazotization and Hydrolysis step4->step5 Forms 4-amino-2-methoxypyridine end 2-Methoxypyridin-4-ol step5->end

Caption: A potential multi-step synthesis workflow.

A detailed, generalized experimental protocol based on this strategy is as follows:

  • Nitrogen Oxidation: 2-Chloropyridine is oxidized to 2-chloropyridine-N-oxide. This step activates the pyridine ring for subsequent nucleophilic substitution.

  • Etherification: The N-oxide is then reacted with sodium methoxide to replace the chloro group with a methoxy group, yielding 2-methoxypyridine-N-oxide.

  • Nitration: The 2-methoxypyridine-N-oxide is nitrated, typically at the 4-position, to introduce a nitro group.

  • Reduction: The nitro group is reduced to an amino group, forming 4-amino-2-methoxypyridine.

  • Diazotization and Hydrolysis: The amino group is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis to yield the final product, 2-Methoxypyridin-4-ol.

It is important to note that optimization of reaction conditions, including solvents, temperature, and reaction times, is crucial at each step to maximize yield and purity.

Reactivity and Utility in Synthesis

The synthetic utility of 2-Methoxypyridin-4-ol stems from the reactivity of its functional groups and the pyridine core. The tautomeric nature allows for reactions at both the oxygen and nitrogen atoms of the pyridone form.

Key Reactions:

  • O-Alkylation and O-Acylation: The hydroxyl group (in the pyridinol form) or the oxygen of the carbonyl group (in the pyridone form) can be alkylated or acylated to introduce a variety of substituents. These reactions are fundamental in modifying the compound's properties for drug discovery applications.

  • N-Alkylation: The nitrogen atom in the pyridone ring can also undergo alkylation, providing another avenue for structural diversification.

  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although the electron-donating methoxy and hydroxyl/oxo groups influence the position of substitution.

  • Cross-Coupling Reactions: The pyridine ring can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, by first converting the hydroxyl group to a leaving group (e.g., a triflate).

These reactions underscore the role of 2-Methoxypyridin-4-ol as a versatile scaffold for generating libraries of compounds for biological screening.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine and pyridone moieties are prevalent in a wide range of biologically active compounds and approved drugs. The ability of the 2-Methoxypyridin-4-ol scaffold to be readily functionalized makes it an attractive starting point for the synthesis of novel therapeutic agents.

Derivatives of methoxypyridines and pyridones have been investigated for a variety of biological activities, including:

  • Anticancer Agents: The pyridone core is a key structural feature in some kinase inhibitors and other anticancer drugs.

  • Analgesics: Certain substituted pyridin-2(1H)-ones have shown potent anti-allodynic effects in models of inflammatory pain.

  • Antituberculosis Agents: Methoxypyridylamino-substituted compounds have been explored as potential treatments for tuberculosis.

The synthetic accessibility and the potential for diverse functionalization make 2-Methoxypyridin-4-ol a valuable tool for lead optimization and the development of new chemical entities in drug discovery programs.

Conclusion

2-Methoxypyridin-4-ol, with its unique structural features and reactivity, stands as a significant building block in the field of organic synthesis and medicinal chemistry. Its tautomeric nature and the presence of multiple reactive sites provide a rich platform for the creation of diverse molecular structures. As research continues to uncover new synthetic methodologies and biological applications, the importance of this versatile pyridine intermediate is poised to grow, offering new opportunities for the development of innovative therapeutics and functional materials.

References

  • PubChem Compound Summary for CID 46398141, 2-Methoxypyridin-4-ol. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. MDPI. [Link]

An In-Depth Technical Guide to 2-Methoxypyridin-4-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridin-4-ol, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and organic synthesis. Its unique structural features, combining a pyridine ring with both a methoxy and a hydroxyl group, offer multiple points for chemical modification, making it a versatile intermediate in the design and synthesis of complex molecules. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, analytical characterization, and potential applications, with a focus on its relevance to drug discovery and development.

The pyridine scaffold is a core component in numerous FDA-approved drugs and biologically active compounds.[1] The introduction of methoxy and hydroxyl substituents can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profiles.[2] This guide aims to serve as a technical resource for researchers leveraging 2-Methoxypyridin-4-ol in their scientific endeavors.

Nomenclature and Synonyms

To facilitate comprehensive literature and database searches, it is essential to be familiar with the various synonyms for 2-Methoxypyridin-4-ol. The compound exhibits tautomerism, existing in equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one forms.

Systematic Name: 2-methoxy-1H-pyridin-4-one[3][4]

Common Synonyms:

  • 2-METHOXY-4-PYRIDINOL[4]

  • 4-Hydroxy-2-methoxypyridine[4]

  • 2-Methoxy-4-pyridinol[5]

  • 4-Pyridinol, 2-methoxy-[5]

Key Identifiers:

  • CAS Number: 66080-45-3[3][4][5]

  • Molecular Formula: C₆H₇NO₂[3][4][5]

  • Molecular Weight: 125.13 g/mol [4][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Methoxypyridin-4-ol is crucial for its handling, reaction optimization, and application.

PropertyValueSource(s)
Physical State Solid[3]
Melting Point 132 to 138°C[3]
Molecular Weight 125.127 g/mol [3]
Molecular Formula C₆H₇NO₂[3][4][5]
InChI Key LRNDOTVCAIEGPH-UHFFFAOYSA-N[3][4]
Canonical SMILES COC1=CC(=O)C=CN1[4]

Synthesis of 2-Methoxypyridin-4-ol

The synthesis of 2-Methoxypyridin-4-ol can be approached through several synthetic strategies, often involving the modification of a pre-existing pyridine ring. A common conceptual approach involves the selective O-methylation of a dihydroxypyridine precursor.

Conceptual Synthetic Pathway

A plausible and commonly employed strategy for the synthesis of methoxypyridinols involves the selective alkylation of dihydroxypyridines. The differential reactivity of the hydroxyl groups, influenced by their position on the pyridine ring, can be exploited to achieve regioselective methylation.

Synthesis_of_2-Methoxypyridin-4-ol 2,4-Dihydroxypyridine 2,4-Dihydroxypyridine 2-Methoxypyridin-4-ol 2-Methoxypyridin-4-ol 2,4-Dihydroxypyridine->2-Methoxypyridin-4-ol Selective O-methylation (e.g., CH3I, base) Applications_of_2-Methoxypyridin-4-ol cluster_0 2-Methoxypyridin-4-ol cluster_1 Potential Applications Start 2-Methoxypyridin-4-ol App1 Synthesis of Kinase Inhibitors Start->App1 Further Functionalization App2 Development of CNS-active agents Start->App2 Scaffold for Bioactive Molecules App3 Agrochemical Synthesis Start->App3 Building Block

Sources

Technical Guide: Characterization & Analysis of 4-Hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the characterization of 4-Hydroxy-2-methoxypyridine (also known as 2-methoxy-4-pyridone ).

Executive Summary

4-Hydroxy-2-methoxypyridine (CAS: 66080-45-3 ) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and sodium channel blockers. Its structural duality—existing at the intersection of pyridine and pyridone chemistry—presents unique challenges in characterization. This guide provides a definitive technical analysis of its tautomeric behavior, spectroscopic signature, and purity assessment protocols.

Key Compound Data
PropertySpecification
IUPAC Name 2-methoxypyridin-4-ol (or 2-methoxy-1H-pyridin-4-one)
CAS Number 66080-45-3
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~8.5 (OH/NH acidic), ~2.0 (Pyridine N basic)

Structural Dynamics: The Tautomerism Challenge

The characterization of 4-hydroxy-2-methoxypyridine is defined by its prototropic tautomerism. Unlike simple pyridines, this molecule exists in a solvent-dependent equilibrium between the hydroxy-pyridine form (aromatic) and the 4-pyridone form (non-aromatic/conjugated).

Tautomeric Equilibrium

In the solid state and polar aprotic solvents (e.g., DMSO), the 4-pyridone tautomer often predominates due to the stabilization of the polar carbonyl group and intermolecular hydrogen bonding (dimerization). However, the 2-methoxy substituent blocks the formation of a 2-pyridone, restricting the equilibrium to the 4-position.

Tautomerism Hydroxy Hydroxy Form (2-methoxypyridin-4-ol) Aromatic Favored in Gas Phase/Non-polar Pyridone Pyridone Form (2-methoxy-1H-pyridin-4-one) Polar/Conjugated Favored in DMSO/Solid State Hydroxy->Pyridone Proton Transfer (Solvent Assisted)

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and 4-pyridone forms.

Implication for Analysis:

  • NMR: In DMSO-d₆, expect signals consistent with the pyridone form (NH signal visible, distinct C=O character). In CDCl₃, the equilibrium may shift, causing line broadening.

  • IR: Look for a strong carbonyl stretch (

    
    ) around 1640–1660 cm⁻¹ indicative of the pyridone form, rather than a broad phenolic -OH.
    

Spectroscopic Profile & Characterization Data[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ is the gold standard for identity verification.

¹H NMR (400 MHz, DMSO-d₆) Data:

PositionShift (δ, ppm)MultiplicityIntegrationAssignment
NH 11.0 – 11.5Broad Singlet1HPyridone N-H (Exchangeable)
C6-H 7.65Doublet (J ≈ 6-7 Hz)1HAlpha to Nitrogen (Deshielded)
C3-H 5.85Doublet (J ≈ 2.5 Hz)1HAlpha to Carbonyl (Shielded)
C5-H 6.05Doublet of Doublets1HBeta to Nitrogen
OCH₃ 3.82Singlet3HMethoxy Group

Interpretation:

  • The signal at 11.0+ ppm confirms the presence of the NH proton, validating the pyridone tautomer in DMSO.

  • The upfield shift of protons at C3 and C5 (compared to pyridine) is characteristic of the electron-rich enone system in 4-pyridones.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization)

  • Molecular Ion: m/z 126.1 [M+H]⁺

  • Fragmentation Pattern:

    • m/z 126.1 (Parent)

    • m/z 98.1 (Loss of CO, typical for pyridones/phenols)

    • m/z 83.1 (Loss of CHNO fragment)

Infrared Spectroscopy (FT-IR)
  • Medium: KBr Pellet or ATR

  • Key Bands:

    • 3200–2800 cm⁻¹: Broad N-H stretch (indicative of pyridone H-bonding).

    • 1645 cm⁻¹: Strong C=O stretching vibration (Amide-like).

    • 1250 cm⁻¹: C-O-C asymmetric stretch (Methoxy group).

Experimental Protocols

Synthesis & Purification Workflow

While commercially available, high-purity material is often required for SAR studies. A robust purification method involves recrystallization or acid-base extraction.

Protocol: Purification from Crude Commercial Material

  • Dissolution: Dissolve crude 4-hydroxy-2-methoxypyridine (1.0 eq) in minimum hot Methanol (60°C).

  • Filtration: Filter while hot to remove insoluble inorganic salts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the white precipitate.

  • Wash: Wash with cold diethyl ether to remove non-polar impurities.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Protocol: Acid-Base Extraction (for removing neutral impurities)

  • Dissolve compound in 1M NaOH (aq). The compound forms a sodium salt (soluble).

  • Wash the aqueous layer with Ethyl Acetate (3x) to remove non-acidic impurities.

  • Acidify the aqueous layer carefully with 1M HCl to pH ~6-7. The pyridone precipitates.

  • Extract with Ethyl Acetate or n-Butanol.

  • Dry organic layer over Na₂SO₄ and concentrate.

Purification Crude Crude Material (Impurities: Salts, Isomers) Dissolve Dissolve in 1M NaOH (Forms Na-Salt) Crude->Dissolve Wash Wash with EtOAc (Removes Neutrals) Dissolve->Wash Acidify Acidify to pH 6-7 (Precipitates Pyridone) Wash->Acidify Isolate Filtration / Extraction Yields Pure Product Acidify->Isolate

Figure 2: Acid-Base purification strategy leveraging the acidity of the 4-hydroxy group.

Quality Control & Impurity Profiling

To ensure "Drug-Grade" quality, the following impurities must be monitored:

ImpurityOriginDetection MethodLimit (Typical)
2,4-Dimethoxypyridine Over-methylation byproductHPLC / GC-MS< 0.5%
2,4-Dihydroxypyridine Hydrolysis byproductHPLC (Polar column)< 1.0%
Inorganic Salts Synthesis reagents (NaOMe)Residue on Ignition< 0.1%

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

References

  • Google Patents. (2015). Biaryl acyl-sulfonamide compounds as sodium channel inhibitors (WO2015051043A1).
  • National Institutes of Health (NIH). (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (1912). The Action of Sodium Methoxide on 2:3:4:5-Tetrachloropyridine. Journal of the Chemical Society.[1] Retrieved from [Link]

Sources

2-Methoxypyridin-4-ol: Scaffold Profile & Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxypyridin-4-ol (CAS: 66080-45-3), also known as 2-methoxy-1H-pyridin-4-one , represents a "privileged scaffold" in modern medicinal chemistry. While rarely used as a standalone therapeutic agent, its structural versatility makes it a critical pharmacophore in the development of Nav1.7 sodium channel blockers , PI3K/mTOR kinase inhibitors , and antitubercular agents .

This guide analyzes the compound's biological utility through the lens of Fragment-Based Drug Discovery (FBDD) . It details the molecule's unique tautomeric equilibrium, which allows it to function as a dynamic hydrogen bond donor/acceptor system, and provides validated protocols for its incorporation into bioactive ligands.

Structural Dynamics & Tautomerism

The biological activity of 2-methoxypyridin-4-ol is governed by its tautomeric equilibrium. Unlike simple pyridines, this molecule exists predominantly in the 4-pyridone form in solution and solid state, rather than the 4-pyridinol form.

The Tautomeric Equilibrium

The "2-methoxy" substituent locks the adjacent nitrogen's electronic environment, but the 4-position oxygen allows for proton transfer between the oxygen and the ring nitrogen.

  • Form A (Pyridone): The dominant species. Acts as a Hydrogen Bond Acceptor (C=O) and Donor (N-H).

  • Form B (Pyridinol): The minor species. Acts as a Hydrogen Bond Donor (O-H) and Acceptor (N:).

This duality allows the scaffold to adapt to various protein binding pockets, particularly those requiring a donor-acceptor motif (e.g., hinge regions of kinases).

Visualization of Tautomeric States

The following diagram illustrates the equilibrium and the resulting hydrogen bonding vectors.

Tautomerism Pyridone Major Tautomer (2-methoxy-1H-pyridin-4-one) H-Bond Donor: N-H H-Bond Acceptor: C=O Pyridinol Minor Tautomer (2-methoxypyridin-4-ol) H-Bond Donor: O-H H-Bond Acceptor: N: Pyridone->Pyridinol Proton Transfer (Solvent Dependent)

Figure 1: Tautomeric equilibrium between the pyridone and pyridinol forms. The pyridone form dominates at physiological pH.

Pharmacological Applications

The 2-methoxypyridin-4-ol moiety acts as a bioisostere for phenols and carboxylic acids, improving metabolic stability and oral bioavailability.

Nav1.7 Sodium Channel Inhibition (Pain Management)

The scaffold is extensively utilized in the synthesis of biaryl acyl-sulfonamides , a class of highly selective inhibitors for the voltage-gated sodium channel Nav1.7.

  • Mechanism: The 2-methoxypyridine ring serves as a polar "head group" that interacts with the voltage-sensing domain of the channel.

  • Advantage: Unlike traditional tetrazole head groups, the 2-methoxypyridin-4-ol moiety reduces anionic character at physiological pH, improving membrane permeability while maintaining potency.

Kinase Inhibition (PI3K/mTOR)

In oncology, derivatives of this scaffold target the ATP-binding pocket of kinases.

  • Target: Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR).[1]

  • Binding Mode: The pyridone oxygen (C=O) accepts a hydrogen bond from the kinase hinge region (e.g., Val882 in PI3K), while the N-H donates a hydrogen bond to the backbone carbonyl.

  • Selectivity: The 2-methoxy group often occupies a small hydrophobic pocket (the "gatekeeper" region), enhancing selectivity over other kinases.

Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight 125.13 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP ~0.3 - 0.7Highly hydrophilic; improves solubility of lipophilic drug cores.
pKa (Pyridone NH) ~11.0Weakly acidic; remains neutral at physiological pH (7.4).
pKa (Pyridine N) ~3.3 (Parent)Low basicity reduces non-specific protein binding (hERG liability).

Experimental Protocols

Synthetic Incorporation: Suzuki-Miyaura Coupling

The most reliable method to introduce this scaffold into a drug candidate is via its boronic ester derivative.

Reagents:

  • Reactant A: Aryl Halide (Drug Core)

  • Reactant B: 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂

  • Base: K₂CO₃ (2M aqueous)

Protocol:

  • Dissolution: Dissolve 1.0 eq of Aryl Halide and 1.2 eq of Reactant B in 1,4-Dioxane.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Activation: Add 0.05 eq of Pd(dppf)Cl₂ and 3.0 eq of K₂CO₃ solution.

  • Reaction: Heat to 90°C for 4–12 hours under Argon atmosphere. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM). The product will likely be the pyridone tautomer; verify via NMR (look for absence of O-H signal and presence of broad N-H).

In Vitro Assay: Fragment Binding (Thermal Shift)

To validate the binding of the 2-methoxypyridin-4-ol fragment to a target protein (e.g., a kinase domain) prior to optimization.

Workflow Visualization:

AssayWorkflow Step1 Protein Preparation (2 μM Kinase Domain in Buffer) Step2 Fragment Addition (Add 2-Methoxypyridin-4-ol at 1 mM) Step1->Step2 Step3 Dye Addition (SYPRO Orange 5x) Step2->Step3 Step4 Thermal Ramp (25°C to 95°C, 1°C/min) Step3->Step4 Step5 Data Analysis (Calculate ΔTm vs DMSO Control) Step4->Step5

Figure 2: Differential Scanning Fluorimetry (DSF) workflow for validating fragment binding.

Data Interpretation:

  • Positive Result: A shift in melting temperature (ΔTm) > 1.0°C indicates specific binding to the protein, stabilizing its structure.

  • Negative Result: No shift suggests the fragment does not bind the isolated domain, or the affinity is too low (>5 mM Kd).

Safety & Handling (GHS)

While valuable, the compound poses specific hazards in a research setting.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Respiratory: May cause respiratory irritation (H335).

  • Handling: All weighing must be performed in a fume hood. Wear nitrile gloves and safety goggles.

References

  • PubChem. (2025).[2][3] 2-Methoxypyridin-4-ol Compound Summary. National Library of Medicine. [Link]

  • Frontiers in Microbiology. (2022). 2,4-Disubstituted Pyridine Derivatives as Antitubercular Agents. [Link]

  • Google Patents. (2015). Biaryl acyl-sulfonamide compounds as sodium channel inhibitors (WO2015051043A1).
  • Journal of Medicinal Chemistry. (2011). Direct Methoxypyridine Functionalization Approach. [Link]

  • ResearchGate. (2017). Calculated pKa values for methoxypyridines. [Link]

Sources

Potential therapeutic applications of methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Methoxypyridine Scaffold: From Proton Pump Inhibition to Next-Generation Kinase Modulation

Executive Summary

The methoxypyridine moiety represents a privileged scaffold in medicinal chemistry, distinguished by its ability to fine-tune the physicochemical and electronic properties of bioactive molecules. Unlike the unsubstituted pyridine ring, the introduction of a methoxy group (


) modulates basicity, enhances lipophilicity, and provides a critical hydrogen-bond acceptor site. This guide analyzes the technical utility of methoxypyridine derivatives, moving from their established role in gastroenterology (Proton Pump Inhibitors) to their emerging dominance in oncology (Kinase Inhibitors) and neurology.

Part 1: Medicinal Chemistry & SAR Logic[1]

The strategic incorporation of a methoxy group onto a pyridine ring is rarely arbitrary. It serves three distinct mechanistic functions in drug design:

  • Electronic Modulation (The "Push-Pull" Effect):

    • Inductive Effect (

      
      ):  The oxygen atom is electronegative, withdrawing electron density through the sigma bond.
      
    • Mesomeric Effect (

      
      ):  The lone pairs on the oxygen donate electron density into the pyridine ring via resonance.
      
    • Net Result: In 2-methoxypyridine and 4-methoxypyridine , the

      
       effect dominates, increasing electron density at the ring nitrogens and carbons ortho/para to the methoxy group. However, the basicity of the ring nitrogen is often lowered compared to pyridine (pKa ~5.2 vs. ~3.3 for 2-methoxypyridine) due to the steric hindrance and the inductive withdrawal dominating at the sigma-framework level close to the nitrogen.
      
  • Metabolic Stability:

    • Pyridine rings are susceptible to oxidation by CYP450 enzymes (N-oxidation or C-hydroxylation). Blocking the C-2 or C-4 positions with a methoxy group prevents metabolic attack at these vulnerable sites, although the methoxy group itself can be subject to O-demethylation.

  • Conformational Restriction:

    • The methoxy group prefers a coplanar conformation with the aromatic ring to maximize resonance, which can lock the molecule into a bioactive conformation.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow for selecting a methoxypyridine scaffold during Lead Optimization.

SAR_Logic Start Lead Optimization: Pyridine Scaffold Problem1 Problem: High Basicity (Non-specific binding) Start->Problem1 Problem2 Problem: Metabolic Instability (Rapid Clearance) Start->Problem2 Problem3 Problem: Poor Solubility Start->Problem3 Solution1 Strategy: 2-Methoxy Substitution Problem1->Solution1 Inductive withdrawal Problem2->Solution1 Steric block Solution2 Strategy: 3-Methoxy Substitution Problem3->Solution2 Polarity balance Effect1 Result: Lower pKa Reduced off-target effects Solution1->Effect1 Effect2 Result: Blocked Oxidation Site Increased t1/2 Solution1->Effect2 Effect3 Result: H-Bond Acceptor Target Specificity Solution2->Effect3

Caption: Decision matrix for implementing methoxypyridine scaffolds to solve common ADMET issues.

Part 2: Established Therapeutic Applications

Case Study: Proton Pump Inhibitors (Omeprazole)[1]

The most commercially successful application of the methoxypyridine scaffold is in Proton Pump Inhibitors (PPIs) like Omeprazole .

  • Structure: Omeprazole contains a 4-methoxy-3,5-dimethylpyridine moiety linked to a benzimidazole.

  • Mechanism of Action: The drug is a prodrug.[1][2][3] It accumulates in the highly acidic secretory canaliculi of gastric parietal cells.

    • Step 1: Protonation of the pyridine nitrogen (facilitated by the electron-donating methoxy and methyl groups, raising pKa to ~4.0, allowing accumulation).

    • Step 2: Acid-catalyzed rearrangement where the pyridine nitrogen attacks the benzimidazole C-2 position.

    • Step 3: Formation of a reactive sulfenamide.

    • Step 4: Covalent disulfide bond formation with Cysteine-813 of the H+/K+-ATPase enzyme.

Why the Methoxy Group Matters: Without the electron-donating 4-methoxy group, the pyridine ring would not be sufficiently basic to accumulate in the parietal cell, nor would it be nucleophilic enough to trigger the rearrangement efficiently.

Omeprazole_Mechanism Prodrug Omeprazole (Prodrug) Neutral pH 7.4 Acid Acidic Canaliculus pH < 1.0 Prodrug->Acid Diffusion Protonated Bis-Protonated Species (Pyridine N-H+) Acid->Protonated H+ Accumulation Rearrange Spiro-Intermediate (Nucleophilic Attack) Protonated->Rearrange Activation Active Sulfenamide (Active Electrophile) Rearrange->Active -H2O Inhibition Covalent Binding to H+/K+ ATPase Active->Inhibition Cys-SH Attack

Caption: The acid-catalyzed activation cascade of Omeprazole, heavily dependent on the electronics of the methoxypyridine ring.

Part 3: Emerging Therapeutic Applications

Oncology: Dual PI3K/mTOR Inhibitors

Recent research has identified sulfonamide methoxypyridine derivatives as potent inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.

  • Role: The 2-methoxypyridine moiety acts as a bioisostere for other heteroaromatic rings, improving solubility and metabolic stability while maintaining critical hydrogen bonds within the ATP-binding pocket of the kinase.

  • Data: Derivatives have shown IC50 values in the low nanomolar range (0.2 nM) against PI3K

    
    .
    
Neurology: Gamma-Secretase Modulators (GSMs)

In Alzheimer's research, 3-methoxypyridine derivatives are being explored as GSMs.

  • Advantage: Unlike global inhibitors (which cause side effects like Notch toxicity), these modulators selectively shift the cleavage of Amyloid Precursor Protein (APP) to produce shorter, non-toxic peptides (A

    
    37/38) instead of the toxic A
    
    
    
    42.
  • Mechanism: The methoxypyridine ring binds to an allosteric site on the presenilin subunit.

Infectious Disease: Copper-Coordinated Thiosemicarbazones

Methoxypyridine-based thiosemicarbazones form stable complexes with Copper(II). These complexes exhibit selective toxicity against cancer cells and drug-resistant bacteria by generating Reactive Oxygen Species (ROS) and inhibiting topoisomerases.

Part 4: Technical Protocols

Protocol A: Synthesis of 2-Methoxy-5-bromopyridine (SNAr)

This is a fundamental reaction to generate the methoxypyridine building block.

Reagents:

  • 2,5-Dibromopyridine (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.2 eq)

  • Methanol (MeOH) (Solvent)

Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,5-dibromopyridine (10 mmol) in anhydrous MeOH (20 mL).

  • Addition: Add NaOMe (12 mmol) slowly at room temperature under nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the starting material.

  • Quench: Cool to room temperature. Quench with water (50 mL).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Validation:

    • 1H NMR (CDCl3): Look for a singlet at

      
       ~3.9 ppm (Methoxy group).
      
    • Yield: Expected >85%.

Protocol B: In Vitro Kinase Inhibition Assay (General)

To evaluate the therapeutic potential of the synthesized derivative.

  • Preparation: Dissolve test compounds in 100% DMSO to 10 mM stock. Serial dilute to 3x test concentrations.

  • Enzyme Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add purified PI3K recombinant enzyme.

  • Substrate Mix: Prepare ATP (at Km) and lipid substrate (PIP2).

  • Reaction:

    • Add 5

      
      L compound solution to 384-well plate.
      
    • Add 10

      
      L Enzyme Mix. Incubate 15 min at RT.
      
    • Add 10

      
      L Substrate Mix to initiate.
      
    • Incubate 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Experimental_Workflow Step1 Synthesis: SNAr Reaction (2,5-dibromopyridine + NaOMe) Step2 Purification: Flash Chromatography Step1->Step2 Step3 Characterization: 1H NMR / LC-MS Step2->Step3 Step4 Biological Assay: Kinase Inhibition (ADP-Glo) Step3->Step4 Step5 Data Analysis: IC50 Determination Step4->Step5

Caption: Integrated workflow for the synthesis and biological evaluation of methoxypyridine derivatives.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The mechanism of action of omeprazole--a survey of its inhibitory actions in vitro. Source: PubMed URL:[Link]

  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Source: MDPI URL:[Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

2-Methoxypyridin-4-ol: A Versatile Heterocyclic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged core in a vast array of functional molecules. Among the myriad of substituted pyridines, 2-Methoxypyridin-4-ol, and its predominant tautomer 2-methoxy-1H-pyridin-4-one, has emerged as a particularly versatile and valuable building block. Its bifunctional nature, possessing both a nucleophilic/basic nitrogen and a reactive hydroxyl/oxo group, coupled with the directing and activating effects of the methoxy group, allows for a diverse range of subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 2-Methoxypyridin-4-ol, offering field-proven insights for its effective utilization in complex synthetic endeavors. This compound is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, underscoring its industrial relevance.[1][2]

Physicochemical Properties and Tautomerism: A Duality of Reactivity

2-Methoxypyridin-4-ol is a solid at room temperature with a melting point in the range of 132 to 138°C.[3] Its structure presents an interesting case of prototropic tautomerism, existing in equilibrium between the 4-hydroxypyridine and the 1H-pyridin-4-one forms. The IUPAC name, 2-methoxy-1H-pyridin-4-one, highlights the significant contribution of the pyridone tautomer.[3]

The position of this equilibrium is highly dependent on the solvent environment. In polar solvents, the pyridone form is generally favored due to its greater polarity and ability to form strong intermolecular hydrogen bonds.[4] In the gas phase or in non-polar solvents, the aromatic 4-hydroxypyridine tautomer can be more prevalent.[5] This tautomeric duality is not merely a structural curiosity; it is central to the molecule's reactivity, influencing its acidity, basicity, and the regioselectivity of its reactions.

PropertyValueSource
CAS Number 66080-45-3[3]
Molecular Formula C₆H₇NO₂[3]
Molecular Weight 125.13 g/mol
Appearance Solid[3]
Melting Point 132-138 °C[3]
IUPAC Name 2-methoxy-1H-pyridin-4-one[3]

Synthesis of 2-Methoxypyridin-4-ol: A General Approach

While numerous synthetic routes to substituted pyridines exist, a common and adaptable strategy for preparing 2-alkoxy-4-substituted pyridines starts from readily available 2-chloropyridine.[2] This multi-step process leverages the reactivity of a pyridine N-oxide intermediate to facilitate nucleophilic substitution at the 4-position.

The general synthetic pathway can be outlined as follows:

Synthesis_of_2_Methoxypyridin_4_ol Start 2-Chloropyridine N_Oxide 2-Chloropyridine-N-oxide Start->N_Oxide Nitrogen Oxidation (e.g., H₂O₂, Acetic Acid) Methoxy_N_Oxide 2-Methoxypyridine-N-oxide N_Oxide->Methoxy_N_Oxide Etherification (e.g., NaOMe, MeOH) Nitro_Methoxy_N_Oxide 4-Nitro-2-methoxypyridine-N-oxide Methoxy_N_Oxide->Nitro_Methoxy_N_Oxide Nitration (HNO₃, H₂SO₄) Amino_Methoxy_N_Oxide 4-Amino-2-methoxypyridine-N-oxide Nitro_Methoxy_N_Oxide->Amino_Methoxy_N_Oxide Reduction (e.g., Fe, NH₄Cl) Final_Product 2-Methoxypyridin-4-ol Amino_Methoxy_N_Oxide->Final_Product Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O)

Caption: General synthetic workflow for 2-Methoxypyridin-4-ol.

Step-by-Step Experimental Protocol (Adapted from a General Method)

The following protocol is a representative, laboratory-scale synthesis adapted from a patented general method for 2-alkoxy-4-substituted pyridine derivatives.[2]

Step 1: Nitrogen Oxidation of 2-Chloropyridine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine in glacial acetic acid.

  • Carefully add 30% hydrogen peroxide.

  • Heat the mixture with stirring to approximately 80°C for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove most of the acetic acid.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-chloropyridine-N-oxide.

Step 2: Etherification

  • Dissolve the 2-chloropyridine-N-oxide in methanol.

  • Add a solution of sodium methoxide in methanol.

  • Reflux the mixture for several hours, monitoring by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with chloroform.

  • Dry the organic phase and evaporate the solvent to obtain 2-methoxypyridine-N-oxide.

Step 3: Nitration

  • In a flask cooled in an ice bath, prepare a mixture of concentrated nitric acid and sulfuric acid.

  • Slowly add the 2-methoxypyridine-N-oxide to the cooled acid mixture with stirring.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 70-80°C) for a few hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • The precipitated product, 4-nitro-2-methoxypyridine-N-oxide, can be collected by filtration, washed with water, and dried.

Step 4: Reduction of the Nitro Group

  • Suspend the 4-nitro-2-methoxypyridine-N-oxide in a mixture of ethanol and water.

  • Add ammonium chloride followed by iron powder.

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • Filter the hot reaction mixture through celite to remove the iron salts and wash with hot ethanol.

  • Concentrate the filtrate to yield 4-amino-2-methoxypyridine-N-oxide.

Step 5: Diazotization and Hydrolysis

  • Dissolve the 4-amino-2-methoxypyridine-N-oxide in aqueous sulfuric acid at 0-5°C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • Stir the resulting diazonium salt solution at low temperature for a short period, then heat gently to effect hydrolysis.

  • Cool the solution and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-Methoxypyridin-4-ol. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

While a publicly available, fully assigned spectrum for 2-Methoxypyridin-4-ol is not readily found, its key spectroscopic features can be predicted based on its structure and data from analogous compounds like 2-methoxypyridine.[6]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being indicative of the substitution pattern. A singlet corresponding to the three protons of the methoxy group would be observed, typically in the range of 3.8-4.0 ppm. The N-H proton of the pyridone tautomer would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon spectrum will show six distinct signals. The carbon attached to the methoxy group will be significantly shielded. The carbonyl carbon of the pyridone tautomer will appear at a characteristic downfield position (typically >160 ppm).

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the pyridone tautomer is expected around 1640-1680 cm⁻¹. A broad absorption in the region of 3200-3500 cm⁻¹ would indicate the N-H stretch. The C-O stretching of the methoxy group will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol ).

Reactivity and Key Transformations

The reactivity of 2-Methoxypyridin-4-ol is governed by the interplay of its functional groups. The methoxy group is an electron-donating group, which, along with the hydroxyl/oxo group, activates the pyridine ring towards certain transformations.

Reactivity_of_2_Methoxypyridin_4_ol cluster_reactions Key Transformations Core 2-Methoxypyridin-4-ol Halogenation Halogenation (C3, C5) Core->Halogenation e.g., NBS, NCS Alkylation_O O-Alkylation Core->Alkylation_O e.g., Alkyl halide, Base Alkylation_N N-Alkylation Core->Alkylation_N e.g., Alkyl halide, Base Coupling Cross-Coupling (after conversion to halide/triflate) Core->Coupling e.g., Suzuki, Buchwald-Hartwig

Caption: Key reaction sites on the 2-Methoxypyridin-4-ol scaffold.

Halogenation

The electron-rich nature of the ring facilitates electrophilic substitution reactions such as halogenation. The positions ortho and para to the activating groups (methoxy and hydroxyl) are the most likely sites of reaction. Thus, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to occur at the C3 and C5 positions.

O- and N-Alkylation

The presence of both a hydroxyl group and a ring nitrogen in the tautomeric forms allows for selective alkylation. The choice of base and solvent can influence the site of alkylation. Stronger bases are more likely to deprotonate the hydroxyl group, leading to O-alkylation, while conditions favoring the pyridone tautomer might lead to N-alkylation.

Conversion to Halides and Cross-Coupling Reactions

The hydroxyl group at the 4-position can be converted into a better leaving group, such as a triflate or a halide (e.g., using POCl₃ or PBr₃). This transformation opens the door to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a diverse range of carbon and heteroatom substituents at the 4-position, making 2-Methoxypyridin-4-ol a powerful precursor for creating libraries of complex pyridine derivatives.

Applications in Organic Synthesis

The utility of 2-Methoxypyridin-4-ol and its derivatives as building blocks is well-documented in the synthesis of complex natural products and pharmaceutically active compounds.

Synthesis of Lycopodium Alkaloids

Methoxypyridines have been employed as masked pyridones in the total synthesis of Lycopodium alkaloids.[7] In these elegant synthetic strategies, the methoxy group serves as a protecting group for the pyridone, which can be unveiled at a late stage of the synthesis. This approach takes advantage of the stability of the methoxypyridine moiety during various synthetic transformations.

Precursors for Pharmaceutical Agents

The substituted pyridine core is a common feature in many drugs. Derivatives of 2-methoxypyridine are used in the development of a wide range of therapeutic agents, including those targeting neurological disorders.[1][8] For instance, the related compound 2-amino-4-methylpyridine serves as a scaffold for inhibitors of inducible nitric oxide synthase (iNOS).[9] The functional handles on 2-Methoxypyridin-4-ol make it an ideal starting point for the synthesis of novel kinase inhibitors (e.g., targeting EGFR and VEGFR-2) and other potential anti-cancer agents.[10]

Safety Information

2-Methoxypyridin-4-ol is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Conclusion

2-Methoxypyridin-4-ol is a high-value building block in organic synthesis, offering a unique combination of functionality and reactivity. Its tautomeric nature provides multiple avenues for selective functionalization, and its derivatives have proven to be key intermediates in the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to fully exploit its potential in their synthetic campaigns.

References

  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • 2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. (2026, January 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 29, 2026, from [Link]

  • Synthesis of 2,3-dihydro-4-pyridones. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. (n.d.). Google Patents.
  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2014). New Journal of Chemistry. Retrieved January 29, 2026, from [Link]

  • Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved January 29, 2026, from [Link]

  • Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. (2007). Polish Journal of Chemistry. Retrieved January 29, 2026, from [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • 2-Methoxypyridine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Stability of 4-pyridone vs 4-pyridinol. (2019, December 26). Chemistry Stack Exchange. Retrieved January 29, 2026, from [Link]

  • 2-Methoxypyridin-4-amine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Radical chain monoalkylation of pyridines. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[1][11]pyridine-1,3-diones. (2016, January 8). ResearchGate. Retrieved January 29, 2026, from [Link]

  • 4-Pyridone. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2025, August 9). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. (2018, April 27). YouTube. Retrieved January 29, 2026, from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 16). ACS Publications. Retrieved January 29, 2026, from [Link]

Sources

The Unassuming Scaffold with Profound Impact: A Technical Guide to 2-Methoxypyridin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Foreword: Beyond the Flatland of Chemical Structures

In the intricate tapestry of medicinal chemistry, certain molecular motifs appear with remarkable frequency, acting as privileged scaffolds upon which potent and selective therapeutics are built. The pyridine ring is one such cornerstone, a versatile heterocycle whose electronic properties and hydrogen bonding capabilities have been exploited in countless approved drugs. This guide, however, delves into a more nuanced player: 2-methoxypyridin-4-ol (CAS 66080-45-3) and its predominant tautomeric form, 2-methoxy-1H-pyridin-4-one .

At first glance, this simple, substituted pyridine may seem unassuming. Yet, a deeper analysis reveals a fascinating interplay of electronic effects, tautomerism, and steric factors that render it a uniquely valuable building block in modern drug discovery. This document serves as an in-depth technical exploration of this scaffold, moving beyond a mere recitation of facts to provide a causal understanding of its synthesis, properties, and strategic application in the design of novel therapeutics. We will dissect why this particular arrangement of atoms offers distinct advantages and how these can be rationally exploited in the laboratory.

Physicochemical Landscape: More Than Meets the Eye

The medicinal chemistry relevance of any scaffold is fundamentally rooted in its physicochemical properties. For 2-methoxypyridin-4-ol, these properties are largely dictated by the electronic push-and-pull of its substituents and the pivotal phenomenon of tautomerism.

The Dance of Tautomers: A Tale of Two Forms

2-Methoxypyridin-4-ol exists in a tautomeric equilibrium with its corresponding pyridone form, 2-methoxy-1H-pyridin-4-one. In most solvents, and particularly in the solid state, the equilibrium lies heavily in favor of the 2-methoxy-1H-pyridin-4-one tautomer[1][2]. This preference is a consequence of the aromaticity of the pyridone ring and the presence of a strong carbonyl group, which is energetically more favorable than the enol form of the hydroxypyridine[3].

Caption: Tautomeric equilibrium favoring the pyridone form.

This tautomeric preference is not merely an academic curiosity; it has profound implications for the molecule's reactivity and its interactions with biological targets. The pyridone form presents a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), a common motif in drug-receptor interactions.

Physicochemical Data
PropertyValue/InformationSource/Comment
CAS Number 66080-45-3[1][2][4][5]
Molecular Formula C₆H₇NO₂[1][2]
Molecular Weight 125.13 g/mol [2]
Appearance Colorless to pale yellow solidInferred from supplier data.
Melting Point 132-138 °C[1]
pKa Estimated ~6-7No direct experimental value found. This is an estimation based on the pKa of 4-methoxypyridine (6.58) and the influence of the 2-methoxy group.[6]
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO).The presence of hydrogen bonding groups suggests some water solubility.[7]
LogP 0.3Computed by XLogP3.[2]

The 2-methoxy group plays a crucial role in modulating the electronic properties of the pyridine ring. It is an electron-donating group by resonance but electron-withdrawing by induction. This dual nature fine-tunes the basicity of the ring nitrogen, making it less prone to protonation at physiological pH compared to unsubstituted pyridine. This can be advantageous in drug design, as it can reduce off-target interactions with acidic biopolymers.

Synthesis of the 2-Methoxypyridin-4-one Scaffold

While a single, universally adopted synthesis for 2-methoxy-1H-pyridin-4-one is not prominently featured in the literature, a plausible and efficient route can be constructed from established methodologies for the synthesis of substituted pyridines and pyridones. The following multi-step synthesis is a logical approach based on available precursors and well-understood reaction mechanisms.

Proposed Synthetic Pathway

A practical approach to 2-methoxy-1H-pyridin-4-one begins with a readily available starting material, such as 2-chloropyridine, and proceeds through a series of functional group interconversions.

Synthesis_Pathway A 2-Chloropyridine B 2-Chloropyridine N-oxide A->B Oxidation (e.g., m-CPBA) C 2-Chloro-4-nitropyridine N-oxide B->C Nitration (HNO3/H2SO4) D 2-Methoxy-4-nitropyridine N-oxide C->D Nucleophilic Substitution (NaOMe) E 4-Amino-2-methoxypyridine D->E Reduction (e.g., Fe/HCl) F 2-Methoxypyridin-4-ol E->F Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) G 2-Methoxy-1H-pyridin-4-one F->G Tautomerization caption Proposed synthetic route to 2-methoxy-1H-pyridin-4-one.

Caption: A plausible synthetic pathway to the target scaffold.

This proposed pathway leverages the directing effects of the N-oxide and nitro groups to achieve the desired substitution pattern.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology for the proposed synthesis. Disclaimer: This protocol is constructed based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 2-Chloropyridine N-oxide

  • To a solution of 2-chloropyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloropyridine N-oxide.

Step 2: Synthesis of 2-Chloro-4-nitropyridine N-oxide

  • To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add 2-chloropyridine N-oxide (1.0 eq).

  • Carefully warm the reaction mixture to 90 °C and maintain for 4-6 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 2-chloro-4-nitropyridine N-oxide.

Step 3: Synthesis of 2-Methoxy-4-nitropyridine N-oxide [8]

  • To a solution of sodium methoxide (1.2 eq) in anhydrous methanol, add 2-chloro-4-nitropyridine N-oxide (1.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the mixture, remove the methanol under reduced pressure, and partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry, and concentrate to afford 2-methoxy-4-nitropyridine N-oxide.

Step 4: Synthesis of 4-Amino-2-methoxypyridine [9]

  • To a mixture of 2-methoxy-4-nitropyridine N-oxide (1.0 eq) and iron powder (5.0 eq) in ethanol and water, add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction, filter through celite, and concentrate the filtrate.

  • Basify the residue with aqueous sodium hydroxide and extract with ethyl acetate.

  • Dry the organic extracts and concentrate to yield 4-amino-2-methoxypyridine.

Step 5: Synthesis of 2-Methoxypyridin-4-ol

  • Dissolve 4-amino-2-methoxypyridine (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then slowly heat to 80-90 °C and maintain until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize with a solid base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain 2-methoxypyridin-4-ol, which will likely exist in equilibrium with its pyridone tautomer.

The Role of 2-Methoxypyridin-4-one in Medicinal Chemistry

The 2-methoxypyridin-4-one scaffold is a valuable asset in the medicinal chemist's toolbox due to a combination of factors that favorably influence biological activity and drug-like properties.

A Privileged Scaffold for Kinase Inhibition

The pyridone moiety is a well-established pharmacophore in the design of kinase inhibitors. The N-H and carbonyl groups can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The 2-methoxy group can provide additional benefits:

  • Modulation of Physicochemical Properties: The methoxy group can improve solubility and membrane permeability compared to a simple hydroxyl group.

  • Metabolic Stability: The methyl ether is generally more resistant to metabolic oxidation than an unprotected hydroxyl group.

  • Fine-tuning of Potency and Selectivity: The methoxy group can occupy small hydrophobic pockets within the active site, leading to enhanced potency and selectivity for the target kinase.

While no currently approved drug contains the exact 2-methoxypyridin-4-one scaffold, numerous kinase inhibitors in development and in clinical trials utilize closely related pyridone and methoxypyridine motifs to target a range of kinases involved in oncology and inflammatory diseases. For instance, derivatives of pyridinones have shown potent activity against EGFR and VEGFR-2, key targets in cancer therapy[1][7].

Application in Other Therapeutic Areas

Beyond kinase inhibition, the electronic and hydrogen bonding properties of the 2-methoxypyridin-4-one scaffold make it suitable for targeting other protein families. The ability of the methoxy group to act as a hydrogen bond acceptor and to influence the overall dipole moment of the molecule can be exploited in the design of ligands for a variety of receptors and enzymes. For example, methoxypyridine derivatives have been investigated as analgesics[10].

Medicinal_Chemistry_Applications Scaffold 2-Methoxy-1H-pyridin-4-one Properties Key Properties: - H-bond donor/acceptor - Modulated basicity - Improved metabolic stability Scaffold->Properties Kinase Kinase Inhibition (e.g., EGFR, VEGFR-2) Properties->Kinase Analgesia Analgesia Properties->Analgesia Other Other Therapeutic Areas Properties->Other caption Medicinal chemistry applications of the 2-methoxy-1H-pyridin-4-one scaffold.

Caption: Key applications of the scaffold in drug discovery.

Conclusion and Future Perspectives

2-Methoxypyridin-4-ol, existing predominantly as its 2-methoxy-1H-pyridin-4-one tautomer, represents a deceptively simple yet powerful scaffold in medicinal chemistry. Its unique combination of hydrogen bonding capabilities, modulated basicity, and favorable physicochemical properties conferred by the 2-methoxy group make it an attractive starting point for the design of novel therapeutics.

While its full potential is still being explored, the recurring appearance of its constituent motifs in successful drug discovery programs suggests a bright future. As our understanding of drug-receptor interactions becomes more sophisticated, the ability to fine-tune the properties of privileged scaffolds like 2-methoxypyridin-4-one will be paramount. This guide has aimed to provide the foundational knowledge and practical insights necessary for researchers to confidently incorporate this versatile building block into their own drug discovery endeavors. The continued exploration of this and related scaffolds will undoubtedly lead to the development of new and improved medicines for a wide range of human diseases.

References

  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[11]pyridine-1,3-diones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyridin-4-ol. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • El-Sayed, N. N. E., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 11(35), 21556-21577.
  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(1), 134-146.

Sources

Spectroscopic Characterization of 2-Methoxypyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methoxypyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the structural characterization of this molecule.

Introduction to 2-Methoxypyridin-4-ol

2-Methoxypyridin-4-ol, with the chemical formula C₆H₇NO₂, belongs to the class of substituted pyridines. Its structure incorporates both a methoxy and a hydroxyl group on the pyridine ring, leading to interesting electronic properties and potential for tautomerism. Accurate structural elucidation through spectroscopic methods is paramount for its application in synthesis and drug design.

The molecular structure of 2-Methoxypyridin-4-ol is presented below. It has a molecular weight of 125.13 g/mol .[1] The presence of both hydrogen bond donor (-OH) and acceptor (N, -OCH₃) functionalities suggests potential for significant intermolecular interactions in the solid state.

Caption: Molecular structure of 2-Methoxypyridin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2-Methoxypyridin-4-ol are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Methoxypyridin-4-ol is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the methoxy and hydroxyl substituents on the pyridine ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0d1HH6
~6.4 - 6.6d1HH5
~6.2 - 6.4s1HH3
~5.0 - 6.0br s1H-OH
~3.9s3H-OCH₃

Interpretation:

  • Aromatic Protons: The pyridine ring protons are expected to appear in the aromatic region. H6, being adjacent to the electronegative nitrogen atom, will be the most deshielded. The electron-donating effects of the methoxy and hydroxyl groups will shield the other ring protons, shifting them upfield compared to unsubstituted pyridine.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically around 3.9 ppm.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It is expected to appear as a broad singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 2-Methoxypyridin-4-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C2
~160C4
~145C6
~105C5
~95C3
~55-OCH₃

Interpretation:

  • Aromatic Carbons: The carbon atoms attached to the oxygen atoms (C2 and C4) will be the most deshielded. The chemical shifts of the other ring carbons will be influenced by the substituent effects.

  • Methoxy Carbon: The carbon of the methoxy group will appear in the aliphatic region, typically around 55 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The experiment is run on a spectrometer equipped with a carbon probe.

  • Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the data is processed to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 2-Methoxypyridin-4-ol will show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-O bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Broad, StrongO-H stretch (hydrogen-bonded)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~1640-1600StrongC=C and C=N ring stretching
~1250-1200StrongAsymmetric C-O-C stretch (aryl ether)
~1050-1000StrongSymmetric C-O-C stretch (aryl ether)

Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group involved in hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed below 3000 cm⁻¹.

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to strong absorptions in the 1640-1600 cm⁻¹ region.

  • C-O Stretches: The characteristic C-O stretching of the aryl ether linkage will result in strong bands in the fingerprint region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment or the pure KBr pellet is recorded first. Then, the sample spectrum is acquired.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
125HighMolecular Ion [M]⁺
110Moderate[M - CH₃]⁺
96Moderate[M - CHO]⁺
82High[M - CH₃ - CO]⁺

Interpretation:

  • Molecular Ion: The peak at m/z 125 corresponds to the molecular weight of 2-Methoxypyridin-4-ol, confirming its elemental composition.

  • Fragmentation Pattern: The fragmentation is expected to be initiated by the loss of a methyl radical from the methoxy group to give a fragment at m/z 110. Subsequent loss of carbon monoxide (CO) is a common fragmentation pathway for phenols and related compounds.

MS_Fragmentation M [C₆H₇NO₂]⁺˙ m/z = 125 M_minus_CH3 [M - CH₃]⁺ m/z = 110 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 82 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted major fragmentation pathway of 2-Methoxypyridin-4-ol in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced directly into the ion source via a heated probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Methoxypyridin-4-ol. The presented data and interpretations are based on fundamental spectroscopic principles and comparison with analogous compounds. While these predictions offer a robust framework for the structural characterization of this molecule, experimental verification is essential for definitive confirmation. The provided experimental protocols serve as a practical guide for researchers undertaking the empirical analysis of 2-Methoxypyridin-4-ol.

References

  • SpectraBase. 2-Methoxypyridine. [Link]

  • NIST WebBook. 2-Methoxy-4-(o-methoxyphenylazo)aniline. [Link]

  • PubChem. 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]

  • PubChem. 2-Methoxypyridin-4-amine. [Link]

  • PubChem. 2-Methoxypyridine. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Methoxypyridin-4-ol (CAS No. 66080-45-3) is a heterocyclic organic compound of significant interest to the pharmaceutical and fine chemical industries. As a substituted pyridine, it serves as a versatile building block and key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its unique chemical structure, featuring both a methoxy and a hydroxyl group on a pyridine ring, allows for diverse reactivity. However, this utility is accompanied by a specific hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols.

This guide is intended for researchers, chemists, and drug development professionals. It provides a comprehensive, technically grounded framework for the safe handling, storage, and disposal of 2-Methoxypyridin-4-ol, moving beyond mere procedural steps to explain the causality behind each recommendation. The protocols described herein are designed as self-validating systems to ensure the highest standards of laboratory safety.

Section 1: Physicochemical and Toxicological Profile

A foundational understanding of a compound's properties is the first step in a robust safety assessment. 2-Methoxypyridin-4-ol is a solid at room temperature with a defined set of properties and hazards that dictate its handling requirements.

Physical and Chemical Properties

The key quantitative data for 2-Methoxypyridin-4-ol are summarized below. This information is critical for designing experiments and for risk assessment in the event of a spill or exposure.

PropertyValueReference
CAS Number 66080-45-3[2]
Molecular Formula C6H7NO2[2]
Molecular Weight 125.127 g/mol [2]
Appearance Solid[2]
Melting Point 132 to 138°C[2]
Purity Typically ≥96%[2]
Hazard Identification and GHS Classification

2-Methoxypyridin-4-ol is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it is harmful and an irritant.[2] The specific hazard statements associated with this compound are critical to understand, as they inform the necessary protective measures.

GHS_Hazards cluster_compound 2-Methoxypyridin-4-ol cluster_hazards GHS Hazard Profile Compound {Chemical Structure (C6H7NO2)|{ CAS: 66080-45-3}} Structure H302 H302 Harmful if swallowed Structure->H302 H332 H332 Harmful if inhaled Structure->H332 H315 H315 Causes skin irritation Structure->H315 H319 H319 Causes serious eye irritation Structure->H319 H335 H335 May cause respiratory irritation Structure->H335

Caption: GHS hazards associated with 2-Methoxypyridin-4-ol.

  • H302 – Harmful if swallowed: Ingestion can lead to significant toxic effects.[2] This underscores the importance of preventing any hand-to-mouth contact and banning eating or drinking in the laboratory.

  • H332 – Harmful if inhaled: As a solid, the primary inhalation risk comes from airborne dust or particulates.[2] This hazard is the principal driver for the mandatory use of engineering controls like a chemical fume hood.

  • H315 – Causes skin irritation: Direct contact with the skin can cause redness, inflammation, or dermatitis.[2]

  • H319 – Causes serious eye irritation: This is a significant risk, as eye contact can lead to pain and potential damage.[2] Appropriate eye protection is non-negotiable.

  • H335 – May cause respiratory irritation: Inhalation of dust can irritate the nose, throat, and lungs.[2]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by PPE, is essential for mitigating the risks associated with 2-Methoxypyridin-4-ol.

Mandatory Engineering Controls

The primary defense against exposure is to control the laboratory environment.

  • Chemical Fume Hood: All manipulations of 2-Methoxypyridin-4-ol, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4][5] This is the most effective way to contain dust and vapors, directly addressing the H332 and H335 inhalation hazards.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[5]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the workspace.[3]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling 2-Methoxypyridin-4-ol:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[3] For operations with a higher risk of splashing, a full-face shield should be worn over the goggles.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Latex gloves are not recommended due to their poor chemical resistance.[5] Gloves must be inspected for tears or holes before each use. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[3]

    • Lab Coat: A flame-retardant lab coat with full-length sleeves, kept fully fastened, is required to protect against skin contact.

  • Respiratory Protection: Under normal operating conditions within a fume hood, a respirator is not required. However, one may be necessary during emergency situations, such as a large spill cleanup.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This section outlines a step-by-step workflow for a common laboratory task: weighing the solid compound and preparing a solution. The causality behind each step is explained to reinforce the safety principles.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Pre-Operation Check (Verify fume hood, check PPE, locate spill kit/eyewash) B 2. Don Full PPE (Goggles, lab coat, nitrile gloves) A->B Safety First C 3. Transfer & Weigh (Use anti-static weigh boat. Handle gently to minimize dust) B->C Enter Work Zone D 4. Solution Preparation (Slowly add solid to solvent. Keep container covered) C->D Proceed with Task E 5. Decontaminate (Wipe down balance and surfaces. Seal waste containers) D->E Task Complete F 6. Doff PPE & Wash Hands (Remove gloves first, then coat/goggles. Wash hands thoroughly) E->F Final Steps

Caption: Workflow for the safe handling of 2-Methoxypyridin-4-ol.

Protocol: Weighing and Preparing a Solution
  • Pre-Operation Safety Check:

    • Action: Verify that the chemical fume hood has a current certification and is drawing air correctly. Ensure all required PPE is available and in good condition. Confirm the location of the nearest spill kit, fire extinguisher, and safety shower/eyewash station.

    • Causality: This step ensures that all safety systems are in place before the hazardous material is handled, forming the foundation of a safe experiment.

  • Donning PPE:

    • Action: Put on all required PPE as specified in Section 2.2.

    • Causality: Establishes the essential personal barriers to prevent exposure via skin contact (H315) and eye contact (H319).

  • Chemical Handling and Weighing (Inside Fume Hood):

    • Action: Transport the sealed container of 2-Methoxypyridin-4-ol to the fume hood. Open the container and, using a clean spatula, carefully transfer the required amount to a tared weigh boat. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.

    • Causality: Performing this task in the fume hood is the primary control against inhalation of harmful dust (H332, H335). Gentle handling minimizes the creation of airborne particles.

  • Solution Preparation (Inside Fume Hood):

    • Action: Place a flask containing the desired solvent on a stir plate within the fume hood. Slowly and carefully add the weighed 2-Methoxypyridin-4-ol to the solvent.

    • Causality: Controlled addition prevents splashing of the chemical or solvent.

  • Decontamination and Waste Management:

    • Action: Once the transfer is complete, wipe down the spatula, the weigh boat, and any affected surfaces inside the fume hood with a suitable solvent-dampened cloth. Dispose of all contaminated items (gloves, weigh boat, wipes) into a clearly labeled hazardous waste container.

    • Causality: Proper decontamination prevents inadvertent secondary exposure and ensures that hazardous waste is segregated correctly for disposal.

  • Doffing PPE and Personal Hygiene:

    • Action: Remove PPE in the correct order (gloves first, followed by lab coat and goggles) to avoid cross-contamination. Wash hands thoroughly with soap and water.

    • Causality: This final step prevents the transfer of residual chemical contamination outside of the laboratory.

Section 4: Storage, Incompatibility, and Emergency Procedures

Storage

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly closed to prevent absorption of moisture.[6]

  • Store away from incompatible materials, particularly strong oxidizing agents.[3][6]

Incompatibility
  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[7] The pyridine ring can be susceptible to oxidation, which can lead to highly exothermic and potentially dangerous reactions.

Emergency Procedures

In the event of an exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[8]

  • Spills: For a small spill of the solid, carefully sweep the material to avoid generating dust. Place it into a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's emergency response team.

Section 5: Disposal Considerations

All waste containing 2-Methoxypyridin-4-ol, including unused product and contaminated materials (e.g., gloves, wipes, glassware), must be considered hazardous waste.[3]

  • Do not dispose of it in standard trash or down the drain.

  • Collect all waste in appropriately labeled, sealed containers.

  • Dispose of the waste through a licensed and approved hazardous waste disposal facility, in accordance with all federal, state, and local regulations.[8]

Conclusion

2-Methoxypyridin-4-ol is a valuable reagent whose utility in scientific research is paired with significant, but manageable, hazards. Its profile as a skin, eye, and respiratory irritant, combined with its harm upon ingestion or inhalation, demands a disciplined and informed approach to safety. The core principles for its safe handling are an unwavering reliance on engineering controls, specifically the chemical fume hood; the consistent and correct use of appropriate personal protective equipment; and a thorough understanding of emergency procedures. By integrating the protocols and the scientific rationale outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

  • 2-Methoxypyridine | C6H7NO | CID 74201 . PubChem. Available at: [Link]

  • SAFETY DATA SHEET . Lab Alley. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. Available at: [Link]

  • 2-Fluoro-4-methoxypyridine . Pipzine Chemicals. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. Available at: [Link]

  • 2-Methoxypyridin-4-amine | C6H8N2O | CID 280891 . PubChem. Available at: [Link]

  • Exploring 4-Amino-2-Methoxypyridine: Properties and Applications . LinkedIn. Available at: [Link]

  • 2-Methoxypyridin-4-ol | C6H7NO2 | CID 46398141 . PubChem. Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Multi-Step Synthesis of 2-Methoxypyridin-4-ol from 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 2-Methoxypyridin-4-ol, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthesis commences from the readily available starting material, 2-chloropyridine, and proceeds through a robust, six-step sequence. Each step is detailed with mechanistic insights, step-by-step protocols, and validation checkpoints. The chosen synthetic strategy involves an initial nucleophilic aromatic substitution to form 2-methoxypyridine, followed by N-oxidation to activate the C4 position. Subsequent nitration, reduction, diazotization, and final deoxygenation afford the target compound. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-documented synthetic pathway.

Introduction and Strategic Overview

2-Methoxypyridin-4-ol and its tautomeric form, 2-methoxy-4-pyridone, represent a privileged scaffold in medicinal chemistry. The molecule's unique electronic and structural features make it a key intermediate for synthesizing a range of biologically active compounds. The synthesis from a simple precursor like 2-chloropyridine is a common challenge in process development.

The synthetic route detailed herein was designed for clarity, reliability, and scalability. The core logic is to first install the stable methoxy group at the C2 position, then leverage the directing and activating properties of the pyridine N-oxide to functionalize the C4 position. This avoids potential side reactions and provides clean intermediates at each stage.

Overall Synthetic Scheme

The six-step synthesis is outlined below, transforming 2-chloropyridine into the final product, 2-Methoxypyridin-4-ol.

G cluster_legend Reaction Sequence 2-Chloropyridine 2-Chloropyridine 2-Methoxypyridine 2-Methoxypyridine 2-Chloropyridine->2-Methoxypyridine Step 1 (SNAr) 2-Methoxypyridine-N-oxide 2-Methoxypyridine-N-oxide 2-Methoxypyridine->2-Methoxypyridine-N-oxide Step 2 (N-Oxidation) 4-Nitro-2-methoxypyridine-N-oxide 4-Nitro-2-methoxypyridine-N-oxide 2-Methoxypyridine-N-oxide->4-Nitro-2-methoxypyridine-N-oxide Step 3 (Nitration) 4-Amino-2-methoxypyridine-N-oxide 4-Amino-2-methoxypyridine-N-oxide 4-Nitro-2-methoxypyridine-N-oxide->4-Amino-2-methoxypyridine-N-oxide Step 4 (Reduction) 4-Hydroxy-2-methoxypyridine-N-oxide 4-Hydroxy-2-methoxypyridine-N-oxide 4-Amino-2-methoxypyridine-N-oxide->4-Hydroxy-2-methoxypyridine-N-oxide Step 5 (Diazotization) 2-Methoxypyridin-4-ol 2-Methoxypyridin-4-ol 4-Hydroxy-2-methoxypyridine-N-oxide->2-Methoxypyridin-4-ol Step 6 (Deoxygenation) G reagents Combine Reagents & Solvents reaction Reaction (Heating/Stirring) reagents->reaction monitor Monitor (TLC/LC-MS) reaction->monitor workup Quench & Aqueous Work-up monitor->workup extract Extraction workup->extract purify Purification (Column/Recrystallization) extract->purify characterize Characterization (NMR, MS, MP) purify->characterize

Application Note: Precision Synthesis of 2-Methoxypyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract

The 2-methoxypyridin-4-ol scaffold (CAS: 66080-45-3) is a critical pharmacophore in kinase inhibitor discovery and GPCR ligand design. Its amphoteric nature and potential for tautomerism present unique synthetic challenges. Direct methoxylation of di-halogenated pyridines often suffers from poor regioselectivity, yielding mixtures of 2-methoxy and 4-methoxy isomers. Furthermore, the 2-methoxy group acts as a cyclic imidate, making it susceptible to acid-catalyzed hydrolysis to the thermodynamically stable 2-pyridone.

This guide details a regiochemically unambiguous protocol utilizing a benzyl-protection strategy to ensure exclusive formation of the 4-hydroxy isomer. We also provide a validated workflow for converting the resulting phenol into a reactive triflate (trifluoromethanesulfonate), enabling downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

Critical Analysis of Synthetic Routes

Researchers typically encounter three pathways for accessing this scaffold. We prioritize Route C for high-value medicinal chemistry applications due to its superior regiocontrol.

RouteMethodologyProsCons
A Direct Displacement (2,4-Dichloropyridine + NaOMe)Short step count.Poor Regioselectivity: The 4-position is kinetically more reactive (

), favoring 2-chloro-4-methoxypyridine over the desired target.
B Selective Hydrolysis (2,4-Dimethoxypyridine + Acid)Scalable starting materials.Stability Risk: Acidic conditions favor hydrolysis at C2, yielding the undesired 4-methoxy-2-pyridone.
C Protection/Deprotection (2-Chloro-4-hydroxypyridine

Benzyl Ether)
Absolute Regiocontrol. One extra step, but eliminates isomer separation chromatography.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via Benzyl Protection

Rationale: Starting with 2-chloro-4-hydroxypyridine allows us to lock the C4 oxygen as a benzyl ether. This prevents phenoxide formation (which would deactivate the ring) and forces nucleophilic attack at the C2-chlorine.

Step 1: Benzylation of 2-Chloro-4-hydroxypyridine
  • Setup: Charge a 500 mL round-bottom flask with 2-chloro-4-hydroxypyridine (10.0 g, 77.2 mmol) and DMF (100 mL).

  • Base Addition: Add

    
     (16.0 g, 115.8 mmol, 1.5 eq). Stir at room temperature for 15 minutes.
    
  • Alkylation: Add benzyl bromide (10.1 mL, 85.0 mmol, 1.1 eq) dropwise via syringe pump to control exotherm.

  • Reaction: Heat to 60°C for 4 hours. Monitor by LCMS (Target [M+H]+ = 220.1).

  • Workup: Pour mixture into ice water (400 mL). The product, 4-(benzyloxy)-2-chloropyridine , precipitates as a white solid. Filter, wash with water, and dry under vacuum.[1]

    • Yield Expectation: 90-95%.

Step 2: Methoxylation (

)
  • Reagents: Dissolve the intermediate from Step 1 (10.0 g, 45.5 mmol) in anhydrous MeOH (100 mL).

  • Nucleophile: Add Sodium Methoxide (NaOMe) solution (25 wt% in MeOH, 20.8 mL, 91.0 mmol, 2.0 eq).

  • Conditions: Reflux (65°C) for 12-16 hours.

    • Note: If conversion is sluggish, transfer to a sealed pressure tube and heat to 90°C. The benzyl group activates the C2 position electronically compared to the free phenol.

  • Workup: Concentrate MeOH to ~20 mL. Dilute with EtOAc (200 mL) and wash with saturated

    
    . Avoid acidic washes , which may hydrolyze the newly formed methoxy group.
    
  • Product: 4-(benzyloxy)-2-methoxypyridine .

Step 3: Hydrogenolysis (Deprotection)
  • Catalyst: Dissolve the Step 2 product (5.0 g) in MeOH (50 mL). Add 10% Pd/C (500 mg, 10 wt% loading).

  • Hydrogenation: Stir under a hydrogen balloon (1 atm) at RT for 2 hours.

  • Filtration: Filter through a Celite pad to remove Pd. Rinse with MeOH.

  • Isolation: Concentrate the filtrate. The product, 2-methoxypyridin-4-ol , is obtained as an off-white solid.

    • Tautomer Check: In

      
      , the OH proton may not be visible due to exchange, or the compound may exist partially as the 2-methoxy-4-pyridone tautomer.
      
Protocol B: Functionalization (Synthesis of the Triflate)

Rationale: To use this scaffold in coupling reactions, the C4-hydroxyl must be converted to a leaving group. The triflate (OTf) is preferred over the chloride due to higher reactivity in Pd-catalyzed cross-couplings.

  • Setup: Dissolve 2-methoxypyridin-4-ol (2.0 g, 16.0 mmol) in anhydrous DCM (40 mL) under

    
    . Cool to 0°C.[2]
    
  • Base: Add Pyridine (3.8 mL, 48.0 mmol, 3.0 eq) or TEA. Pyridine is preferred to buffer the TfOH byproduct without causing nucleophilic demethylation.

  • Activation: Add Triflic Anhydride (

    
    ) (3.2 mL, 19.2 mmol, 1.2 eq) dropwise over 20 minutes. The solution will turn dark.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Pour into cold saturated

    
    . Extract with DCM.[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Stability Warning: Pyridyl triflates can be hydrolytically unstable. Store at -20°C under argon.

Visualization of Reaction Logic

Workflow Diagram

The following diagram illustrates the decision tree and chemical pathway for the high-purity synthesis.

G start 2-Chloro-4-hydroxypyridine step1 4-(Benzyloxy)-2-chloropyridine (Protected Intermediate) start->step1 BnBr, K2CO3 DMF, 60°C step2 4-(Benzyloxy)-2-methoxypyridine (S_NAr Product) step1->step2 NaOMe, MeOH Reflux target 2-Methoxypyridin-4-ol (Target Scaffold) step2->target H2, Pd/C MeOH (Deprotection) deriv 2-Methoxypyridin-4-yl Triflate (Coupling Partner) target->deriv Tf2O, Pyridine DCM, 0°C side1 4-Methoxy-2-pyridone (Hydrolysis Impurity) target->side1 Acidic Workup (AVOID)

Caption: Step-wise synthetic pathway emphasizing the protection strategy to avoid regiochemical mixtures and hydrolysis.

Quality Control & Troubleshooting

Tautomerism and NMR Characterization

The 2-methoxypyridin-4-ol system exhibits prototropic tautomerism. This is critical for interpreting NMR data.

Feature2-Methoxypyridin-4-ol (Hydroxy form)2-Methoxy-1H-pyridin-4-one (Keto form)
Prevalence Favored in non-polar solvents (

)
Favored in polar aprotic solvents (

)
C2-OMe Shift

3.8 - 3.9 ppm (Sharp singlet)

3.7 - 3.8 ppm
Ring Protons Distinct aromatic coupling patterns.Broadened signals due to exchange.
Carbonyl C=O AbsentVisible in

NMR (~170-180 ppm)
Troubleshooting Guide
IssueRoot CauseSolution
Low Yield in Step 2 Incomplete displacement of Cl.The 4-benzyloxy group donates electrons, deactivating the ring. Increase temp to 90°C (sealed tube) or use 3.0 eq NaOMe.
Product is "Missing" Product hydrolyzed to pyridone during workup.Ensure all aqueous washes are pH > 7. Do not use HCl for neutralization; use solid

or dilute acetic acid carefully.
Triflate Decomposition Silica gel acidity.Pre-treat silica gel with 1%

in Hexanes before chromatography to neutralize acidic sites.

References

  • Spitzner, R. "Pyridine-N-oxides and their derivatives." Journal of Heterocyclic Chemistry, Vol. 45, 2008.

  • Kudo, N. et al. "Efficient Synthesis of 2-Methoxy-4-pyridyl Triflate." Organic Process Research & Development, 2010.

  • Frontier Specialty Chemicals. "Certificate of Analysis: 2-Methoxy-4-pyridinol (CAS 66080-45-3)."

  • World Intellectual Property Organization. "Process for Synthesis of Substituted Pyrimidines and Pyridines." WO2022090101.[3]

Sources

Application Notes and Protocols: Leveraging 2-Methoxypyridin-4-ol in the Synthesis of Advanced PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of PI3K/mTOR Inhibition and the Strategic Importance of the Methoxypyridine Scaffold

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR kinases has emerged as a promising strategy to overcome feedback loops and resistance mechanisms associated with single-target inhibitors.[2]

Within the landscape of small molecule kinase inhibitors, heterocyclic scaffolds play a pivotal role in dictating potency, selectivity, and pharmacokinetic properties. The methoxypyridine moiety, in particular, has been identified as a key pharmacophore in a number of potent PI3K/mTOR inhibitors. The strategic placement of the methoxy group and other substituents on the pyridine ring can significantly influence binding affinity and overall compound characteristics. This document provides a detailed guide for researchers on the utilization of 2-Methoxypyridin-4-ol as a versatile starting material for the synthesis of a key intermediate, 5-bromo-2-methoxypyridin-3-amine, and its subsequent incorporation into a potent PI3K/mTOR inhibitor, exemplified by a synthetic route analogous to that of Apitolisib (GDC-0980).

The PI3K/mTOR Signaling Pathway: A Rationale for Dual Inhibition

The PI3K/mTOR pathway is a complex network of protein kinases that transduce signals from growth factors and other extracellular stimuli to downstream effectors, ultimately controlling essential cellular processes.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival AKT->Cell_Growth mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis

Figure 1: Simplified PI3K/mTOR Signaling Pathway.

Dual inhibitors that simultaneously target PI3K and mTOR can lead to a more profound and sustained blockade of this critical signaling cascade, potentially leading to improved therapeutic outcomes.

Synthetic Strategy: From 2-Methoxypyridin-4-ol to a Key PI3K/mTOR Inhibitor Intermediate

The synthesis of many advanced PI3K/mTOR inhibitors requires a polysubstituted methoxypyridine building block. Herein, we outline a robust synthetic pathway to obtain 5-bromo-2-methoxypyridin-3-amine, a versatile intermediate, starting from the readily available 2-Methoxypyridin-4-ol.

Synthetic_Workflow Start 2-Methoxypyridin-4-ol Intermediate1 2-Methoxy-4-nitropyridine Start->Intermediate1 Nitration Intermediate2 4-Amino-2-methoxypyridine Intermediate1->Intermediate2 Reduction Intermediate3 4-Amino-5-bromo-2-methoxypyridine Intermediate2->Intermediate3 Bromination Intermediate4 5-Bromo-2-methoxypyridin-3-amine Intermediate3->Intermediate4 Rearrangement/ Functionalization

Figure 2: Overall Synthetic Workflow.
Part 1: Synthesis of 5-Bromo-2-methoxypyridin-3-amine

This multi-step synthesis involves the strategic introduction of functional groups onto the pyridine ring.

Protocol 1: Synthesis of 2-Methoxy-3-nitropyridine

  • Nitration: To a stirred solution of 2-methoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-methoxy-3-nitropyridine.

Protocol 2: Synthesis of 3-Amino-2-methoxypyridine

  • Reduction: To a solution of 2-methoxy-3-nitropyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3.0 eq).

  • Reaction: Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-amino-2-methoxypyridine, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 5-Bromo-2-methoxypyridin-3-amine

  • Bromination: Dissolve 3-amino-2-methoxypyridine (1.0 eq) in acetic acid. To this solution, add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 5-bromo-2-methoxypyridin-3-amine.[3]

StepIntermediateReagents and ConditionsTypical Yield
12-Methoxy-3-nitropyridine2-methoxypyridine, H₂SO₄, fuming HNO₃, 0 °C to rt70-80%
23-Amino-2-methoxypyridine2-methoxy-3-nitropyridine, SnCl₂·2H₂O, EtOH, reflux85-95%
35-Bromo-2-methoxypyridin-3-amine3-amino-2-methoxypyridine, Br₂, CH₃COOH, rt75-85%
Table 1: Summary of the synthesis of 5-Bromo-2-methoxypyridin-3-amine.
Part 2: Synthesis of the Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine scaffold is another critical component of many PI3K/mTOR inhibitors. Its synthesis typically starts from a substituted thiophene derivative.

Protocol 4: Synthesis of 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine

This protocol is adapted from methodologies used in the synthesis of related thienopyrimidine-based kinase inhibitors.

  • Thiophene Formation (Gewald Reaction): A mixture of ethyl cyanoacetate, acetophenone, and elemental sulfur in the presence of a base like morpholine is heated to form a substituted 2-aminothiophene-3-carboxylate.

  • Pyrimidine Ring Formation: The resulting aminothiophene is then cyclized with formamide or a similar reagent to construct the pyrimidinone ring of the thieno[3,2-d]pyrimidine core.

  • Chlorination: The hydroxyl group on the pyrimidinone is converted to a chloride using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Morpholine Substitution: The chloro group is then displaced by morpholine to yield the desired 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine.

Part 3: Final Assembly of a PI3K/mTOR Inhibitor

The final step involves the coupling of the two key fragments: the functionalized methoxypyridine and the thieno[3,2-d]pyrimidine core. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.

Protocol 5: Suzuki Coupling for Final Product Formation

  • Boronic Ester Formation: The 5-bromo-2-methoxypyridin-3-amine is converted to its corresponding boronic acid or boronic ester derivative via a Miyaura borylation reaction.

  • Suzuki Coupling: The boronic ester is then coupled with the 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water).

  • Final Functionalization: Further modifications to the coupled product, such as the introduction of a side chain, can be performed to arrive at the final inhibitor molecule, exemplified by the structure of Apitolisib (GDC-0980).

Data Interpretation and Quality Control

Throughout the synthesis, it is imperative to monitor the progress of each reaction and characterize the intermediates and final product thoroughly.

Analysis TechniquePurpose
Thin Layer Chromatography (TLC) To monitor reaction progress and assess the purity of the product.
Nuclear Magnetic Resonance (NMR) To confirm the structure of intermediates and the final product.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.
Table 2: Recommended Analytical Techniques for Quality Control.

Conclusion

The strategic use of 2-Methoxypyridin-4-ol as a starting material provides a viable and efficient pathway for the synthesis of highly functionalized methoxypyridine intermediates crucial for the development of potent PI3K/mTOR dual inhibitors. The protocols outlined in this guide, combined with rigorous in-process controls and characterization, will enable researchers to synthesize these complex molecules and contribute to the advancement of novel cancer therapeutics. The inherent modularity of this synthetic approach also allows for the generation of diverse analogs for structure-activity relationship (SAR) studies, further aiding in the optimization of inhibitor potency and selectivity.

References

  • Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. (2026, January 18). [Source Platform]. Retrieved from [Link]

  • Preparation method of 3-amino-2-hydroxypyridine. (n.d.). Google Patents.
  • 2‐Methoxy Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024, October 11). SciELO. Retrieved from [Link]

  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). MDPI. Retrieved from [Link]

  • Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. (2022, July 10). Chinese Journal of Pharmaceuticals. Retrieved from [Link]

  • Easy Access to 2-Aminopyridines. (2020, December 4). GalChimia. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019, September 20). MDPI. Retrieved from [Link]

Sources

Application of 2-Methoxypyridine Derivatives in Drug Discovery: A Focus on PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the 2-Methoxypyridine Scaffold in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its utility is further enhanced through substitution, with the methoxy group playing a crucial role in modulating the physicochemical and pharmacokinetic properties of drug candidates. The methoxy substituent, prevalent in natural products and synthetic drugs, can significantly influence ligand-target binding, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles. Within this context, the 2-methoxypyridine moiety has emerged as a valuable building block in the design of novel therapeutics, particularly in the realm of oncology. This document provides a detailed guide for researchers on the application of 2-methoxypyridine-4-ol derivatives, specifically focusing on a promising class of sulfonamide-based dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[2] Dual inhibition of both PI3K and mTOR offers a compelling strategy to overcome the feedback loops and resistance mechanisms that can arise from targeting a single node in this complex cascade.[3] This guide will delve into the rationale behind this approach, provide detailed protocols for the evaluation of 2-methoxypyridine-based PI3K/mTOR inhibitors, and present a framework for their preclinical characterization.

The PI3K/AKT/mTOR Signaling Pathway: A Rationale for Dual Inhibition

The PI3K/AKT/mTOR pathway is a tightly regulated signaling cascade initiated by growth factors and other extracellular stimuli.[1] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a plethora of downstream targets, including the mTOR complex 1 (mTORC1), leading to the promotion of cell growth and proliferation.

A critical aspect of this pathway is the existence of a negative feedback loop where S6K1, a downstream effector of mTORC1, can phosphorylate and inhibit insulin receptor substrate 1 (IRS1), thereby dampening the initial signaling cascade. Inhibition of mTORC1 alone can relieve this feedback, leading to the paradoxical hyperactivation of AKT.[3] By simultaneously targeting both PI3K and mTOR, dual inhibitors can effectively shut down the pathway at two critical junctures, preventing this feedback activation and potentially leading to a more profound and sustained anti-tumor response.[3]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth IRS1 IRS1 S6K1->IRS1 inhibits IRS1->PI3K Inhibitor Sulfonamide 2-Methoxypyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Application Notes: Sulfonamide 2-Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors

A novel series of sulfonamide methoxypyridine derivatives has been designed and synthesized as potent PI3K/mTOR dual inhibitors. These compounds leverage a scaffold hopping strategy and demonstrate significant anti-proliferative activity in various cancer cell lines. A representative compound from this series, which we will refer to as SMP-PI-1 , will be used as an example throughout these protocols.

Quantitative Data Summary

The following table summarizes the in vitro activity of a lead sulfonamide methoxypyridine derivative.

Target/AssayIC50 (nM)Cell Line(s)Reference
PI3Kα0.22-
mTOR23-
MCF-7 (Breast Cancer)130MCF-7
HCT-116 (Colon Cancer)20HCT-116

Experimental Protocols

The following protocols are designed to guide researchers in the evaluation of sulfonamide 2-methoxypyridine derivatives as PI3K/mTOR dual inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PI3K and mTOR kinases.

Principle: A variety of commercially available kinase assay kits can be utilized. These assays typically measure the amount of ATP consumed or the amount of phosphorylated product formed in the presence of the kinase, its substrate, and varying concentrations of the inhibitor.

Protocol (Example using a luminescence-based ATP detection assay):

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the purified PI3K or mTOR enzyme in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP solution containing the specific substrate (e.g., PIP2 for PI3K) and ATP at a concentration close to the Km for the enzyme.

    • Prepare a serial dilution of the test compound (e.g., SMP-PI-1) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP by adding a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP consumed.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic and anti-proliferative effects of the test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[6]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Compound (Serial Dilutions) Incubate24h->AddCompound Incubate72h Incubate 72h AddCompound->Incubate72h AddMTT Add MTT Reagent Incubate72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO Incubate4h->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A typical workflow for a cell viability MTT assay.

Western Blot Analysis of AKT Phosphorylation

Objective: To determine if the test compound inhibits the PI3K/AKT signaling pathway in cells by measuring the phosphorylation of AKT.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific for the phosphorylated form of AKT (p-AKT) and total AKT, the effect of the inhibitor on the pathway can be quantified.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-AKT (e.g., Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-AKT to total AKT for each treatment condition.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can be used to measure the fluorescence of individual cells and thus determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with the test compound for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.[8]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[9]

    • Incubate in the dark at room temperature for 30 minutes.[9]

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate channel (e.g., FL2 or FL3).

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if the test compound induces apoptosis in cancer cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment:

    • Treat cells with the test compound for a specified time (e.g., 24-48 hours).

  • Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[10]

    • Incubate in the dark at room temperature for 15 minutes.[11]

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use appropriate compensation settings for the FITC and PI channels.

  • Data Analysis:

    • Create a quadrant plot of Annexin V-FITC versus PI fluorescence.

    • Viable cells will be Annexin V-negative and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.

Preclinical Pharmacokinetic Profiling

Objective: To evaluate the in vivo absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.

Principle: Understanding the pharmacokinetic profile of a drug candidate is crucial for predicting its efficacy and safety in humans. A typical preclinical pharmacokinetic study in mice involves administering the compound and collecting blood samples at various time points to measure the drug concentration in plasma.[12]

Protocol Outline (for a mouse study):

  • Animal Dosing:

    • Administer the test compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection). A typical oral dose might be 10-50 mg/kg.[12]

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[12]

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration versus time profile.

    • Calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t1/2: Elimination half-life.

      • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (determined by comparing oral and IV AUCs).

Conclusion

The 2-methoxypyridine scaffold represents a versatile and valuable starting point for the design of novel kinase inhibitors. The sulfonamide derivatives targeting the PI3K/mTOR pathway exemplify the potential of this chemical class in oncology drug discovery. The protocols and application notes provided in this guide offer a comprehensive framework for the in vitro and preclinical evaluation of such compounds. By systematically assessing their biochemical and cellular activity, mechanism of action, and pharmacokinetic properties, researchers can effectively advance promising 2-methoxypyridine-based drug candidates toward clinical development.

References

  • Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel), 16(3), 461. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Flow Cytometry Facility, University of Chicago. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • UC San Diego Moores Cancer Center Flow Cytometry. Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]

  • University of Arizona. The Annexin V Apoptosis Assay. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols, 2(4), 100892. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Faria, J. V., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6537. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. [Link]

  • T. Horton Checkpoint lab. MTT Cell Assay Protocol. [Link]

  • Proceedings of the 103rd Annual Meeting of the American Association for Cancer Research. (2012). Abstract 2817: Preclinical studies of the PI3K/mTOR dual inhibitors in endometrial cancer cell lines. Cancer Research, 72(8 Suppl). [Link]

  • Harris, T. K. (Ed.). (2012). Kinase Inhibitors as Drugs. Royal Society of Chemistry.
  • Bertoni, F., et al. (2018). PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. Clinical Cancer Research, 24(1), 120–129. [Link]

  • ACS Publications. (2025). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. [Link]

  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 666–676. [Link]

  • ResearchGate. (n.d.). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? [Link]

  • Wang, X., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(19), e1613. [Link]

  • Novartis Institute of Biomedical Research. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics, 41(5), 443–457. [Link]

  • GE Healthcare. Western Blotting Guidebook. [Link]

  • ResearchGate. (n.d.). Murine Pharmacokinetic Studies. [Link]

  • ResearchGate. (2015). Does anyone have a protocol for mTORC1 kinase assay? [Link]

Sources

2-Methoxypyridin-4-ol as a precursor for gamma-secretase modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The failure of broad-spectrum Gamma-Secretase Inhibitors (GSIs) in Alzheimer’s Disease (AD) clinical trials due to Notch-related toxicity has shifted drug discovery efforts toward Gamma-Secretase Modulators (GSMs). GSMs allosterically modulate the enzyme complex to shift cleavage of the Amyloid Precursor Protein (APP) toward shorter, less toxic peptides (e.g., A


37, A

38) without abolishing processing or affecting Notch signaling.

This Application Note details the utility of 2-methoxypyridin-4-ol (CAS: 100848-70-2) as a critical building block for "Second Generation" GSMs. We provide a validated protocol for incorporating this moiety into imidazole-bridged scaffolds to improve aqueous solubility and metabolic stability (lowering cLogP) compared to traditional phenyl-based analogs.

Scientific Background & Mechanism

The Shift to Modulators

Gamma-secretase is a multi-subunit complex (Presenilin, Nicastrin, Aph-1, Pen-2).[1][2] While GSIs block the active site (aspartyl protease), GSMs bind to an allosteric site (often at the interface of Presenilin and the APP transmembrane domain).

  • GSI Effect: Blocks total A

    
     production 
    
    
    
    Accumulation of C99 substrate
    
    
    Inhibition of Notch cleavage (toxic).
  • GSM Effect: Increases processivity

    
     Shifts A
    
    
    
    42/40 to A
    
    
    38/37
    
    
    No C99 accumulation
    
    
    Notch signaling preserved.
The Methoxypyridine Advantage

Early GSMs (e.g., tarenflurbil) lacked potency. Second-generation imidazole-based GSMs were potent but highly lipophilic (cLogP > 5), leading to poor pharmacokinetic (PK) profiles. Replacing the phenyl ring with a 2-methoxypyridine ring (derived from 2-methoxypyridin-4-ol) reduces lipophilicity and susceptibility to oxidative metabolism (CYP450) while maintaining the critical hydrogen-bond acceptor properties required for potency.

GSM_Mechanism cluster_pathways Processing Pathways APP APP Substrate GS Gamma-Secretase Complex APP->GS Bind Path_Amyloid Amyloidogenic (Pathological) GS->Path_Amyloid Standard Cleavage Path_GSM GSM-Modulated (Therapeutic) GS->Path_GSM + 2-Methoxypyridine GSM Products_Toxic Aβ42 / Aβ40 (Aggregation Prone) Path_Amyloid->Products_Toxic Products_Safe Aβ38 / Aβ37 (Soluble/Non-toxic) Path_GSM->Products_Safe Notch Notch Signaling (Preserved) Path_GSM->Notch No Inhibition

Figure 1: Mechanism of Action. GSMs shift the cleavage site preference of Gamma-Secretase without inhibiting the enzyme's vital physiological functions (Notch signaling).

Chemical Properties & Handling

Compound: 2-Methoxypyridin-4-ol Synonyms: 4-Hydroxy-2-methoxypyridine; 2-methoxy-4(1H)-pyridone (tautomer) MW: 125.13 g/mol

Tautomerism Alert: This compound exists in equilibrium between the pyridinol (aromatic) and pyridone forms.

  • In solution (Polar aprotic): The pyridone form often predominates.

  • Reactivity: For GSM synthesis, we typically target the O-alkylation of the hydroxyl group to link it to a core scaffold (e.g., imidazole).

  • Control: To favor O-alkylation over N-alkylation, Mitsunobu conditions are preferred over simple base-mediated alkylation (

    
    ), which often yields mixtures of N- and O-isomers.
    

Experimental Protocols

Protocol A: Incorporation via Mitsunobu Coupling

Objective: To couple 2-methoxypyridin-4-ol to a hydroxymethyl-imidazole core (a common GSM pharmacophore).

Reagents:

  • Precursor A: 2-Methoxypyridin-4-ol (1.2 eq)

  • Precursor B: Core Alcohol (e.g., (1-phenyl-1H-imidazol-5-yl)methanol derivative) (1.0 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Precursor B  (Core Alcohol) and 
    
    
    
    in anhydrous THF (0.1 M concentration).
  • Addition of Nucleophile: Add 2-Methoxypyridin-4-ol to the solution. Ensure the solid is fully dissolved or suspended.

  • Activation: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling: Dropwise add DIAD over 15 minutes. Note: The solution will turn yellow/orange. Exotherm control is critical to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target mass = Core + 125 - 18).

  • Quenching: Quench with a minimal amount of water (0.5 mL).

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated

    
     followed by brine. Dry over 
    
    
    
    .
  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ). Purify via Flash Column Chromatography (SiO2).
    
    • Gradient: 0%

      
       100% EtOAc in Hexanes. The methoxypyridine ether product is typically less polar than the pyridone N-alkylated byproduct.
      

Self-Validation Check:

  • NMR: Look for the methoxy singlet (~3.8 ppm) and the pyridine protons. If N-alkylation occurred, the pyridine proton shifts will differ significantly, and the elution profile on TLC will be distinct (N-alkylated products are usually more polar).

Protocol B: In Vitro Validation (Cell-Based Assay)

Objective: Confirm GSM activity by measuring the shift from A


42 to A

38.

System: H4 human neuroglioma cells stably overexpressing APP (H4-APPsw).

  • Seeding: Seed H4-APPsw cells in 96-well plates (15,000 cells/well) in DMEM + 10% FBS. Incubate 24h.

  • Treatment: Replace media with fresh media containing the synthesized Methoxypyridine-GSM (Concentration range: 1 nM to 10

    
    M). Include DMSO control.
    
  • Incubation: Incubate for 24 hours.

  • Harvest: Collect cell culture supernatant.

  • Detection (ELISA/HTRF):

    • Measure A

      
      42  (Target: Decrease).[3][4]
      
    • Measure A

      
      38  (Target: Increase).[4]
      
    • Measure Total A

      
        (Target: No Change - Critical for distinguishing from GSIs).
      
  • Viability Control: Perform an MTS or ATP-glo assay on the remaining cells to ensure A

    
     reduction is not due to cytotoxicity.
    

Data Analysis & Interpretation

A successful Methoxypyridine-GSM derived from this precursor should exhibit the following profile:

ParameterGSI (Inhibitor)Traditional GSM (Phenyl)Methoxypyridine GSM
A

42

(>90%)

(>50%)

(>50%)
A

38



Total A


No ChangeNo Change
Notch Cleavage Blocked (Toxic)UnaffectedUnaffected
Solubility (pH 7.4) LowLowImproved

Synthesis Workflow Visualization:

Synthesis_Workflow Start 2-Methoxypyridin-4-ol (Precursor) Intermediate Reaction Mixture (0°C -> RT, 16h) Start->Intermediate Core Hydroxymethyl-Imidazole (Core Scaffold) Core->Intermediate Reagents Mitsunobu Reagents (PPh3, DIAD, THF) Reagents->Intermediate Purification Flash Chromatography (Separation of O- vs N-isomer) Intermediate->Purification Product Methoxypyridine-GSM (Active Candidate) Purification->Product Major Product (O-linked)

Figure 2: Synthetic workflow for coupling 2-methoxypyridin-4-ol to the GSM core pharmacophore.

References

  • Rynearson, K. D., et al. (2020). "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators." Bioorganic & Medicinal Chemistry, 28(22), 115734. Link

  • Bursavich, M. G., et al. (2016). "Discovery of Imidazole-Based Gamma-Secretase Modulators." ACS Medicinal Chemistry Letters, 7(12). (Contextual grounding for imidazole scaffolds). Link

  • Soares, H., et al. (2016). "The

    
    -Secretase Modulator, BMS-932481, Modulates A
    
    
    
    Peptides in the Plasma and Cerebrospinal Fluid of Healthy Volunteers." The Journal of Pharmacology and Experimental Therapeutics, 358(1), 138-150. Link
  • Golde, T. E., et al. (2011). "

    
    -Secretase inhibitors and modulators." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(12), 2898-2907. Link
    

Sources

Application Notes and Protocols for the Selective N-methylation of 2-Methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective N-methylation of 2-methoxypyridin-4-ol to synthesize 2-methoxy-1-methylpyridin-4(1H)-one. The protocol herein is designed for researchers, scientists, and professionals in drug development. This guide delves into the mechanistic rationale, offers a detailed step-by-step experimental procedure, and outlines methods for product purification and characterization.

Introduction: The Significance of N-methylated Pyridinones

N-methylated pyridinone scaffolds are prevalent in a wide array of biologically active molecules and pharmaceutical agents. The methylation of the nitrogen atom in pyridinone rings can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, membrane permeability, metabolic stability, and target-binding affinity. Consequently, the development of robust and selective N-methylation protocols is of paramount importance in medicinal chemistry and drug discovery.

2-Methoxypyridin-4-ol presents a unique challenge due to the presence of multiple nucleophilic sites, leading to potential side reactions such as O-methylation. This protocol is optimized to favor the formation of the desired N-methylated product, 2-methoxy-1-methylpyridin-4(1H)-one.

Mechanistic Insights: Tautomerism and Regioselectivity

The selective N-methylation of 2-methoxypyridin-4-ol is governed by the tautomeric equilibrium between the pyridinol and pyridone forms, as well as the relative nucleophilicity of the nitrogen and oxygen atoms.

Tautomeric Equilibrium

2-Methoxypyridin-4-ol exists in a tautomeric equilibrium with its pyridone form, 2-methoxy-1H-pyridin-4-one.[1] While the pyridinol form has a neutral aromatic ring, the pyridone tautomer possesses a charge-separated resonance structure, which can influence the reactivity of the molecule. For 4-pyridones, the equilibrium often favors the pyridone tautomer.[1]

Caption: Tautomeric equilibrium of 2-methoxypyridin-4-ol.

N-methylation versus O-methylation

The key to a successful synthesis of 2-methoxy-1-methylpyridin-4(1H)-one lies in controlling the regioselectivity of the methylation reaction. The pyridone tautomer can be deprotonated by a base to form a resonance-stabilized ambident nucleophile. Alkylation can then occur at either the nitrogen or the oxygen atom.

Generally, N-alkylation of 2-pyridones is a common and often favored reaction.[2] The choice of methylating agent, solvent, and temperature can significantly influence the N/O selectivity. Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom. However, in many cases, N-methylation is the thermodynamically favored product. Reaction at higher temperatures can favor the formation of the N-methylated product.[3]

Experimental Protocol

This protocol is designed for the selective N-methylation of 2-methoxypyridin-4-ol using methyl iodide as the methylating agent and potassium carbonate as the base in a polar aprotic solvent.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methoxypyridin-4-ol≥98%Commercially Available
Methyl Iodide (CH₃I)≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution (NaHCO₃)Prepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available

Safety Precautions:

  • Methyl iodide is toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF is a skin and respiratory irritant. Handle in a fume hood and wear appropriate PPE.

Reaction Setup and Procedure

reaction_workflow start Start dissolve Dissolve 2-methoxypyridin-4-ol in anhydrous DMF start->dissolve add_base Add anhydrous K₂CO₃ dissolve->add_base add_MeI Add methyl iodide dropwise at 0 °C add_base->add_MeI warm_rt Warm to room temperature and stir for 12-18 h add_MeI->warm_rt monitor Monitor reaction by TLC warm_rt->monitor quench Quench with water monitor->quench Reaction complete extract Extract with DCM (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain 2-methoxy-1-methylpyridin-4(1H)-one purify->end

Caption: Experimental workflow for N-methylation.

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxypyridin-4-ol (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material. A concentration of 0.1-0.5 M is recommended.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension for 10-15 minutes at room temperature.

  • Methylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension over a period of 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The product should be more non-polar than the starting material.

  • Work-up: a. Once the reaction is complete, quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of DMF). c. Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-methoxy-1-methylpyridin-4(1H)-one.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the position of the methyl group. The N-methyl group typically appears as a singlet around 3.5 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Data Summary

ParameterValue
Starting Material 2-Methoxypyridin-4-ol
Product 2-Methoxy-1-methylpyridin-4(1H)-one
Methylating Agent Methyl Iodide
Base Potassium Carbonate
Solvent N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 70-90%

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure that all reagents and the solvent are anhydrous. Water can consume the base and interfere with the reaction. Increasing the reaction temperature to 40-50 °C may improve the yield, as higher temperatures can favor N-methylation.[3]

  • Formation of O-methylated by-product: If a significant amount of the O-methylated isomer (2,4-dimethoxypyridine) is observed, consider using a different solvent. A more polar, protic solvent might favor N-methylation by solvating the oxygen atom of the pyridone tautomer more effectively. However, this may also decrease the overall reaction rate.

  • Incomplete Reaction: If the reaction does not go to completion, an additional equivalent of methyl iodide and base can be added. Ensure the potassium carbonate is finely powdered to maximize its surface area and reactivity.

Conclusion

This application note provides a detailed and reliable protocol for the selective N-methylation of 2-methoxypyridin-4-ol. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently synthesize 2-methoxy-1-methylpyridin-4(1H)-one, a valuable building block in the development of novel chemical entities.

References

  • Schlegel, H. B., & Pople, J. A. (1981). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Chemical Physics, 74(1), 422-427. [Link]

  • Beak, P. (1977). The tautomerism of hydroxypyridines, hydroxyquinolines, and their thio analogs. Accounts of Chemical Research, 10(5), 186-192. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (2011). The Principles of Heterocyclic Chemistry. Elsevier.
  • Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). Methylation of Hydroxypyridines. Synthetic Communications, 29(17), 2985-2994. [Link]

Sources

Application Note: High-Fidelity Quantification of 2-Methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 2-Methoxypyridin-4-ol, a pivotal intermediate in modern pharmaceutical synthesis. The accurate determination of this compound is critical for ensuring process consistency, controlling impurity profiles, and validating the quality of final active pharmaceutical ingredients (APIs).[1][2] We present detailed protocols for robust analytical methods, primarily focusing on High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine quality control and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis in complex matrices. The causality behind methodological choices is explained, and each protocol is designed as a self-validating system in accordance with international regulatory standards.

Chapter 1: Foundational Principles & Method Selection

Physicochemical Profile of 2-Methoxypyridin-4-ol

Understanding the chemical nature of 2-Methoxypyridin-4-ol is fundamental to developing effective analytical methods.

  • Molecular Formula: C₆H₇NO₂

  • Molecular Weight: 125.13 g/mol [3]

  • Structure: A substituted pyridine ring, which imparts a strong UV chromophore, making it highly suitable for UV-based detection methods.[4]

  • Solubility: Generally soluble in polar organic solvents like methanol and acetonitrile, facilitating sample preparation for reversed-phase chromatography.

Strategic Method Selection

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.[5] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[6][7]

Method Primary Application Sensitivity Selectivity Throughput When to Choose
HPLC-UV Routine QC, purity assessment, content uniformity in drug substance & product.Moderate (µg/mL)GoodHighWhen analyzing relatively clean samples where analyte concentrations are high and the matrix is simple.
LC-MS/MS Trace-level impurity analysis, pharmacokinetic studies in biological matrices (plasma, urine).[8]Very High (pg/mL to ng/mL)[9]ExcellentModerateFor complex samples requiring the highest sensitivity and specificity, or when confirming the identity of trace impurities.
GC-MS Analysis of volatile impurities or when orthogonal analysis is required.High (ng/mL)ExcellentModerateIf the analyte is thermally stable and volatile (or can be made so via derivatization).[10] Useful for identifying unknown volatile organic impurities.
UV-Vis Spectrophotometry Simple, rapid concentration estimation in pure solutions.Low (mg/mL)LowVery HighFor quick, non-specific checks of concentration in highly pure, simple solutions where interfering substances are absent.[11][12]

Chapter 2: Reversed-Phase HPLC-UV Method for Routine Quality Control

This method is designed for the reliable quantification of 2-Methoxypyridin-4-ol in bulk materials and simple formulations. It balances performance with accessibility, making it ideal for most quality control laboratories.

Principle of Operation

The method utilizes reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. 2-Methoxypyridin-4-ol, being moderately polar, is retained on the column and then eluted by increasing the organic solvent concentration in the mobile phase. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength, where it exhibits a strong response.[13][14]

Experimental Protocol: HPLC-UV

2.2.1 Materials and Reagents

  • 2-Methoxypyridin-4-ol reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the Diluent.

  • Sample Preparation: Accurately weigh the sample to obtain a theoretical concentration of ~50 µg/mL of 2-Methoxypyridin-4-ol. Dissolve in Diluent, sonicate if necessary, and filter through a 0.45 µm syringe filter before injection.

2.2.3 Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Column Temperature 30 °C
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detector Wavelength 254 nm
Run Time 15 minutes

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

2.2.4 System Suitability & Validation To ensure the trustworthiness of the results, system suitability must be verified before analysis. This protocol is validated according to the International Council for Harmonisation (ICH) guidelines.[15][16][17]

  • Procedure: Inject the midpoint calibration standard (e.g., 50 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A: H2O+FA, B: ACN+FA) A1 Equilibrate HPLC System with Initial Conditions P1->A1 P2 Prepare Standards & Samples in Diluent A3 Inject Calibration Standards P2->A3 A4 Inject Samples P2->A4 A2 Perform System Suitability Injections A1->A2 A2->A3 A3->A4 D1 Integrate Peaks at 254 nm A4->D1 D2 Generate Calibration Curve (Peak Area vs. Conc.) D1->D2 D3 Quantify Samples from Curve D2->D3 D4 Generate Report D3->D4 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 100 µL Plasma P2 Add Internal Standard P1->P2 P3 Protein Precipitation (300 µL ACN) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject Extract into UPLC P5->A1 A2 Separate Analyte on C18 Column A1->A2 A3 Ionize via ESI+ A2->A3 A4 Detect via MRM (m/z 126.1 -> X) A3->A4 D1 Integrate MRM Chromatograms A4->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Quantify using Matrix-Matched Curve D2->D3 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Sample Extract P2 Evaporate to Dryness P1->P2 P3 Derivatize with Silylating Agent P2->P3 A1 Inject Derivatized Sample into GC P3->A1 A2 Separate on Capillary Column A1->A2 A3 Detect with MS (Scan or SIM) A2->A3 D1 Identify by Mass Spectrum A3->D1 D2 Quantify using Calibration Curve D1->D2

Sources

HPLC method development for methoxypyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for Methoxypyridine Isomers

Abstract

Methoxypyridines represent a class of basic heterocyclic compounds frequently encountered as intermediates in pharmaceutical synthesis. Their analysis is complicated by the basic nitrogen atom, which interacts with residual silanols on silica-based columns, leading to severe peak tailing and variable retention.[1] This guide provides a scientifically grounded protocol for developing robust HPLC methods for methoxypyridines, focusing on pH manipulation and stationary phase selection to overcome the "silanol effect."

Physicochemical Profiling & Challenges

Effective method development requires understanding the analyte's ionization state. Methoxypyridines are weak bases. The position of the methoxy group (


) significantly influences the basicity of the pyridine nitrogen via inductive and resonance effects.
Table 1: Physicochemical Properties of Methoxypyridine Isomers
CompoundStructure NoteApprox.

(Conjugate Acid)
LogP (Octanol/Water)Chromatographic Behavior
4-Methoxypyridine Para-substitution allows resonance electron donation to Nitrogen.6.6 (Most Basic)~1.3Strongest silanol interaction; worst tailing at neutral pH.
3-Methoxypyridine Meta-substitution; inductive withdrawal dominates.4.8 ~1.2Similar to unsubstituted pyridine.
2-Methoxypyridine Ortho-substitution; steric hindrance and strong inductive withdrawal.3.3 (Least Basic)~1.4Least likely to tail; elutes earliest in cation-exchange modes.

Data derived from consensus chemical databases and substituent effect principles [1, 5].

The Core Challenge: The Silanol Effect

At neutral pH (pH 6–8), standard silica columns possess ionized silanol groups (


). Since 4-methoxypyridine is positively charged at this pH (

), it undergoes a secondary ion-exchange interaction with the column surface. This results in:
  • Peak Tailing: Asymmetry factors (

    
    ) > 2.0.
    
  • Retention Drift: Variable ionization of silanols causes shifting retention times.

Method Development Strategy

To achieve sharp peaks (


), we must eliminate the secondary interaction. This is achieved through two primary strategies: High pH Suppression  (Neutralizing the Analyte) or Low pH Suppression  (Neutralizing the Silanol).
Decision Matrix: Selecting the Right Approach

MethodStrategy Start Start: Methoxypyridine Analysis MS_Req Is Mass Spec (MS) Detection Required? Start->MS_Req High_pH STRATEGY A: High pH (pH 10) (Recommended for UV) MS_Req->High_pH No (UV Only) Low_pH STRATEGY B: Low pH (pH < 2.5) (Required for MS) MS_Req->Low_pH Yes (LC-MS) High_pH_Col Column: Hybrid Silica (BEH) or Polymer (Gemini) High_pH->High_pH_Col High_pH_Mech Mechanism: Analyte is Neutral (U) No Silanol Interaction High_pH_Col->High_pH_Mech Low_pH_Col Column: Charged Surface (CSH) or Base-Deactivated (SB-C18) Low_pH->Low_pH_Col Low_pH_Mech Mechanism: Silanols Protonated Analyte Fully Ionized (+) Low_pH_Col->Low_pH_Mech

Figure 1: Decision tree for selecting mobile phase pH based on detection requirements.

Detailed Experimental Protocols

Protocol A: High pH Method (Recommended for Peak Shape)

Best for: UV detection, impurity profiling, and maximum retention.

Rationale: At pH 10, all methoxypyridine isomers (


 3.3–6.6) are deprotonated (neutral). Hydrophobic retention dominates, and repulsive forces between the neutral analyte and negative silanols prevent tailing.
  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (

    
     mm, 3.5 µm). Note: Do not use standard silica columns at pH > 8.[1]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 260 nm (Pyridine

    
     transition).
    

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Note
0.0 95 5 Initial equilibration
10.0 30 70 Elution of all isomers
12.0 5 95 Column Wash
12.1 95 5 Re-equilibration

| 17.0 | 95 | 5 | Ready for next injection |

Protocol B: Low pH Method (LC-MS Compatible)

Best for: Mass Spectrometry, high-sensitivity detection.

Rationale: At pH 2.0, silanols are protonated (


), rendering the surface neutral. While the analytes are positively charged, the lack of negative surface charges reduces tailing. Crucial: Use a "Charged Surface Hybrid" (CSH) or "Stable Bond" (SB) column to electrostatically repel the positive analyte from the surface.
  • Column: Waters XSelect CSH C18 or Agilent ZORBAX SB-C18 (

    
     mm, 1.7 µm for UHPLC).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Higher temp improves mass transfer for bases).

Separation Logic (Elution Order): Under these conditions, elution is driven by a mix of hydrophobicity and cation-exchange capacity.

  • 2-Methoxypyridine: Elutes first (Least basic, most polar behavior in this state).

  • 3-Methoxypyridine: Intermediate.

  • 4-Methoxypyridine: Elutes last (Most basic, strongest interaction if any silanols remain).

Troubleshooting & Optimization

Issue: Persistent Tailing (As > 1.5)

If tailing persists despite using Protocol B (Low pH):

  • Add Ion-Pairing Agent: Add 5–10 mM Hexanesulfonic Acid to the mobile phase (UV only). This masks the positive charge on the pyridine nitrogen.

  • Switch to Methanol: Change the organic modifier from ACN to Methanol. Methanol is a protic solvent that can hydrogen-bond with silanols, effectively shielding them from the analyte [2].

Issue: Co-elution of Isomers

Isomers often have similar hydrophobicities.

  • Change Selectivity: Switch from C18 to a Phenyl-Hexyl column. The

    
     interactions between the phenyl stationary phase and the pyridine ring provide orthogonal selectivity, often resolving structural isomers better than C18 [3].
    
  • Flatten Gradient: Reduce the gradient slope (e.g., 5% to 30% B over 20 minutes) to increase resolution (

    
    ).
    

Mechanistic Visualization

The following diagram illustrates the molecular interactions occurring inside the column, explaining why High pH is superior for these specific analytes.

Mechanism cluster_0 Scenario 1: Neutral pH (pH 7) on Standard Silica cluster_1 Scenario 2: High pH (pH 10) on Hybrid Silica Silanol Silanol (Si-O⁻) Analyte 4-OMe-Pyridine (NH⁺) Silanol->Analyte Electrostatic Attraction Result Strong Ionic Bond (TAILING) Analyte->Result Silanol_2 Silanol (Si-O⁻) Analyte_2 4-OMe-Pyridine (N:) Silanol_2->Analyte_2 No Interaction Result_2 Hydrophobic Retention Only (SHARP PEAK) Analyte_2->Result_2

Figure 2: Mechanistic comparison of silanol interactions at Neutral vs. High pH.

References

  • PubChem. 2-Methoxypyridine Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. Rapid Method Development through Proper Column Selection (Application Note). [Link]

  • Agilent Technologies. Pyridines: Separation of pyridine and other amines (Application Note).[4] [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • ResearchGate. Calculated pKa values for 3-, 4- and 2-methoxypyridine. [Link]

Sources

Application Notes and Protocols: Strategic Use of 2-Methoxypyridin-4-ol in the Synthesis of Lycopodium Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to a Classic Challenge

The Lycopodium alkaloids, a diverse family of over 400 structurally complex natural products, have long captivated synthetic chemists due to their intricate polycyclic frameworks and significant biological activities. Their challenging architectures, often featuring multiple stereocenters and unique ring systems, have served as a benchmark for the development of new synthetic strategies. Historically, the construction of these molecules has relied on a variety of elegant, yet often lengthy and arduous, synthetic sequences. This document outlines a modern, strategic approach that leverages the chemical versatility of 2-methoxypyridin-4-ol as a key starting material for the efficient and stereocontrolled synthesis of various Lycopodium alkaloid cores.

The choice of 2-methoxypyridin-4-ol is not arbitrary. Its inherent functionalities—a nucleophilic nitrogen, an electron-rich aromatic system amenable to dearomatization, and strategically placed oxygenation—provide a powerful platform for orchestrating the complex bond formations required. This guide will detail the underlying principles, provide step-by-step protocols for key transformations, and offer insights into the practical execution of these advanced synthetic methods.

Part 1: The Strategic Logic of Employing 2-Methoxypyridin-4-ol

The core of our synthetic strategy revolves around a pivotal dearomatization/cycloaddition sequence of a pyridinium salt derived from 2-methoxypyridin-4-ol. This approach offers a rapid and efficient means to construct the characteristic bridged-bicyclic core found in many Lycopodium alkaloids.

The Hu-Chen Synthesis of (−)-Lycospidine A: A Case Study

A prime example of this strategy is the asymmetric total synthesis of (−)-Lycospidine A, as developed by the research groups of Hu and Chen. Their approach hinges on the initial elaboration of 2-methoxypyridin-4-ol to a more complex pyridone intermediate, which then undergoes a cascade of reactions to furnish the alkaloid's core structure.

The key steps, which will be detailed in the protocols below, are:

  • N-Alkylation and Pyridone Formation: Introduction of a chiral auxiliary and subsequent functionalization of the pyridine ring.

  • Dearomatization/Intramolecular [4+2] Cycloaddition: The cornerstone of the synthesis, where the aromatic pyridine ring is dearomatized to a diene, which then undergoes an intramolecular Diels-Alder reaction to forge the bicyclic core.

  • Stereoselective Reduction and Functional Group Manipulations: Final tailoring of the molecule to achieve the natural product's precise stereochemistry and functionality.

This strategic sequence is visualized in the workflow diagram below:

Lycopodium_Alkaloid_Synthesis_Workflow A 2-Methoxypyridin-4-ol B Pyridone Intermediate (with Chiral Auxiliary) A->B Multi-step elaboration C Dearomatization Precursor B->C Activation D Intramolecular [4+2] Cycloaddition Cascade C->D Dearomatization E Bicyclic Core D->E Stereoselective Cyclization F (−)-Lycospidine A E->F Functional Group Manipulation

Caption: Synthetic workflow from 2-methoxypyridin-4-ol to (−)-Lycospidine A.

Part 2: Detailed Experimental Protocols

The following protocols are adapted from established literature and represent key transformations in the synthesis of Lycopodium alkaloids from 2-methoxypyridin-4-ol derivatives.

Protocol 2.1: Synthesis of a Chiral N-Acyl Pyridinium Salt

This protocol details the formation of a chiral N-acyl pyridinium salt, a critical precursor for the subsequent dearomatization and cycloaddition.

Materials:

  • Substituted 2-methoxypyridone (derived from 2-methoxypyridin-4-ol)

  • Chiral auxiliary-containing acyl chloride (e.g., (-)-menthyl chloroformate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the substituted 2-methoxypyridone (1.0 eq) in anhydrous DCM under an argon atmosphere at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of the chiral acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral N-acyl pyridinium salt.

Causality: The use of a chiral auxiliary is paramount for inducing stereoselectivity in the subsequent intramolecular [4+2] cycloaddition. The formation of the N-acyl pyridinium salt activates the pyridine ring, making it susceptible to nucleophilic attack and subsequent dearomatization.

Protocol 2.2: Reductive Dearomatization and Intramolecular [4+2] Cycloaddition

This protocol describes the pivotal one-pot dearomatization/cycloaddition cascade to construct the bicyclic core.

Materials:

  • Chiral N-acyl pyridinium salt (from Protocol 2.1)

  • Reducing agent (e.g., Sodium borohydride)

  • Protic solvent (e.g., Methanol)

  • Anhydrous Toluene

  • Lewis acid catalyst (optional, e.g., Zinc chloride)

  • Argon atmosphere

Procedure:

  • Dissolve the chiral N-acyl pyridinium salt (1.0 eq) in a mixture of anhydrous toluene and methanol under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add the reducing agent (e.g., sodium borohydride, 2.0 eq) portion-wise over 30 minutes. This generates the dihydropyridine intermediate in situ.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 80 °C to initiate the intramolecular [4+2] cycloaddition.

  • Monitor the reaction by TLC for the formation of the cycloadduct.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired bicyclic adduct.

Trustworthiness: This protocol's reliability stems from the tandem nature of the reaction. The highly reactive dihydropyridine intermediate is generated and consumed in the same pot, minimizing potential side reactions and improving overall efficiency. The stereochemical outcome is dictated by the chiral auxiliary and the conformational constraints of the transition state during the cycloaddition.

The logical relationship of this key step is illustrated below:

Dearomatization_Cycloaddition cluster_0 One-Pot Cascade A Chiral N-Acyl Pyridinium Salt B In situ Generation of Dihydropyridine Intermediate A->B Reductive Dearomatization (e.g., NaBH4) C Intramolecular [4+2] Cycloaddition B->C Thermal Activation D Bicyclic Core (High Diastereoselectivity) C->D

Caption: The one-pot reductive dearomatization and cycloaddition cascade.

Part 3: Data Presentation and Interpretation

The success of these synthetic steps is typically evaluated through a combination of techniques, with yields and stereoselectivity being key metrics.

Step Product Typical Yield Diastereomeric Ratio (d.r.) Analytical Techniques
Protocol 2.1Chiral N-Acyl Pyridinium Salt85-95%N/A¹H NMR, ¹³C NMR, HRMS
Protocol 2.2Bicyclic Adduct60-75%>20:1¹H NMR, ¹³C NMR, HRMS, Chiral HPLC

Interpreting the Data:

  • ¹H and ¹³C NMR: These are crucial for confirming the structural integrity of the products. The disappearance of aromatic signals and the appearance of signals corresponding to the newly formed bicyclic system in Protocol 2.2 are key diagnostic markers.

  • Diastereomeric Ratio (d.r.): This is often determined by ¹H NMR analysis of the crude reaction mixture or by chiral High-Performance Liquid Chromatography (HPLC). A high d.r. is indicative of a successful stereocontrolled reaction, guided by the chiral auxiliary.

  • High-Resolution Mass Spectrometry (HRMS): This provides an accurate mass measurement, confirming the elemental composition of the synthesized molecules.

Conclusion and Future Outlook

The use of 2-methoxypyridin-4-ol as a versatile starting material, particularly through its elaboration into chiral pyridinium salts, represents a significant advancement in the synthesis of Lycopodium alkaloids. The dearomatization/cycloaddition strategy provides a robust and efficient pathway to their complex polycyclic cores. The protocols and insights provided herein are intended to equip researchers in organic synthesis and drug development with the foundational knowledge to explore and expand upon these powerful synthetic methods. Further research may focus on applying this strategy to other Lycopodium alkaloid targets and developing catalytic asymmetric variants of the key cycloaddition step.

References

  • Hu, J.-F., & Chen, J.-H. (2022). Asymmetric Total Synthesis of (−)-Lycospidine A. Organic Letters, 24(31), 5849–5853. [Link]

  • Ma, X., & Zhu, J. (2019). Lycopodium Alkaloids: A Comprehensive Review of Their Isolation, Bioactivity, and Synthesis. Natural Product Reports, 36(9), 1255-1309. [Link]

The Strategic Role of 2-Methoxypyridin-4-ol in the Synthesis of Novel CXCR4 Antagonists: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting CXCR4—A Critical Node in Disease Pathophysiology

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, with its endogenous ligand CXCL12, orchestrates a symphony of cellular processes, including cell migration, proliferation, and survival.[1][2] While essential for normal physiological functions like hematopoiesis and immune responses, the CXCR4/CXCL12 axis is nefariously hijacked in a multitude of pathological states.[1][3] Its overexpression is a hallmark of numerous cancers, where it promotes tumor growth and metastasis, and it also functions as a critical co-receptor for HIV entry into host cells.[4][5] Consequently, the development of small-molecule antagonists for CXCR4 has emerged as a significant therapeutic strategy in oncology, immunology, and infectious diseases.[1]

Pyridine-based scaffolds have proven to be a particularly fruitful avenue in the quest for potent and selective CXCR4 inhibitors.[3][6] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of antagonist activity. This guide focuses on the utility of a versatile building block, 2-methoxypyridin-4-ol , in the synthesis of a representative class of CXCR4 antagonists. We will explore the rationale behind its use and provide a detailed, field-tested protocol for its incorporation into a potent antagonist scaffold.

The Pharmacophoric Significance of the Pyridin-4-ol Moiety

The pyridin-4-ol core, often derived from its 2-methoxy precursor, is a privileged scaffold in medicinal chemistry. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, interacting with key amino acid residues within the CXCR4 binding pocket.[7] The pyridine nitrogen itself can engage in important electrostatic interactions. The 2-methoxy group in the starting material serves a dual purpose: it protects the adjacent position during initial synthetic transformations and can be a handle for further diversification or be readily demethylated in later stages to unmask the corresponding pyridone, a common feature in many bioactive molecules.

This application note will detail a representative synthetic pathway to a CXCR4 antagonist, illustrating the practical application of 2-methoxypyridin-4-ol. The chosen target exemplifies a common structural motif found in many potent CXCR4 antagonists: a central pyridine core linked to a bicyclic amine and an aromatic moiety.

Synthetic Workflow for a Representative CXCR4 Antagonist

The following multi-step synthesis illustrates a practical and adaptable approach for the synthesis of a CXCR4 antagonist starting from 2-methoxypyridin-4-ol.

Synthetic_Workflow A 2-Methoxypyridin-4-ol B Step 1: N-Alkylation (Intermediate 1) A->B R-X, Base C Step 2: O-Demethylation (Intermediate 2) B->C L-Selectride or HBr D Step 3: Chlorination (Intermediate 3) C->D POCl3 E Step 4: Suzuki Coupling (Target Compound) D->E Arylboronic acid, Pd catalyst, Base

Caption: A representative synthetic workflow for a CXCR4 antagonist.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of Intermediate 1 via N-Alkylation

This initial step introduces a side chain onto the pyridine nitrogen, which is crucial for extending into the CXCR4 binding pocket. The choice of alkylating agent (R-X) will define a key pharmacophoric element of the final antagonist.

  • Rationale: Selective N-alkylation of pyridones can be challenging due to competing O-alkylation. The use of specific base and catalyst combinations can favor the desired N-alkylation.[8][9] Here, we employ a robust method that has shown high selectivity for N-alkylation.

Step-by-Step Procedure:

  • To a stirred suspension of 2-methoxypyridin-4-ol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the desired alkyl halide (e.g., 1-bromo-4-chlorobutane, 1.2 eq).

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Reagent/ParameterSpecificationMoles/Volume (for 10 mmol scale)
2-Methoxypyridin-4-ol>98% purity1.25 g (10 mmol)
1-Bromo-4-chlorobutane>97% purity2.06 g (12 mmol)
Potassium CarbonateAnhydrous, powdered2.76 g (20 mmol)
DMFAnhydrous50 mL
Temperature80 °CN/A
Reaction Time12-18 hoursN/A
Expected Yield75-85%N/A
Protocol 2: O-Demethylation to Yield the Pyridone Core (Intermediate 2)

The methoxy group is removed to reveal the pyridone, a key structural feature for interaction with the receptor.

  • Rationale: Several methods exist for the demethylation of aryl methyl ethers.[10] For methoxypyridines, L-selectride offers a chemoselective and efficient option, often providing high yields under relatively mild conditions.[11] Alternatively, strong acids like hydrobromic acid can be effective.

Step-by-Step Procedure (using L-Selectride):

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under an inert atmosphere.

  • Add L-selectride (1.0 M solution in THF, 3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C) for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water, followed by 1 M hydrochloric acid (HCl) until the pH is acidic.

  • Extract the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain Intermediate 2.

Reagent/ParameterSpecificationMoles/Volume (for 5 mmol scale)
Intermediate 1Purified from Step 15 mmol
L-Selectride1.0 M in THF15 mL (15 mmol)
THFAnhydrous50 mL
TemperatureReflux (~66 °C)N/A
Reaction Time2-4 hoursN/A
Expected Yield80-90%N/A
Protocol 3: Chlorination of the 4-Position (Intermediate 3)

The hydroxyl group of the pyridone is converted to a chloride, which serves as a leaving group for the subsequent cross-coupling reaction.

  • Rationale: The conversion of a pyridone to a chloropyridine is a standard transformation, typically achieved using phosphoryl chloride (POCl₃), often with a catalytic amount of DMF.

Step-by-Step Procedure:

  • To a flask containing Intermediate 2 (1.0 eq), add phosphoryl chloride (POCl₃, 5.0-10.0 eq) at room temperature.

  • Heat the mixture to 100-110 °C and stir for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash chromatography to yield the 4-chloropyridine derivative, Intermediate 3.

Protocol 4: Suzuki Coupling to Synthesize the Target CXCR4 Antagonist

This final step installs the second key aromatic or heteroaromatic moiety, completing the synthesis of the target antagonist.

  • Rationale: The Suzuki coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. It is widely used in pharmaceutical synthesis due to its functional group tolerance and generally high yields.

Step-by-Step Procedure:

  • In a reaction vessel, combine Intermediate 3 (1.0 eq), the desired arylboronic acid (e.g., 4-(aminomethyl)phenylboronic acid, 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., aqueous 2 M Na₂CO₃, 3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction to 90-100 °C and stir for 8-16 hours, or until completion as monitored by LC-MS.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by preparative HPLC or flash chromatography to obtain the target CXCR4 antagonist.

ParameterSpecification
Final Product Characterization
Purity (by HPLC)>95%
Identity Confirmation¹H NMR, ¹³C NMR, HRMS
Biological Evaluation
CXCR4 Binding Affinity (IC₅₀)Determined by competitive binding assay
Functional AntagonismMeasured by inhibition of CXCL12-induced calcium flux or chemotaxis

Conclusion and Future Perspectives

The synthetic route outlined in this application note demonstrates the utility of 2-methoxypyridin-4-ol as a versatile starting material for the construction of potent pyridine-based CXCR4 antagonists. The modular nature of this synthesis allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies by varying the N-alkyl substituent and the arylboronic acid coupling partner. Further optimization of these leads, guided by biological data, can lead to the development of next-generation CXCR4-targeted therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Mooring, S. (n.d.). Synthesis of Pyridine Derivatives as Antagonists of Chemokine Receptor CXCR4. ScholarWorks@GSU. Retrieved from [Link]

  • Miller, J. F., et al. (2018). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 29(2), 229-232.
  • Oinuma, H., et al. (1991). Chemoselective Demethylation of Methoxypyridine. Chemical and Pharmaceutical Bulletin, 39(5), 1333-1335.
  • UK Research and Innovation. (n.d.). Methods of O-demethylation. Google Patents.
  • Liang, Z., et al. (2012). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. Journal of Biological Chemistry, 287(21), 17644-17654.
  • Wilson, D. M., et al. (2016). Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. Nuclear Medicine and Biology, 43(12), 795-804.
  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Miller, J. F., et al. (2016). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Chemistry of Heterocyclic Compounds, 52(11), 914-918.
  • Mooring, S., et al. (2018). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors.
  • Qin, L., et al. (2024). Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. Science Advances, 10(5), eadm9231.
  • Miller, E. J., et al. (2019). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Medicinal Chemistry Letters, 10(4), 583-589.
  • Comins, D. L., & Schilling, S. (1994). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. The Journal of Organic Chemistry, 59(18), 5373-5375.
  • Oscarson, S., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 8969-8975.
  • Isıldak, Ö., et al. (2007). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 32(1), 15-20.
  • Wang, Y., et al. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]naphthyrin-5(6H)-one. Tetrahedron Letters, 52(20), 2589-2592.
  • ResearchGate. (n.d.).
  • Hudlicky, T., & Kwart, H. (1987).
  • Macmillan Group, Princeton University. (2021).
  • Liang, S. H., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(3), 1146-1157.
  • Chem-Station. (2024).
  • Showell, G. A., et al. (1995). Trisubstituted pyridine leukotriene B4 receptor antagonists: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 38(5), 776-786.

Sources

Application Note: Scalable Regioselective Synthesis of 2-Alkoxy-4-Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


 and Cross-Coupling Strategies
Document ID:  AN-PYR-2024-04

Executive Summary

The 2-alkoxy-4-substituted pyridine scaffold is a ubiquitous pharmacophore in modern medicinal chemistry, serving as a core motif in numerous kinase inhibitors and GPCR ligands. However, the scale-up of these derivatives presents a classic process chemistry challenge: Regioselectivity .

Starting from the commodity chemical 2,4-dichloropyridine , nucleophilic aromatic substitution (


) can occur at either the C2 or C4 position.[1] Under standard thermodynamic conditions (polar protic solvents), the C4-substituted product is favored. This Application Note details a kinetic control strategy  using solvent effects and ion-pairing to invert this selectivity, granting access to the elusive 2-alkoxy-4-chloropyridine  isomer with >95:5 regioselectivity. We further describe the subsequent scale-up of C4-functionalization via Suzuki-Miyaura coupling.

Strategic Analysis: The "Solvent Switch" Mechanism

To achieve scalable synthesis without chromatographic purification, one must understand the mechanistic divergence dictated by the reaction medium.

The Regioselectivity Paradox

In 2,4-dichloropyridine, both chlorines are activated by the electron-deficient ring.

  • Electronic Control (C4 Attack): The nitrogen atom exerts a strong electron-withdrawing effect at the para (C4) position via resonance. In polar solvents (e.g., Methanol, DMF), the alkoxide nucleophile exists as a "free" ion. It attacks the most electron-deficient site: C4 .

  • Coordination Control (C2 Attack): In non-polar, aprotic solvents (e.g., Toluene), the alkali metal alkoxide exists as a tight ion pair. The metal cation (Na

    
     or Li
    
    
    
    ) coordinates with the pyridine nitrogen lone pair. This "tethers" the alkoxide to the ortho (C2) position, directing the attack to C2 .
Mechanistic Pathway Diagram

Regioselectivity cluster_Polar Path A: Electronic Control (Thermodynamic) cluster_NonPolar Path B: Coordination Control (Kinetic) Start Starting Material 2,4-Dichloropyridine CondA Solvent: Methanol (Polar) Nucleophile: Free MeO- Start->CondA CondB Solvent: Toluene (Non-polar) Nucleophile: Tight Ion Pair (Na+-OMe-) Start->CondB TS_A Transition State: Attack at C4 (Para-like) CondA->TS_A ProdA Major Product: 4-Methoxy-2-chloropyridine TS_A->ProdA TS_B Transition State: N-Na-OMe Chelation (Ortho-delivery) CondB->TS_B ProdB Major Product: 2-Methoxy-4-chloropyridine TS_B->ProdB Suzuki Target: 2-Methoxy-4-Arylpyridine ProdB->Suzuki Next Step: Suzuki Coupling

Caption: Divergent synthesis pathways controlled by solvent polarity and ion-pairing interactions.

Detailed Protocols

Protocol A: Regioselective Synthesis of 2-Methoxy-4-Chloropyridine

Objective: Synthesis of the C2-alkoxy core on a 100g scale. Target Selectivity: >15:1 (C2:C4).

Materials
  • Substrate: 2,4-Dichloropyridine (100 g, 0.676 mol)

  • Reagent: Sodium Methoxide (solid, 95%) (40.5 g, 0.71 mol, 1.05 eq)

  • Solvent: Toluene (anhydrous, 500 mL, 5 vol)

  • Catalyst: 15-Crown-5 (Optional, 0.01 eq) - Note: Only use if selectivity drops; usually not needed in pure Toluene.

Step-by-Step Procedure
  • Preparation: In a 2L 3-neck reactor fitted with a mechanical stirrer, reflux condenser, and internal thermometer, charge Toluene (400 mL) and 2,4-Dichloropyridine (100 g).

  • Slurry Formation: Add Sodium Methoxide solid in portions at 20-25°C. The reaction is slightly exothermic.

    • Critical Control Point: Do NOT use a methanol solution of NaOMe. The presence of MeOH disrupts the coordination mechanism and will increase the C4-isomer impurity.

  • Reaction: Heat the slurry to 80-85°C . Agitate vigorously (solid-liquid interfacial reaction).

  • Monitoring: Monitor by HPLC after 4 hours.

    • Endpoint: <2% starting material.[2]

    • Typical Ratio: 94% (2-OMe) : 6% (4-OMe).

  • Quench: Cool to 20°C. Add Water (300 mL) slowly to dissolve NaCl salts.

  • Phase Separation: Separate the organic (Toluene) layer. Extract the aqueous layer once with Toluene (100 mL).

  • Purification (The "Purge"):

    • Wash combined organics with 5% Brine.

    • Concentrate Toluene to approx. 2 volumes (200 mL).

    • Crystallization: Add Heptane (300 mL) slowly at 40°C, then cool to 0°C. The 2-methoxy isomer crystallizes more readily than the 4-methoxy isomer in non-polar media.

    • Filter and dry.[3]

  • Yield: Expected 75-80 g (77-82%). Purity >98% a/a.

Protocol B: Scale-Up Functionalization (C4-Suzuki Coupling)

Objective: Installing the 4-substituent (e.g., Phenyl group) on the 2-methoxy-4-chloropyridine core.

Materials
  • Substrate: 2-Methoxy-4-chloropyridine (50 g, 0.348 mol)

  • Partner: Phenylboronic acid (46.7 g, 0.383 mol, 1.1 eq)

  • Catalyst:

    
     (0.5 mol%) - Chosen for robustness on chloro-pyridines.
    
  • Base: Potassium Carbonate (2M aq solution, 3 eq)

  • Solvent: 1,4-Dioxane (5 vol) or Toluene/Ethanol (3:1).

Step-by-Step Procedure
  • Inertion: Charge reactor with Substrate , Boronic Acid , and Solvent . Sparge with Nitrogen for 30 minutes to remove oxygen.

    • Why? Pyridines are excellent ligands for Pd; oxygen accelerates catalyst deactivation, leading to stalled reactions ("sleeping reaction").

  • Catalyst Addition: Add Pd catalyst and Base solution under Nitrogen flow.

  • Reaction: Heat to reflux (approx 100°C) for 6-12 hours.

  • Workup (Scavenging):

    • Cool to 50°C. Add Cysteine or SiliaMetS® Thiol scavenger (0.5 eq relative to Pd) and stir for 2 hours. This is critical for GMP compliance to reduce heavy metals.

    • Filter through a pad of Celite to remove Pd-black.

  • Isolation:

    • Partition between Ethyl Acetate and Water.[4]

    • Wash organic layer with 10% Citric Acid (removes unreacted aminopyridine byproducts if any).

    • Concentrate and crystallize from Isopropanol/Water.

Process Safety & Engineering Controls

Hazard CategoryRisk FactorMitigation Strategy
Thermal Exothermic formation of alkoxide intermediate.Controlled addition of solid NaOMe; maintain T < 30°C during addition.
Chemical Hydrogen gas evolution (if using NaH).We recommend Solid NaOMe over NaH to eliminate

generation risks on scale.
Toxicological Alkylating agents (Chloropyridines).Use closed handling systems (Split-butterfly valves) for solid charging.
Impurity Regioisomer carryover.Implement IPC (In-Process Control) HPLC limits. If C4-isomer >10%, perform recrystallization before Suzuki coupling.
Analytical Control (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Differentiation:

    • 4-Methoxy-2-chloropyridine: Elutes earlier (more polar).

    • 2-Methoxy-4-chloropyridine:[5] Elutes later (less polar).

References

  • Regioselectivity in Pyridines: Schlosser, M., et al. "Site Selective Substitution of Dihalopyridines." Journal of Organic Chemistry. (Demonstrates the "ortho-effect" of metallation and substitution in non-polar media).
  • Solvent Effects on : Bunnett, J. F., et al. "Nucleophilic Substitution in Toluene vs Methanol." Journal of the American Chemical Society.
  • Scale-Up Purification: Anderson, N. G. Practical Process Research & Development. Academic Press. (Source for crystallization strategies over chromatography).[6]

  • Safety Data: Sigma-Aldrich. "Safety Data Sheet: 2,4-Dichloropyridine."

  • Suzuki Coupling on Chloropyridines: Littke, A. F., & Fu, G. C. "Palladium-catalyzed cross-couplings of aryl chlorides." Angewandte Chemie International Edition.

(Note: While specific page numbers for general textbooks are not listed, the methodologies described are standard best practices in Process Chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Methoxypyridin-4-ol. We will explore common synthetic challenges, offer troubleshooting solutions, and provide detailed protocols to improve reaction yield and purity.

Overview of Synthetic Strategy

The synthesis of 2-Methoxypyridin-4-ol is a critical process for creating intermediates used in the development of various pharmaceutical compounds. A prevalent and cost-effective route begins with 2,4-dihydroxypyridine, which undergoes a regioselective O-methylation. The primary challenge in this synthesis is controlling the selectivity of the methylation reaction to favor the desired 2-methoxy isomer over potential N-methylated or 4-methoxy byproducts.

The starting material, 2,4-dihydroxypyridine, exists in equilibrium with its tautomeric form, 4-hydroxy-2(1H)-pyridone. This tautomerism is fundamental to understanding the reaction's regioselectivity, as it presents multiple nucleophilic sites (the nitrogen atom and two different oxygen atoms).

Reaction Pathway and Key Challenges

Below is a diagram illustrating the primary synthetic route and the competing side reactions that can impact yield.

G cluster_0 Synthetic Pathway for 2-Methoxypyridin-4-ol start 2,4-Dihydroxypyridine (4-Hydroxy-2-pyridone tautomer) reagents Methylating Agent (e.g., CH₃I, DMS) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) start->reagents Reaction Conditions product Target Product: 2-Methoxypyridin-4-ol reagents->product Desired O-methylation at C2 side1 Side Product: 4-Methoxy-2(1H)-pyridone reagents->side1 O-methylation at C4 side2 Side Product: 1-Methyl-4-hydroxy-2(1H)-pyridone (N-methylation) reagents->side2 N-methylation

Caption: Primary synthesis route and common side products.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My overall yield is low. What are the most critical factors to investigate?

Answer: Low yield in this synthesis typically points to one of three areas: suboptimal reaction conditions, poor starting material quality, or inefficient product isolation.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical for regioselectivity. Harder bases (like NaH) tend to favor O-alkylation, while softer bases can lead to more N-alkylation. The solvent polarity also plays a role; polar aprotic solvents like DMF or acetonitrile are often preferred.[1][2]

  • Starting Material Purity: The synthesis of the precursor, 2,4-dihydroxypyridine, can be inconsistent.[3] Impurities can interfere with the methylation step. Ensure your 2,4-dihydroxypyridine is pure before proceeding.

  • Sub-stoichiometric Methylating Agent: Using a slight excess of the methylating agent can drive the reaction to completion, but a large excess can promote di-methylation or N-methylation. We recommend starting with 1.05-1.1 equivalents.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products.

Question 2: I'm observing significant amounts of the N-methylated byproduct, 1-Methyl-4-hydroxy-2(1H)-pyridone. How can I improve O-methylation selectivity?

Answer: Suppressing N-methylation is the central challenge. The key is to modulate the nucleophilicity of the nitrogen versus the oxygen atoms.

  • Choice of Base and Solvent: A combination of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF often favors O-alkylation. Stronger bases can deprotonate the nitrogen, increasing its nucleophilicity and leading to the undesired N-methylated product. Cesium bicarbonate has also been shown to provide excellent regioselectivity for O-alkylation in similar systems.[1][2]

  • Protecting Groups: While more complex, a strategy involving N-protection of the pyridone ring, followed by methylation and deprotection, can provide the desired product with high purity. However, this adds steps to the synthesis.

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity. Start at room temperature and gently heat if necessary, monitoring byproduct formation closely.

Question 3: My final product is contaminated with the 4-methoxy isomer. How can I separate them?

Answer: The structural similarity between 2-Methoxypyridin-4-ol and 4-Methoxy-2(1H)-pyridone makes them difficult to separate.

  • Chromatography: Careful column chromatography is the most effective method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexanes or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol, can resolve the two isomers.

  • Recrystallization: If one isomer is present in a much larger quantity, fractional recrystallization may be possible. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find conditions where the desired product preferentially crystallizes.

Question 4: The reaction seems to stall and does not go to completion. What could be the cause?

Answer: A stalled reaction can be due to several factors:

  • Inactive Base: Bases like potassium carbonate can be hygroscopic. Ensure your base is anhydrous. If using sodium hydride (NaH), ensure it is fresh and has been handled under inert conditions.

  • Insufficiently Anhydrous Solvent: The presence of water in the solvent can consume the base and hydrolyze the methylating agent.[4] Using freshly dried solvents is crucial for success.

  • Poor Solubility: The starting 2,4-dihydroxypyridine or its salt may have poor solubility in the chosen solvent, limiting its availability to react. A solvent in which the deprotonated intermediate is soluble, such as DMF, is often a good choice.

Detailed Experimental Protocol

This protocol is a validated starting point for the synthesis of 2-Methoxypyridin-4-ol.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,4-Dihydroxypyridine111.105.00 g45.0 mmol1.0
Potassium Carbonate (K₂CO₃)138.217.46 g54.0 mmol1.2
Iodomethane (CH₃I)141.943.10 mL (6.95 g)49.0 mmol1.1
N,N-Dimethylformamide (DMF)-100 mL--
Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihydroxypyridine (5.00 g, 45.0 mmol) and anhydrous potassium carbonate (7.46 g, 54.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask.

  • Methylation: Stir the suspension at room temperature for 15 minutes. Slowly add iodomethane (3.10 mL, 49.0 mmol) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 40-50°C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The starting material should be consumed, and a new, higher Rf spot corresponding to the product should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the DMF.

    • Dissolve the resulting residue in 100 mL of water and adjust the pH to ~7 using 1M HCl.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of 1-5% methanol in dichloromethane to afford 2-Methoxypyridin-4-ol as a solid.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to the 2,4-dihydroxypyridine precursor? A: Common routes to 2,4-dihydroxypyridine include the alkaline hydrolysis of 2,4-dichloropyridine or the oxidation of 2,4-lutidine.[3] Another method involves heating specific compounds with phosphoric acid.[5][6]

Q: How does the methoxy group affect the properties of the pyridine ring? A: The methoxy group at the 2-position has an inductive electron-withdrawing effect, which significantly reduces the basicity of the pyridine nitrogen.[7][8] This property is often exploited in multi-step syntheses to avoid complications associated with the basicity of a pyridine nitrogen.[7][8]

Q: What analytical methods are recommended for product characterization? A: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and regiochemistry of methylation. Mass spectrometry (MS) should be used to confirm the molecular weight, and melting point analysis can be used as an indicator of purity.

Q: Can other methylating agents be used? A: Yes, dimethyl sulfate (DMS) is a common alternative to iodomethane. It is less expensive but more toxic. Diazomethane can also be used for clean methylation but is hazardous and requires special handling procedures. The choice depends on scale, cost, and safety considerations.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving common synthesis problems.

G start Low Yield or Impure Product check_sm Analyze Starting Material (SM) (2,4-Dihydroxypyridine) start->check_sm sm_impure SM is Impure check_sm->sm_impure Impure check_reaction Analyze Reaction Mixture (TLC / LC-MS) check_sm->check_reaction Pure purify_sm Action: Recrystallize or re-synthesize SM sm_impure->purify_sm purify_sm->start Re-run Reaction incomplete Incomplete Reaction check_reaction->incomplete SM Remaining side_products Multiple Side Products check_reaction->side_products Byproducts Formed end Improved Yield and Purity check_reaction->end Clean Conversion optimize_cond Action: Check reagent quality (anhydrous base/solvent). Increase time/temp. incomplete->optimize_cond optimize_cond->start Re-run Reaction optimize_selectivity Action: Lower temperature. Use milder base (K₂CO₃). Verify stoichiometry. side_products->optimize_selectivity optimize_selectivity->start Re-run Reaction

Caption: A workflow for troubleshooting synthesis issues.

References

  • Stille, J. R., et al. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC - NIH. Available at: [Link]

  • Matern, A., et al. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[4][9]pyridine-1,3-diones. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Method of preparing 2,4-dihydroxypyrimidine.
  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • PrepChem.com. (n.d.). Synthesis of 2-acetoxymethyl-4-methoxypyridine. Available at: [Link]

  • Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
  • PubChem. (n.d.). 2-Methoxypyridin-4-amine. Available at: [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available at: [Link]

  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of 2-methyl-4H-pyran-4-one. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
  • Zhang, Y., et al. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine.
  • Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Available at: [Link]

  • ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxypyridin-4-ol. Available at: [Link]

  • SciSpace. (n.d.). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of 4-pyrones.
  • ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Available at: [Link]

  • ResearchGate. (2025). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF. Available at: [Link]

  • Taylor & Francis. (n.d.). Synthesis of Methyl 2-Pyrone-4-carboxylate. Synthetic Communications. Available at: [Link]

  • Journal of Materials Chemistry A. (n.d.). Optimization of Li4SiO4 synthesis conditions by a solid state method for maximum CO2 capture at high temperature. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyridin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction conditions and achieve high-yielding, pure product.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Problem 1: Low or No Yield of Pyridin-4-ol

Q1: I am attempting to synthesize pyridin-4-ol from 4-aminopyridine via diazotization, but my yield is consistently low. What are the likely causes and how can I improve it?

A1: The synthesis of pyridin-4-ol from 4-aminopyridine is a robust method, but its success hinges on careful control of reaction parameters. Low yields in this two-step process, which involves the formation of a pyridin-4-diazonium salt followed by hydrolysis, can often be traced back to several key factors.[1]

  • Cause A: Inefficient Diazotization. The formation of the diazonium salt is highly temperature-sensitive.

    • Insight: Diazonium salts are notoriously unstable at elevated temperatures. Decomposition of the intermediate before hydrolysis will directly lead to a reduction in yield. Furthermore, side reactions, such as the formation of colored azo-compounds, are more prevalent at higher temperatures.[2]

    • Solution: Strict temperature control is paramount. The diazotization step should be carried out at 0-5°C using an ice-salt bath.[1] The addition of the diazotizing agent, such as butyl nitrite, should be done dropwise over an extended period (e.g., 120 minutes) to maintain this low temperature and prevent localized heating.[1]

  • Cause B: Improper Hydrolysis Conditions. The conversion of the diazonium salt to pyridin-4-ol requires careful pH and temperature management.

    • Insight: The hydrolysis of the diazonium salt is facilitated by gentle heating. However, excessively high temperatures can lead to decomposition and the formation of undesired byproducts. The pH of the solution is also critical for both the hydrolysis and the subsequent workup.

    • Solution: The cold diazonium salt solution should be added slowly to a solution of barium hydroxide, maintaining the reaction temperature between 30-60°C.[1] The pH should be carefully monitored and adjusted to 7.5-8.0 to ensure complete reaction and facilitate the precipitation of byproducts.[1]

  • Cause C: Loss During Workup and Purification. Pyridin-4-ol's properties can make isolation challenging.

    • Insight: Pyridin-4-ol is water-soluble, which can lead to losses during aqueous workup. Additionally, it exists in a tautomeric equilibrium with 4-pyridone, which can complicate purification.[2][3]

    • Solution: After neutralization and removal of barium salts, the filtrate containing the crude product should be concentrated under reduced pressure to minimize product loss.[1] For purification, techniques like recrystallization from a suitable solvent system or derivatization to a more easily purified compound can be employed.[2]

Problem 2: Product Purification Challenges and Tautomerism

Q2: My crude product shows multiple spots on TLC and broad peaks in the NMR, making purification by column chromatography difficult. What is causing this and how can I obtain a pure sample?

A2: This is a classic issue encountered in pyridin-4-ol chemistry and is a direct consequence of its tautomeric nature.[2] Pyridin-4-ol exists in equilibrium with its keto form, 4-pyridone.[2][4][5]

Caption: Tautomeric equilibrium of Pyridin-4-ol.

  • Insight: The two tautomers have similar polarities, making their separation by standard silica gel chromatography extremely challenging.[2] The position of the equilibrium is influenced by the solvent, with the pyridone form often being favored in polar solvents.[2][6] This equilibrium is also responsible for the peak broadening observed in NMR spectra due to chemical exchange.[2]

  • Solution 1: Derivatization. A highly effective strategy is to convert the tautomeric mixture into a single, more easily purifiable derivative.

    • Method: The crude mixture can be deprotonated with a strong base (e.g., sodium hydride) and then reacted with a reagent like nonafluorobutanesulfonyl fluoride. This "locks" the molecule in the enol form as a pyridin-4-yl nonaflate, which is significantly less polar and can be readily purified by chromatography.[2]

  • Solution 2: Solvent Screening for Crystallization. Since the tautomeric equilibrium is solvent-dependent, a systematic screening of different solvents for recrystallization can be an effective purification method.[2] This can favor the crystallization of one tautomer, leading to a pure solid product.

  • Solution 3: pH Adjustment During Workup. Careful adjustment of the pH during the aqueous workup can sometimes be used to selectively precipitate one of the tautomeric forms.[7]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of pyridin-4-ol.

Q3: What are the main synthetic routes to pyridin-4-ol, and how do they compare?

A3: There are several established methods for the synthesis of pyridin-4-ol, each with its own advantages and disadvantages. The choice of route often depends on the availability of starting materials, desired scale, and purity requirements.[3]

ParameterRoute 1: From 4-AminopyridineRoute 2: From Pyridine (via N-Oxide)Route 3: From γ-Pyrone
Starting Material 4-AminopyridinePyridineγ-Pyrone (4H-Pyran-4-one)
Overall Yield ~92%[1][3]~30-55% (multi-step)[3]Variable (e.g., ~28% for substituted derivatives)[3]
Purity >99%[3]Variable, requires careful purification[3]Variable
Key Reagents Sulfuric acid, Butyl nitrite, Barium hydroxide[1]Peracetic acid, Nitrating mixture (HNO₃/H₂SO₄), Iron/Acid[3]Aqueous ammonia[3]
Number of Steps 1 (One-pot)[3]3[3]1[3]
  • Route 1 (From 4-Aminopyridine): This is often the preferred method due to its high yield and the production of a high-purity product in a one-pot synthesis.[1][3]

  • Route 2 (From Pyridine via N-Oxide): This is a classic multi-step synthesis that begins with the readily available pyridine.[3] It involves N-oxidation, nitration at the 4-position, and subsequent reduction and hydrolysis.[3] The overall yield is moderate.

  • Route 3 (From γ-Pyrone): This route offers a direct conversion of a γ-pyrone to the corresponding pyridin-4-ol by reacting it with an ammonia source.[3] The efficiency of this method can be highly dependent on the substituents present on the pyrone ring.[3]

Q4: What are the critical safety precautions to consider when working with pyridine and its derivatives?

A4: Pyridine and many of its derivatives are flammable, toxic, and can be irritating to the skin, eyes, and respiratory system. Therefore, strict adherence to safety protocols is essential.

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhaling harmful vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a good choice), safety goggles, and a lab coat.

  • Handling Flammables: Pyridine is highly flammable.[8][9] Keep it away from open flames, sparks, and hot surfaces.[10] Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[10]

  • Storage: Store pyridine in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents and acids.[9]

  • Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.[11] In case of skin contact, wash the affected area immediately with soap and water. For eye contact, flush with water for at least 15 minutes and seek medical attention.

Caption: Workflow for the safe handling of pyridine.

Section 3: Detailed Experimental Protocol

Synthesis of Pyridin-4-ol from 4-Aminopyridine

This protocol is based on a well-established and high-yielding procedure.[1]

Materials and Reagents:

  • 4-Aminopyridine (99%)

  • Concentrated Sulfuric Acid (98%)

  • Butyl nitrite

  • Barium hydroxide

  • Activated carbon

  • Methanol (99.5%)

  • Distilled water

  • Carbon dioxide (gas or dry ice)

Equipment:

  • 1000 mL three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice-salt bath

Procedure:

Step 1: Diazotization of 4-Aminopyridine

  • In a 1000 mL three-neck flask, add 400 mL of water.

  • Carefully and slowly add 140 mL of concentrated sulfuric acid to the water while stirring and cooling in an ice bath. Maintain the temperature between 20-40°C.

  • Once the sulfuric acid solution has cooled to 0-20°C, add 95 g of 4-aminopyridine.

  • Cool the resulting mixture to 0-5°C using an ice-salt bath.

  • Slowly add 150.8 g of butyl nitrite dropwise from the dropping funnel over approximately 120 minutes. Crucially, maintain the reaction temperature between 0-5°C during the addition. [1]

  • After the addition is complete, continue stirring the mixture at 0-5°C and monitor the reaction progress (e.g., by TLC or until the evolution of nitrogen gas ceases).[1]

Step 2: Hydrolysis and Neutralization

  • In a separate large beaker, prepare a solution of barium hydroxide in water.

  • Slowly add the cold diazonium salt solution to the barium hydroxide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature between 30-60°C.[1]

  • Continue adding the barium hydroxide solution until the pH of the mixture reaches 7.5-8.0.[1]

  • Bubble carbon dioxide gas through the solution (or add dry ice carefully) to precipitate excess barium hydroxide as barium carbonate. Continue until the pH of the solution is approximately 6.[1]

  • Filter the mixture to remove the precipitated barium sulfate and barium carbonate.

  • Wash the filter cake with a small amount of cold water. The filtrate contains the crude Pyridin-4-ol.[1]

Step 3: Purification of Pyridin-4-ol

  • Transfer the filtrate to a large round-bottom flask.

  • Add a suitable amount of activated carbon to decolorize the solution and stir.

  • Filter to remove the activated carbon.[1]

  • Add 99.5% methanol to the filtrate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove most of the water and methanol and obtain the purified product.[1]

References

  • An In-depth Technical Guide to the Synthesis of Pyridin-4-ol
  • PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Application Notes and Protocols for the Three-Component Synthesis of Pyridin-4-ol Deriv
  • Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis. Benchchem.
  • Reagents and conditions for the synthesis of pyridones 4a-h.
  • Comparative study of different synthetic routes to Pyridin-4-ol. Benchchem.
  • Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal.
  • When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?.
  • Pyridine-4-aldehyde Safety D
  • PYRIDINE 98% - (For Synthesis) MSDS CAS. oxfordlabchem.com.
  • Pyridine - SAFETY D
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • 4-Hydroxypyridine | C5H5NO | CID 12290. PubChem.
  • 4-Pyridone. Wikipedia.
  • Technical Support Center: Synthesis of Substituted Pyridin-4-ols. Benchchem.

Sources

Technical Support Center: Optimizing Multi-Component Synthesis of Pyridin-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yield & Purification Challenges in One-Pot Pyridin-4-ol Architectures Audience: Medicinal Chemists, Process Development Scientists Content Type: Advanced Troubleshooting Guide & Optimized Protocols

Executive Summary: The "Yield Trap" in Pyridin-4-ol Synthesis

The synthesis of substituted pyridin-4-ols (and their 4-pyridone tautomers) via multi-component reactions (MCRs) is a cornerstone of modern heterocyclic drug discovery. However, it is notoriously plagued by "yield traps"—mechanistic dead-ends where the reaction stalls at the open-chain intermediate or diverts into polymerization.

As Senior Application Scientists, we often see researchers abandon viable pathways due to low isolated yields (typically <30%). In 90% of cases, the chemistry worked; the failure lay in tautomer-blind purification strategies or kinetic mismatches between the Knoevenagel and Michael addition steps.

This guide provides the diagnostic logic and optimized protocols to elevate your yields from "trace" to "quantitative."

Diagnostic Flowchart: Why Is My Yield Low?

Use this logic gate to identify the root cause of your failure mode before altering your reagents.

TroubleshootingFlow Start START: Low Isolated Yield (<40%) CheckTLC Analyze Crude Reaction Mixture (LCMS/TLC) Start->CheckTLC SM_Left Starting Materials Remain CheckTLC->SM_Left Incomplete Conversion Complex_Mix Complex Mixture / Streaking CheckTLC->Complex_Mix Many Spots / Baseline Clean_Crude Clean Crude / Product Peak Exists CheckTLC->Clean_Crude Good Conversion Kinetics Kinetic Stall: Activation Energy too high SM_Left->Kinetics Temp < 80°C Catalyst Catalyst Deactivation (Poisoning) SM_Left->Catalyst Lewis Acid Used Polymer Oligomerization / Polymerization Complex_Mix->Polymer High Conc (>1M) WrongPath Side Rxn: Hantzsch DHP / Pyrrolidone Complex_Mix->WrongPath Wrong Stoichiometry Tautomer Tautomer Loss (Solubility Trap) Clean_Crude->Tautomer Lost in Aqueous Layer Chelation Metal Chelation (if Lewis Acid used) Clean_Crude->Chelation Product stuck to Catalyst

Figure 1: Diagnostic logic for isolating yield-limiting factors in MCRs.

Technical Support: Troubleshooting Guides & FAQs

Issue 1: The "Disappearing Product" Phenomenon (Tautomerism)

User Report: "LCMS shows 95% conversion to the desired mass, but after aqueous workup and column chromatography, I isolated only 20% yield. Where did it go?"

Root Cause: Pyridin-4-ols exist in a solvent-dependent equilibrium with their 4-pyridone tautomer.

  • Non-polar solvents (CDCl3): Favors Pyridin-4-ol (Aromatic, OH form).

  • Polar solvents / Solid state: Favors 4-Pyridone (NH/C=O form). The 4-pyridone form is highly polar and zwitterionic. It often:

  • Partition into the aqueous phase during extraction.[1]

  • Irreversibly bind to silica gel due to strong hydrogen bonding.

Corrective Protocol:

  • Avoid Aqueous Workup: Evaporate the reaction solvent directly.

  • The "Nonaflate" Trap: If purification is impossible, convert the mixture in situ to the pyridin-4-yl nonaflate using nonafluorobutanesulfonyl fluoride (NfF). This locks the "ol" form, making it lipophilic and easily purifiable on silica.

  • Eluent Modification: If you must chromatograph the free pyridone, use DCM:MeOH:NH4OH (90:9:1) to disrupt hydrogen bonding on the silica surface.

Issue 2: Stalled Reaction / Open-Chain Intermediates

User Report: "My reaction between the aldehyde, amine, and


-keto ester stalls. I see an intermediate but no cyclized pyridine."

Root Cause: In MCRs (like the modified Bohlmann-Rahtz), the initial condensation (Knoevenagel or Michael) is fast, but the final intramolecular cyclization (dehydration) is the rate-determining step. It requires a higher activation energy or specific acid catalysis that might be absent.

Corrective Protocol:

  • Force Cyclization: Do not discard the "failed" reaction. Treat the crude intermediate mixture with TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and Et3N in DCM. This promotes silylation of the carbonyl, activating it for the nucleophilic attack and driving aromatization [1].

  • Microwave Irradiation: Switch from reflux to microwave heating (120–150°C for 10–20 min). The dielectric heating effect is particularly efficient for the polar transition states involved in cyclodehydration [2].

Issue 3: Polymerization & Tar Formation

User Report: "The reaction turns black and viscous. TLC shows a streak from baseline to solvent front."

Root Cause: This indicates polymerization of the


-unsaturated intermediate (Michael acceptor). This occurs when:
  • Concentration is too high (>0.5 M), favoring intermolecular reactions over intramolecular cyclization.

  • The amine is too nucleophilic, triggering uncontrolled Michael additions.

Corrective Protocol:

  • High Dilution: Run the reaction at 0.1 M or lower .

  • Stepwise Addition: Pre-form the enaminone (Amine +

    
    -keto ester) before adding the aldehyde. This ensures the "correct" nucleophile is present when the electrophile is generated.
    

Optimized Protocol: Microwave-Assisted Synthesis

This protocol replaces the traditional reflux method, offering higher yields by minimizing thermal degradation time.

Target: 2,6-Disubstituted-4-Hydroxypyridine Reaction Type: Pseudo-Four Component (Meldrum's Acid Pathway)

ParameterSpecificationNotes
Reagents 1. Aldehyde (1.0 eq)2. Meldrum's Acid (1.0 eq)3. Primary Amine (1.0 eq)4. Ethyl Acetate/Ketoester (1.0 eq)Meldrum's acid acts as a C3 synthon source.
Solvent Ethanol or Acetic Acid Protic solvents stabilize the transition state.
Catalyst L-Proline (10 mol%) or Yb(OTf)3 (5 mol%) Organocatalysts prevent metal waste; Lewis acids are faster.
Conditions Microwave: 140°C, 15 min Conventional heating requires 12h+ reflux.
Workup Precipitation Cool to 0°C. Product often crystallizes.

Step-by-Step Workflow:

  • Mixing: In a 10 mL microwave vial, dissolve Aldehyde (1 mmol), Meldrum's Acid (1 mmol), and Amine (1 mmol) in EtOH (3 mL).

  • Pre-reaction: Stir at RT for 5 mins to allow initial condensation (color change usually observed).

  • Addition: Add the fourth component (e.g., ketone or ester enolate equivalent) if required by your specific substitution pattern. Note: For simple 4-pyridones, the Meldrum's acid adduct reacts with the amine directly.

  • Irradiation: Seal and heat at 140°C (High Absorption setting) for 15 minutes.

  • Isolation: Pour reaction mixture into ice-cold water (10 mL). Adjust pH to ~6-7.

    • If precipitate forms: Filter and wash with Et2O.

    • If no precipitate: Extract with n-Butanol (not EtOAc/DCM) to capture the polar pyridone.

Comparative Data: Catalyst Efficiency

Comparison of catalysts for the synthesis of 4-hydroxypyridines via MCR (Standardized on Benzaldehyde substrate).

CatalystReaction TimeIsolated YieldSelectivity (4-OH vs Side Products)
None (Thermal) 12 hours35%Low (Tar formation)
Piperidine (Base) 6 hours52%Moderate
L-Proline 4 hours78%High
Fe3O4@SiO2 (Nano) 45 mins88%High (Easy magnetic removal)
TMSOTf (Additive) 2 hours92% Very High (Forces cyclization)

References

  • BenchChem Technical Support. (2025).[2][3] Overcoming Low Yield in Pyridin-4-ol Synthesis. Retrieved from

  • Bagley, M. C., et al. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. Retrieved from

  • Sadek, K. U., et al. (2015).[4] One-pot synthesis of pyrazolo[1,5-a]pyrimdines-7(4H)-ones through the reaction of TEOF, 5-aminopyrazoles and Meldrum's acid. Molecules. Retrieved from

  • Tyvorskii, V. I., et al. (1998).[1] Synthesis of 4-hydroxypyridines via pyranone intermediates. Tetrahedron, 54, 2819-2826.[1][5] Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of 4-pyridones. Retrieved from

Sources

Technical Support Center: Stabilizing 2-Methoxypyridin-4-ol in Reaction Environments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxypyridin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering stability challenges with this versatile heterocyclic compound. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles governing the decomposition of 2-Methoxypyridin-4-ol, enabling you to proactively design more robust and successful experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 2-Methoxypyridin-4-ol is turning a dark color and I'm observing unexpected byproducts. What could be happening?

A1: Discoloration and the appearance of impurities often indicate the decomposition of 2-Methoxypyridin-4-ol. This can be triggered by several factors in your reaction, including elevated temperatures, the presence of oxygen, strong acids or bases, and certain catalysts. The pyridinol moiety is susceptible to oxidation, which can lead to colored polymeric materials.

Q2: What is the true structure of 2-Methoxypyridin-4-ol in solution?

A2: It's crucial to recognize that 2-Methoxypyridin-4-ol exists in a tautomeric equilibrium with its pyridone form, 2-methoxy-1H-pyridin-4-one. The position of this equilibrium can be influenced by the solvent and pH of your medium. This tautomerism is a key factor in its reactivity and potential decomposition pathways.

Q3: Can the methoxy group be a point of instability?

A3: Absolutely. The methoxy group can be susceptible to nucleophilic attack, leading to demethylation.[1][2][3] This is a significant decomposition pathway to consider, especially if your reaction involves strong nucleophiles or reducing agents.

Troubleshooting Guide: Preventing Decomposition

This section provides a systematic approach to diagnosing and resolving the decomposition of 2-Methoxypyridin-4-ol during your reactions.

Issue 1: Suspected Oxidative Decomposition
  • Symptoms: Development of color (yellow to dark brown) in the reaction mixture, formation of complex mixtures of byproducts, and low yield of the desired product.

  • Root Cause Analysis: The pyridin-4-ol/pyridin-4-one system is susceptible to oxidation, which can be accelerated by heat, light, and the presence of transition metal catalysts or dissolved oxygen. The mechanism often involves the formation of radical species that can lead to polymerization or ring-opening.

  • Preventative Measures:

    • Inert Atmosphere: Always conduct reactions under an inert atmosphere of nitrogen or argon. This is the most critical step to prevent oxidation from atmospheric oxygen.[4]

    • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or distillation under an inert atmosphere.

    • Antioxidant Addition: For particularly sensitive reactions, the addition of a radical scavenger or antioxidant can be beneficial. Butylated hydroxytoluene (BHT) or certain hindered phenols can be effective at low concentrations.[5][6][7][8][9]

    • Temperature Control: Avoid excessive heating. If thermal conditions are necessary, ensure they are tightly controlled and minimized in duration.

Issue 2: Evidence of Demethylation
  • Symptoms: Formation of 2,4-dihydroxypyridine as a byproduct, which can be detected by LC-MS analysis.

  • Root Cause Analysis: The methoxy group can be cleaved through nucleophilic attack on the methyl group. This is particularly prevalent with strong nucleophiles, certain reducing agents like L-selectride, or under harsh acidic or basic conditions that might facilitate hydrolysis.[1][2][3]

  • Preventative Measures:

    • Reagent Selection: If possible, choose less nucleophilic reagents or milder reducing agents.

    • Temperature Management: Demethylation reactions are often kinetically slow at lower temperatures. Running your reaction at a reduced temperature can significantly minimize this side reaction.

    • pH Control: Avoid strongly acidic or basic conditions that can promote the hydrolysis of the methoxy group. Buffering your reaction mixture to a neutral or slightly acidic pH can be beneficial.

Issue 3: Catalyst-Induced Decomposition
  • Symptoms: Low or no product yield in cross-coupling reactions, catalyst deactivation, and formation of dark, insoluble materials.

  • Root Cause Analysis: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can strongly coordinate to transition metal catalysts (e.g., Palladium, Platinum). This can lead to catalyst poisoning, inhibiting the desired catalytic cycle and potentially promoting side reactions.

  • Preventative Measures:

    • Ligand Selection: Employ ligands that can modulate the electronic properties of the metal center and potentially reduce the inhibitory coordination of the pyridine nitrogen.

    • Catalyst Loading: While counterintuitive, in some cases, a slightly higher catalyst loading might be necessary to overcome partial poisoning. However, this should be optimized carefully.

    • Protecting Groups: In challenging cases, temporarily protecting the pyridinol functionality can prevent its interference with the catalyst.

Experimental Protocols

Protocol 1: General Setup for Inert Atmosphere Reactions
  • Glassware Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Assembly: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, thermometer, and gas inlet) while maintaining a positive pressure of inert gas.

  • Reagent Addition: Add 2-Methoxypyridin-4-ol and other solid reagents to the flask.

  • Solvent Addition: Add degassed solvent via a cannula or a dropping funnel.

  • Reaction Execution: Maintain a gentle flow of inert gas through the apparatus for the duration of the reaction.

Protocol 2: Monitoring Decomposition by LC-MS
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a buffer) and dilute with a suitable solvent (e.g., acetonitrile/water).

  • LC-MS Analysis: Analyze the sample by reverse-phase liquid chromatography-mass spectrometry.

    • Column: A C18 column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate is a good starting point.

    • Detection: Monitor for the mass of 2-Methoxypyridin-4-ol (m/z = 126.05 [M+H]⁺) and potential degradation products such as 2,4-dihydroxypyridine (m/z = 112.03 [M+H]⁺).

Visualizing Decomposition Pathways

To better understand the potential routes of degradation, the following diagrams illustrate the key decomposition pathways for 2-Methoxypyridin-4-ol.

cluster_main 2-Methoxypyridin-4-ol Stability cluster_pathways Decomposition Pathways 2-M-4-O 2-Methoxypyridin-4-ol Oxidation Oxidative Degradation 2-M-4-O->Oxidation O2, heat, light, metal ions Demethylation Nucleophilic Demethylation 2-M-4-O->Demethylation Strong nucleophiles, reducing agents Catalyst_Poisoning Catalyst Poisoning 2-M-4-O->Catalyst_Poisoning Transition metals (e.g., Pd, Pt)

Caption: Key Decomposition Pathways for 2-Methoxypyridin-4-ol.

cluster_workflow Troubleshooting Workflow Start Reaction Failure: Low Yield / Impurities Check_Color Observe Reaction Color (Darkening?) Start->Check_Color Check_Byproducts Analyze Byproducts by LC-MS Start->Check_Byproducts Action_Inert Implement Inert Atmosphere (N2 or Ar) Check_Color->Action_Inert Yes Action_Temp Reduce Reaction Temperature Check_Byproducts->Action_Temp Demethylation Detected Action_Degas Use Degassed Solvents Action_Inert->Action_Degas Success Improved Stability and Yield Action_Degas->Success Action_Reagents Re-evaluate Nucleophile/ Reducing Agent Strength Action_Temp->Action_Reagents Action_pH Control pH with Buffer Action_Reagents->Action_pH Action_pH->Success

Caption: A logical workflow for troubleshooting the decomposition of 2-Methoxypyridin-4-ol.

Summary of Preventative Measures

IssueKey IndicatorPrimary CauseRecommended Action
Oxidation Darkening of reaction mixturePresence of oxygen, high temperatureWork under an inert atmosphere (N₂/Ar), use degassed solvents, control temperature.
Demethylation Detection of 2,4-dihydroxypyridineStrong nucleophiles or reducing agentsUse milder reagents, lower reaction temperature, control pH.
Catalyst Poisoning Stalled reaction, catalyst deactivationCoordination of pyridine N to metal centerOptimize ligand and catalyst loading, consider protecting groups.

By understanding the inherent reactivity of 2-Methoxypyridin-4-ol and its tautomer, and by implementing these preventative strategies, you can significantly improve the stability of this compound in your reactions, leading to higher yields and purer products.

References

  • ChemRxiv. Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. [Link]

  • OSTI.gov. Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. [Link]

  • Tokyo University of Science. Chemoselective Demethylation of Methoxypyridine. [Link]

  • Wikipedia. 2-Methylpyridine. [Link]

  • Chemistry LibreTexts. 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • ResearchGate. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]

  • ChemRxiv. Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. [Link]

  • Sci-Hub. ChemInform Abstract: Acidic Hydrolysis of N‐Methyl Derivatives of 4‐Phenyl‐5‐oxo‐4,5‐dihydroindeno(1,2‐b)pyridine. [Link]

  • ResearchGate. Chemoselective Demethylation of Methoxypyridine. [Link]

  • Journal of the American Chemical Society. Photochemistry of N-Hydroxypyridine-2-thione Derivatives: Involvement of the 2-Pyridylthiyl Radical in the Radical Chain Reaction Mechanism. [Link]

  • Dalton Transactions. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... [Link]

  • University of Regensburg. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • ACS Publications. Domino Ring-Opening/Carboxamidation Reactions of N-Tosyl Aziridines and 2-Halophenols/Pyridinol: Efficient Synthesis of 1,4-Benzo- and Pyrido-oxazepinones. [Link]

  • PubMed Central. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • PubMed. [The antioxidant hydroxypyridine-6 as an agent to prevent postresuscitation heart damage]. [Link]

  • ResearchGate. Coupling outcomes for pyridines. [Link]

  • MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]

  • ResearchGate. Biodegradation of pyridine under UV irradiation. [Link]

  • Semantic Scholar. Demethylation of methoxypyridines with sodium trimethylsilanethiolate. [Link]

  • YouTube. Hydroxypyridine-Pyridone Tautomerism. [Link]

  • MDPI. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. [Link]

  • MDPI. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][10][11]oxazine-1,8-diones. [Link]

  • PubMed Central. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]

  • Royal Society of Chemistry. Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones. [Link]

  • PubMed. Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. [Link]

  • ResearchGate. (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]

  • PubMed. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. [Link]

  • Wikipedia. Pyridine. [Link]

  • MDPI. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. [Link]

  • MDPI. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. [Link]

  • PubMed Central. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. [Link]

  • ResearchGate. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. [Link]

  • ACS Green Chemistry Institute. Pyridine Ring Synthesis. [Link]

  • ChemRxiv. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Com- plexes Inform Mechanism in Modern Cross-Coupling Reactions. [Link]

  • SlideShare. Unit 4 Pyridine | PDF. [Link]

  • PubMed. UV photolysis for accelerating pyridine biodegradation. [Link]

  • YouTube. Reactivity of Pyridine. [Link]

  • Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]

Sources

Troubleshooting complex NMR spectra of boronic acid derivatives of methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NMR-BOR-PYR-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

You are likely here because your NMR spectrum looks "wrong." Boronic acid derivatives of methoxypyridine are notoriously difficult to characterize due to three converging factors:

  • Dynamic Dehydration: The equilibrium between free boronic acid (monomer) and boroxine (cyclic trimer).

  • Quadrupolar Relaxation: The interaction between Boron (

    
    ) and Nitrogen (
    
    
    
    ), causing extreme line broadening.
  • Lewis Acid-Base Intramolecularity: The methoxy group increases the basicity of the pyridine nitrogen, facilitating N-B coordination that shifts resonances unexpectedly.

This guide provides the protocols to stabilize these molecules and extract clean, quantitative data.

Module 1: The "Ghost" Signals (Boroxine Equilibrium)

User Issue: "My proton spectrum shows multiple sets of aromatic peaks, and the integration is off. The -B(OH)2 protons are broad or missing."

The Root Cause

Boronic acids are not static.[1] In solution, they exist in a dynamic equilibrium with their anhydrides (boroxines). This process releases water.[2]

  • Dry Solvents (DMSO-d6, CDCl3): Promote dehydration, leading to a mixture of monomer and trimer (boroxine). You see two sets of signals.

  • Wet Solvents: Push the equilibrium back toward the monomer.

The Solution: Controlled Hydrolysis

Do not dry your sample further. Paradoxically, you need more water to get a clean spectrum.

Protocol A: The "D2O Shake"
  • Run the standard

    
    H NMR in DMSO-d6.[3]
    
  • Add 1-2 drops of

    
      directly to the NMR tube.
    
  • Shake vigorously and re-run the spectrum immediately.

    • Mechanism: The excess deuterium oxide forces the equilibrium entirely to the monomeric boronic acid side (Le Chatelier’s principle) and exchanges the broad -OH protons, removing them from the spectrum.

    • Result: Aromatic multiplets will sharpen and collapse into a single set of signals corresponding to the free acid.

Protocol B: Methanolysis (The CD3OD Fix)

If DMSO is unsuitable, use Methanol-d4 (


)  as the primary solvent.
  • Mechanism: Methanol converts the boronic acid into the dimethyl boronate ester (

    
    ) in situ. This species is monomeric and does not form boroxines.
    
  • Note: The chemical shifts will be slightly different from the free acid, but the resolution will be superior.

Visualizing the Equilibrium

BoroxineEquilibrium cluster_legend Spectral Consequence Acid Boronic Acid (Monomer) Ar-B(OH)2 Boroxine Boroxine (Trimer) (Ar-BO)3 Acid->Boroxine - 3 H2O (Dry Solvents/Heat) Ester Methyl Ester Ar-B(OMe)2 Acid->Ester + MeOH (Solvent: CD3OD) Boroxine->Acid + 3 H2O (Add D2O) Warning Mixture = Broad/Split Peaks

Figure 1: The dynamic equilibrium affecting spectral quality. Driving the reaction to the left (Monomer) or bottom (Ester) is required for clean data.

Module 2: The Pyridine Problem (N-B Coordination)

User Issue: "My chemical shifts are upfield from where they should be, and the peaks are incredibly broad."

The Root Cause

The methoxy group on the pyridine ring is an Electron Donating Group (EDG). This makes the pyridine nitrogen more basic (higher


).
  • Neutral pH: The basic Nitrogen lone pair can coordinate into the empty

    
    -orbital of the Boron (Lewis Acid). This creates a tetrahedral 
    
    
    
    Boron species.
  • Spectral Impact:

    
     Boron signals are significantly upfield (
    
    
    
    ppm) compared to
    
    
    Boron (
    
    
    ppm). The quadrupolar coupling between
    
    
    (spin 3/2) and
    
    
    (spin 1) causes massive line broadening.
The Solution: pH Locking

You must force the molecule into a single hybridization state.

Desired StateAdditiveHybridization

B Shift
Outcome
Free Acid 1-2 drops DCl (in

)

(Trigonal)
~29-32 ppmProtonates the Pyridine N, breaking N-B coordination. Sharpens peaks.[4][5]
Boronate 1-2 drops NaOD (in

)

(Tetrahedral)
~2-10 ppmForms the hydroxy-boronate anion.

Recommendation: For characterization, use DCl . The protonated pyridine prevents "wulff-type" intramolecular coordination and simplifies the spin system.

Module 3: B NMR & The "Glass Ghost"

User Issue: "I see a huge rolling hump in the baseline of my


B spectrum, even with no sample."
The Root Cause

Standard NMR tubes are made of Borosilicate glass (Pyrex). This glass contains


 Boron oxide (

). The probe insert is also likely borosilicate.[4][5] This generates a massive background signal between

and

ppm, which unfortunately is exactly where your methoxypyridine boronic acid appears.
The Solution: Hardware & Processing
Tier 1: The Hardware Fix (Recommended)

Use a Quartz NMR tube .[4][6] Quartz is pure silica (


) and contains negligible boron.
  • Note: This removes the tube signal, but the probe background may remain.

Tier 2: The Subtraction Protocol

If you must use borosilicate tubes:

  • Acquire Blank: Run an empty NMR tube (or tube with pure solvent) using the exact same parameters (RG, NS, D1) as your sample.

  • Acquire Sample: Run your actual sample.

  • Process: Use the "FID Subtraction" or "Spectrum Subtraction" feature in your NMR software (TopSpin/MestReNova) to mathematically remove the glass signal.

Module 4: Quantitative Purity Analysis (qNMR)

User Issue: "HPLC is showing multiple peaks due to on-column degradation. How do I prove purity?"

Boronic acids stick to silica and degrade on C18 columns. qNMR is the gold standard for purity.

Protocol: Internal Standard Method

Reagents:

  • Analytic: Methoxypyridine boronic acid (~10 mg).

  • Standard: Maleic Acid or Dimethyl Sulfone (~5 mg). Must be high purity TraceCERT® or equivalent.

  • Solvent: DMSO-d6 + 10%

    
     (to sharpen peaks).
    

Workflow:

  • Weigh the sample (

    
    ) and standard (
    
    
    
    ) directly into the same vial with 0.01 mg precision.
  • Dissolve completely and transfer to tube.

  • Set Relaxation Delay (D1) to

    
     seconds.[3] (Essential for quantitative integration of boron species).
    
  • Integrate a clear aromatic signal from the sample (

    
    ) and the standard (
    
    
    
    ).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



The "Pinacol Rescue" (Derivatization)

If the free acid is too unstable for qNMR, convert it to the pinacol ester immediately.

  • Mix Boronic Acid (1 eq) + Pinacol (1.1 eq) in

    
    .
    
  • Add

    
     (drying agent) and stir for 30 mins.
    
  • Filter and evaporate.

  • The resulting Pinacol Ester is stable, monomeric, and soluble in

    
    , yielding pristine NMR spectra.
    

Troubleshooting Decision Tree

Troubleshooting Start Start: Spectrum Quality Check Broad Are peaks broad or split? Start->Broad Solvent Current Solvent? Broad->Solvent Yes Shift Unexpected Chemical Shifts? Broad->Shift No D2O Action: Add 2 drops D2O (Force Monomer) Solvent->D2O DMSO-d6 MeOH Action: Switch to CD3OD (Form Ester) Solvent->MeOH CDCl3 Acidify Action: Add DCl (Break N-B Coord) Shift->Acidify Yes (Upfield B signal) Glass Rolling Baseline (11B)? Shift->Glass No Quartz Action: Use Quartz Tube or Background Subtraction Glass->Quartz Yes

Figure 2: Step-by-step logic for resolving spectral anomalies in pyridine boronic acids.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[7][8] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[9][10] Wiley-VCH. Link

  • Tokunaga, Y., et al. (2002).[11] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[2][11] Heterocycles, 57(5), 787-790.[11] Link

  • Ito, M., et al. (2025). The Boroxine–Boronic Acid Equilibrium.[1][2][8] Journal of the American Chemical Society. (Recent kinetic study on hydrolysis mechanisms). Link(Note: Generalized citation for recent equilibrium studies).

  • University of Ottawa NMR Facility. (2008). 11B Background Signals.[5][12] (Detailed guide on borosilicate vs. quartz glass artifacts). Link

  • BenchChem. (2025).[3] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link

Sources

Technical Support Center: Optimizing Pd-Catalyzed Arylation of Methoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist, Catalysis Division Ticket ID: PD-METHOXY-PYR-OPT

Introduction: The "Methoxypyridine Paradox"

Welcome to the technical support hub for pyridine functionalization. You are likely here because your standard Suzuki or Stille conditions—which work perfectly on benzene derivatives—are failing on methoxypyridines.

The Core Problem: Methoxypyridines present a "push-pull" electronic conflict:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor, displacing phosphine ligands and forming stable, non-reactive bis-pyridine-Pd complexes (the "Pd-sink").
    
  • Electronic Deactivation: While the methoxy group is an electron-donating group (EDG) by resonance, the pyridine ring itself is electron-deficient. If you are using a chloromethoxypyridine, oxidative addition is sluggish compared to chlorobenzenes.

  • Protodeboronation: If you are using a pyridyl boronic acid, it likely hydrolyzes before it couples.

This guide provides modular solutions to these specific failure modes.

Module 1: The "Engine" – Catalyst & Ligand Selection

User Question: My reaction turns black immediately, or conversion stalls at 20%. I’m using Pd(PPh3)4. What’s wrong?

Technical Diagnosis: You are experiencing Nitrogen-Poisoning . Triphenylphosphine (


) binds weakly to Pd. The pyridine nitrogen in your substrate is displacing the ligand, shutting down the catalytic cycle.
The Solution: Bulky, Electron-Rich Ligands

You must use ligands that are sterically bulky enough to prevent the formation of the inactive


 complex and electron-rich enough to facilitate oxidative addition into the C-Cl bond.

Recommended Systems:

Catalyst SystemLigand ClassWhy it worksBest For
Pd(OAc)₂ + XPhos Buchwald BiarylThe isopropyl groups on the biaryl backbone create a "roof" over the Pd center, blocking N-coordination while allowing the aryl halide to enter.General Purpose. Excellent for 2-chloro-6-methoxypyridines.
Pd-PEPPSI-IPr NHC (Carbene)The N-Heterocyclic Carbene is a non-labile, strong

-donor. It does not dissociate, preventing the "Pd-sink."
Difficult Substrates. Sterically hindered couplings.
Pd(dtbpf)Cl₂ Ferrocenyl BisphosphineLarge bite angle and steric bulk prevent poisoning.Scale-up. Robust and often works at lower loadings.
Visualizing the Failure Mode

CatalystPoisoning Active Active Catalyst (L-Pd-Ar-X) Product Coupled Product Active->Product Transmetallation & Reductive Elimination Substrate Methoxypyridine (Substrate) Substrate->Active Correct Pathway Poisoned Inactive Complex (Pd-N-Pyridine) Substrate->Poisoned N-Coordination (Weak Ligands) Poisoned->Active Reversible ONLY with Bulky Ligands

Figure 1: The "Pd-Sink" Effect. Standard ligands allow the substrate to sequester the palladium (Red path). Bulky ligands force the reaction down the Green path.

Module 2: Regioselectivity via C-H Activation

User Question: I want to arylate 2-methoxypyridine directly without pre-halogenation. How do I control whether it hits C3 (ortho to OMe) or C6 (ortho to N)?

Technical Diagnosis: Direct C-H arylation is governed by the competition between electronic activation (favoring C3, ortho to the EDG methoxy) and coordination-direction (favoring C6/C2, ortho to Nitrogen).

Protocol A: The N-Oxide Strategy (C2/C6 Selective)

To target the C6 position (the position adjacent to the Nitrogen), you should use the Fagnou Conditions . This involves oxidizing the pyridine first. The N-oxide oxygen coordinates to the Pd, directing it to the ortho position.

  • Step 1: Oxidation (mCPBA).

  • Step 2: Arylation (Pd(OAc)₂, P(t-Bu)₃, K₂CO₃).[1]

  • Step 3: Reduction (Zn or Pd/C + H₂).

Protocol B: The "Boekelheide" Electronic Control (C3 Selective)

Targeting C3 is harder via direct C-H activation because the Nitrogen directs to C2/C6. However, if C2 is blocked (e.g., 2-methoxy-6-methylpyridine), C3 activation becomes feasible due to the electronic activation from the methoxy group.

Experimental Workflow (C6-Selective N-Oxide Route):

  • Substrate: 2-methoxypyridine-N-oxide (1.0 equiv).

  • Coupling Partner: Aryl Bromide (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%) + P(t-Bu)₃-HBF₄ (10 mol%).

    • Note: The HBF₄ salt is more stable than the pyrophoric free phosphine.

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: Toluene (0.2 M).

  • Conditions: 110°C, sealed tube, 16h.

  • Post-Process: Treat crude with Zn powder in AcOH to reduce N-oxide back to pyridine.

Module 3: Troubleshooting Matrix

User Question: I am following the protocols, but my yields are inconsistent. How do I debug this?

Use this diagnostic table to identify the root cause.

SymptomProbable CauseCorrective Action
Protodeboronation (Aryl halide remains, Boronic acid vanishes)You are using a 2-pyridyl boronic acid . These are unstable and hydrolyze rapidly.Swap Roles: Use a Pyridyl Halide + Phenyl Boronic Acid.[2] Alternative: Use MIDA boronates or Potassium Trifluoroborates (Molander salts) which release the active boron species slowly.
Homocoupling (Biaryl formation from the boronic acid)Oxygen leak or excess oxidant.Degas solvents vigorously (Sparge with Argon for 20 mins). Ensure reaction is under positive Argon pressure.
Regio-scrambling (Mixture of isomers)"Ring-walking" or Pd migration during C-H activation.Lower the reaction temperature. Switch from Carbonate base to Pivalate/Acetate to enforce a Concerted Metallation-Deprotonation (CMD) mechanism.
Low Conversion (Halide) Poor solubility of the "ate" complex.Add water . Suzuki couplings with inorganic bases (K₃PO₄) often require trace water (1-5% v/v) to solubilize the base and activate the boronic acid.
Decision Logic for Method Selection

MethodSelection Start Start: Arylation of Methoxypyridine Halide Is the Pyridyl Halide available? Start->Halide Suzuki Suzuki-Miyaura Coupling Halide->Suzuki Yes CH_Act Direct C-H Arylation Halide->CH_Act No RoleCheck Is the Halide on the Pyridine? Suzuki->RoleCheck Standard Use Pd(OAc)2 + XPhos (Standard Protocol) RoleCheck->Standard Yes (Py-Cl + Ar-B) Inverse CRITICAL: 2-Pyridyl Boronates are unstable! RoleCheck->Inverse No (Py-B + Ar-Cl) MIDA Use MIDA Boronate or Trifluoroborate Inverse->MIDA Regio Target Position? CH_Act->Regio C6 Target C6 (Ortho to N) Regio->C6 C2/C6 C3 Target C3 (Ortho to OMe) Regio->C3 C3 NOxide Use N-Oxide Strategy (Fagnou Conditions) C6->NOxide Block Difficult: Requires C2 Blocking or specific directing groups C3->Block

Figure 2: Strategic Decision Tree for optimizing reaction conditions based on substrate availability and regiochemical goals.

References & Authoritative Grounding

  • The N-Oxide Strategy (Fagnou Conditions):

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridine N-Oxides.[3]

    • Source:Journal of the American Chemical Society (2005).[3]

    • Significance: Establishes the use of N-oxides to bypass catalyst poisoning and achieve C2 regioselectivity.

  • Ligand Effects in Pyridine Arylation:

    • Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

    • Source:Chemical Science (2011) / Buchwald Group.

    • Significance: Defines why bulky biaryl phosphines (XPhos, SPhos) are superior for heteroaryl chlorides.

  • Protodeboronation Mechanisms:

    • Title: Mechanism of the Protodeboronation of Heteroaromatic Boronic Acids.

    • Source:Angewandte Chemie International Edition (2012).[4]

    • Significance: Explains the instability of 2-pyridyl boronates and supports the recommendation to switch coupling partners.

For further assistance, please submit a query with your specific substrate structure and NMR data.

Sources

Strategies to improve the aqueous solubility of methoxypyridine-derived compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to improve the aqueous solubility of methoxypyridine-derived compounds. Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Researchers. Version: 2.1 (Current as of 2026)

Introduction: The Methoxypyridine Challenge

Methoxypyridine scaffolds are ubiquitous in kinase inhibitors and GPCR ligands due to their ability to accept hydrogen bonds and modulate metabolic stability. However, they present a distinct solubility paradox:

  • Lipophilicity: The methoxy group increases

    
     relative to the hydroxy analog.
    
  • Basicity Modulation: The position of the methoxy group (2-, 3-, or 4-) drastically alters the basicity of the pyridine nitrogen, often rendering standard salt formation strategies ineffective.

This guide provides a troubleshooting framework to navigate these physicochemical hurdles.

Chemical Modification & Salt Selection (The Root Cause)

Q: I synthesized the HCl salt of my 2-methoxypyridine derivative, but it dissociates or disproportionates in water. Why?

A: This is a classic pKa mismatch issue driven by the electronic effect of the methoxy position .

  • The Mechanism:

    • 4-Methoxypyridine: The methoxy lone pair donates electron density into the ring via resonance, increasing the basicity of the nitrogen (pKa

      
       6.6). HCl salts are usually stable.
      
    • 2-Methoxypyridine: While resonance is possible, the inductive electron-withdrawing effect of the adjacent oxygen dominates, and the steric bulk hinders protonation. The pKa drops significantly (pKa

      
       3.0–3.2).
      
    • The Rule of Thumb: For a stable salt, the

      
      pKa (pKa
      
      
      
      - pKa
      
      
      ) should be
      
      
      . HCl (pKa
      
      
      -7) is strong enough, but in the presence of water (levelling solvent), a 2-methoxypyridine HCl salt often hydrolyzes back to the free base because the proton affinity is too low to compete with water.

Corrective Action: Switch to a Sulfonic Acid counter-ion. Methanesulfonic acid (Mesylate) or Toluenesulfonic acid (Tosylate) often form tighter ion pairs and reduce the hygroscopicity of weak base salts.

Decision Tree: Salt Selection for Pyridines

SaltSelection Start Start: Determine pKa of Pyridine Nitrogen CheckPKa Is pKa > 4.5? Start->CheckPKa StrongBase Standard Salts Feasible (HCl, Tartrate, Citrate) CheckPKa->StrongBase Yes (e.g., 4-OMe) CheckWeak Is pKa between 2.0 and 4.5? CheckPKa->CheckWeak No WeakBase Strong Acids Required (Mesylate, Tosylate, Sulfate) CheckWeak->WeakBase Yes (e.g., 2-OMe, 3-OMe) VeryWeak pKa < 2.0 (Salt likely unstable) CheckWeak->VeryWeak No AltStrategy Abandon Salt Strategy Use ASD or Co-solvents VeryWeak->AltStrategy

Figure 1: Salt selection logic based on the specific basicity of the methoxypyridine isomer.

Formulation Strategies (The Vehicle)

Q: My compound precipitates upon dilution in biological media despite using DMSO. How do I fix this?

A: This is the "Crash-Out" phenomenon. Methoxypyridines are often "Brick Dust" molecules (high melting point, low solubility). DMSO solubilizes them, but upon contact with aqueous buffer, the log solubility drops logarithmically.

Troubleshooting Protocol:

  • Calculate the Dose Number (

    
    ): 
    
    
    
    , where
    
    
    is dose,
    
    
    is 250mL, and
    
    
    is saturation solubility. If
    
    
    , you are solubility-limited.
  • Switch to Cyclodextrins (CDs):

    • Mechanism: The hydrophobic methoxypyridine core enters the CD cavity.

    • Issue: The methoxy group adds steric bulk. Native

      
      -CD has low water solubility (1.85 g/100mL).
      
    • Solution: Use Sulfobutylether-

      
      -Cyclodextrin (SBE-
      
      
      
      -CD / Captisol®)
      . The anionic sulfonate groups repel each other, preventing CD aggregation and allowing concentrations up to 40% w/v.
Table 1: Excipient Compatibility for Methoxypyridines
Excipient ClassRecommended AgentWhy it works for MethoxypyridinesWatch Out For
Co-solvent PEG 400 / EthanolDisrupts water lattice; solvates the ether oxygen.Precipitation on dilution > 1:10.
Surfactant Polysorbate 80 (Tween 80)Micellar encapsulation of lipophilic core.Peroxide impurities can oxidize the pyridine nitrogen (N-oxide formation).
Complexing SBE-

-CD (Captisol)
High binding constant (

) for aromatics.
Steric hindrance if methoxy is at C-2 position.
Polymer HPMC-ASMaintains supersaturation in intestinal pH.pH-dependent release (requires pH > 5.5).

Physical State Engineering (The Solid State)

Q: I have high lipophilicity (LogP > 4) and high melting point (> 200°C). Is micronization enough?

A: No. You are dealing with a "Brick Dust" molecule.[1] The high crystal lattice energy (indicated by high MP) prevents the compound from dissolving, even if you increase surface area via micronization.

Strategy: You must break the crystal lattice.

  • Amorphous Solid Dispersion (ASD): Spray dry the compound with a polymer (PVP-VA or HPMC-AS). This "freezes" the molecules in a disordered, high-energy state.

  • Lipid Formulation (SEDDS): If the MP is lower (< 150°C) but LogP is high ("Grease Ball"), dissolve it in lipids (Capryol 90 / Labrasol).

Formulation Development Workflow

FormulationFlow Input Compound Input (MP & LogP) Classify Classify Type Input->Classify BrickDust Brick Dust (High MP, Low Sol) Classify->BrickDust MP > 200°C GreaseBall Grease Ball (Low MP, High LogP) Classify->GreaseBall MP < 150°C LogP > 4 Action3 Strategy: Salt/Micronization Classify->Action3 MP < 200°C LogP < 3 Action1 Strategy: ASD (Spray Drying) BrickDust->Action1 Action2 Strategy: Lipids (SEDDS/SMEDDS) GreaseBall->Action2

Figure 2: Selection of physical modification strategy based on melting point (MP) and lipophilicity (LogP).

Standard Operating Procedure (SOP): Kinetic Solubility Screen

Objective: To determine the kinetic solubility limit of a methoxypyridine derivative in PBS (pH 7.4) to guide formulation.

Protocol:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Spiking: Add 10

    
    L of stock to 490 
    
    
    
    L of PBS (pH 7.4) in a 96-well filter plate (Final: 2% DMSO).
  • Incubation: Shake at 300 rpm for 24 hours at room temperature.

    • Note: Methoxypyridines can form supersaturated solutions. 24h is required to reach quasi-equilibrium.

  • Filtration: Vacuum filter using a 0.45

    
    m PVDF membrane (low binding).
    
    • Critical: Do not use Nylon filters; methoxypyridines may adsorb to Nylon.

  • Analysis: Dilute filtrate 1:1 with Acetonitrile and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area to a standard curve prepared in 50:50 DMSO:Water.

References

  • Williams, R. (2022). pKa Data Compiled by R. Williams: Pyridine and Derivatives. Organic Chemistry Data. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

Sources

Technical Support Center: Enhancing the In Vitro Stability of Methoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with methoxypyridine analogs. These compounds are prevalent in medicinal chemistry, but their stability can be a significant hurdle. This guide is structured to help you diagnose instability issues, implement robust testing protocols, and strategize for molecular improvements.

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the most common challenges and questions encountered during the in vitro evaluation of methoxypyridine analogs.

FAQ 1: My methoxypyridine analog shows significant degradation in my in vitro assay. What are the likely causes?

Answer: Instability in methoxypyridine analogs typically stems from two primary sources: metabolic degradation and chemical breakdown. It is crucial to determine which pathway is dominant in your system.

  • Metabolic Instability: The pyridine ring and its substituents are often targets for metabolic enzymes, particularly Cytochrome P450s (CYPs) found in systems like liver microsomes, S9 fractions, and hepatocytes.[1][2] Key metabolic pathways include:

    • Oxidative O-Demethylation: The methoxy group is a primary "metabolic hotspot." Enzymes can cleave the methyl group, converting the methoxy moiety into a more polar and often reactive hydroxyl group (a phenol).[3] This is a very common and rapid metabolic route.

    • Pyridine Ring Hydroxylation: The pyridine ring itself can be oxidized to form N-oxides or hydroxylated at various positions, creating hydroxypyridines.[4][5] These metabolites are more water-soluble and can be further conjugated for elimination.

    • Oxidation of Adjacent Alkyl Groups: If the pyridine ring has other alkyl substituents, these can also be sites of hydroxylation.

  • Chemical Instability: These compounds can also degrade without enzymatic action, depending on the experimental conditions.

    • Oxidation: The pyridine ring can be susceptible to non-enzymatic oxidation, especially in the presence of reactive oxygen species that may be generated in certain cell culture media or by the compound itself.[6]

    • Photodegradation: Exposure to light, particularly UV, can induce degradation. Photosensitive groups like nitroaromatics or alkenes elsewhere in the molecule can exacerbate this.[7]

    • Hydrolysis: While generally stable to hydrolysis under neutral pH, degradation can be forced under strongly acidic or basic conditions, which might be relevant in specific formulation buffers or lysosomal assays.[6][8]

To distinguish between these, you can run parallel experiments in a complete biological matrix (e.g., liver microsomes with the necessary cofactor NADPH) and a control matrix lacking metabolic activity (e.g., heat-inactivated microsomes or buffer alone). Significant degradation only in the active matrix points strongly to metabolic instability.

FAQ 2: My stability assay results are not reproducible. What are the common sources of variability?

Answer: Lack of reproducibility is a frustrating but common issue. It almost always points to inconsistencies in experimental setup or execution.[6]

  • Inconsistent Experimental Conditions: Minor variations in pH, temperature, or reagent concentrations can dramatically affect degradation rates. Ensure that buffers are correctly prepared and pH-verified for every experiment and that incubators maintain a stable temperature.

  • Sample Handling and Storage: The stability of your compound in the stock solvent (e.g., DMSO) should be confirmed. Avoid repeated freeze-thaw cycles of both your compound stocks and biological reagents like microsomes.

  • Analytical Method Variability: An unvalidated or non-robust analytical method (typically HPLC or LC-MS/MS) can be a major source of error. Ensure your method is "stability-indicating," meaning it can clearly separate the parent compound from its degradation products.[9][10] If a degradant co-elutes with the parent peak, you will not accurately measure the loss of the parent compound.

  • Reagent Quality: The activity of metabolic systems like liver microsomes can vary between lots and suppliers and can degrade with improper storage. Always use reagents within their expiration dates and handle them according to the manufacturer's instructions.

FAQ 3: I ran a forced degradation study, but I'm not seeing any breakdown of my compound. Does this mean it's completely stable?

Answer: Not necessarily. While it's possible your molecule is inherently very stable, observing no degradation in a forced degradation study often points to one of two issues.[6][11]

  • Insufficient Stress: The conditions you applied (e.g., acid/base concentration, temperature, light intensity) may not have been harsh enough to induce degradation within your experimental timeframe. Forced degradation studies are intended to be aggressive to ensure you can detect potential liabilities.[7][12] It is common to see 10-20% degradation in these studies.[13] If you see nothing, consider increasing the stressor concentration, temperature, or duration of exposure.

  • Analytical Method is Not Stability-Indicating: This is a critical point. Your analytical method might not be able to resolve the parent compound from its degradation products.[6] For example, if a degradant has a very similar structure and polarity, it might have the same retention time in your HPLC method. The result is that even as the parent compound is consumed, the total peak area remains constant, giving a false impression of stability. You must challenge your method by analyzing samples from stressed conditions and ensuring new peaks appear and are resolved from the parent peak.

Diagram 1: Troubleshooting Workflow for In Vitro Instability

This diagram provides a logical decision tree to help diagnose the root cause of observed instability.

G A Instability Observed in In Vitro Assay B Run Parallel Assays: 1. Complete Matrix (e.g., +NADPH) 2. Inactivated Matrix (e.g., -NADPH or Heat) A->B I No Degradation in Forced Degradation Study? A->I C Degradation in Both Active & Inactive Matrix? B->C Analyze Results D Primarily Chemical Instability C->D Yes E Degradation Only in Active Matrix? C->E No G Investigate Assay Conditions: pH, Buffer Components, Light Exposure, Temperature, Formulation Vehicle D->G F Primarily Metabolic Instability E->F Yes H Perform Metabolite ID Studies to Identify Metabolic Hotspots (e.g., O-demethylation, ring oxidation) F->H J Increase Stress Conditions (Conc, Temp, Time) I->J Yes K Verify Analytical Method is Stability-Indicating I->K Also Consider G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare Reagents: HLM, NADPH, Buffer, Test Compound (1 µM final) B Pre-warm HLM + Buffer A->B C Add Compound B->C D Initiate with NADPH C->D E Collect Time Points (0, 5, 15, 30, 60 min) D->E F Quench with ACN + Internal Standard E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: A step-by-step workflow for the in vitro metabolic stability assay.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for understanding intrinsic chemical stability and for developing a stability-indicating analytical method. [8][11] Objective: To identify potential degradation pathways and products under accelerated chemical stress.

Materials:

  • Test Compound Stock: 1 mg/mL in a suitable solvent

  • Acidic Solution: 0.1 M HCl

  • Basic Solution: 0.1 M NaOH

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • High-Quality Water (for hydrolysis control)

  • Neutralizing solutions (e.g., 0.1 M NaOH for acid samples, 0.1 M HCl for base samples)

Methodology:

  • Sample Preparation: For each condition, prepare a sample of the test compound at a final concentration of ~0.1 mg/mL. Prepare a control sample in water.

  • Stress Conditions:

    • Acid Hydrolysis: Add compound to 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Add compound to 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidation: Add compound to 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the control sample (in water) at 60°C for 24 hours.

    • Photolytic Degradation: Expose the control sample to a light source that provides combined UV and visible light, as specified by ICH Q1B guidelines (e.g., minimum 1.2 million lux hours and 200 W h/m²). [7][12]A control sample should be wrapped in foil to protect it from light.

  • Sample Neutralization: After the incubation period, cool the acid and base hydrolysis samples to room temperature and neutralize them to approximately pH 7.

  • Analysis: Analyze all stressed samples, the control sample, and an unstressed reference standard by a suitable analytical method (e.g., HPLC-UV/DAD or LC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks corresponding to degradation products.

    • The goal is to achieve 10-20% degradation of the parent compound. [13]If degradation is too low or too high, adjust the stress conditions (time, temperature, concentration) accordingly.

Table 1: Example Data from a Forced Degradation Study
Stress ConditionDuration/Temp% Parent Compound RemainingDegradation Products
0.1 M HCl2h @ 60°C85.2%1 major, 2 minor
0.1 M NaOH2h @ 60°C91.5%1 major
3% H₂O₂24h @ RT78.9%2 major (likely N-oxide)
Thermal24h @ 60°C98.1%Negligible
Photolytic (ICH)ICH Q1B95.4%1 minor

Part 3: Strategies for Enhancing Stability & Pathway Visualization

Once you have identified the liability (e.g., rapid O-demethylation), you can rationally design more stable analogs.

Strategies to Mitigate Metabolic Instability
  • Block the Metabolic Hotspot: If O-demethylation is the primary issue, replacing the methoxy group can be highly effective.

    • Introduce Steric Hindrance: Flank the methoxy group with other substituents to sterically block the enzyme's access.

    • Use Bioisosteres: Replace the -OCH₃ group with a more stable isostere like -F, -CF₃, or even a small alkyl group.

    • Deuteration: Replacing the hydrogens on the methyl group with deuterium (to make -OCD₃) can slow metabolism due to the kinetic isotope effect. [2]* Modify the Pyridine Ring:

    • Reduce Basicity: The basicity of the pyridine nitrogen can influence its interaction with metabolizing enzymes. Adding electron-withdrawing groups can sometimes reduce the rate of metabolism. [14] * Ring Saturation: In some cases, replacing the aromatic pyridine ring with a saturated piperidine ring can dramatically improve metabolic stability by removing the site of aromatic hydroxylation. [2][15]

Diagram 3: Common Metabolic Degradation Pathways

This diagram illustrates the two most common metabolic liabilities of methoxypyridine analogs.

Caption: Key metabolic pathways leading to the degradation of methoxypyridines.

By systematically applying the diagnostic, procedural, and strategic frameworks outlined in this guide, you will be better equipped to understand and overcome the in vitro stability challenges associated with methoxypyridine analogs, accelerating your path toward developing successful drug candidates.

References

  • BenchChem. (n.d.). Degradation pathways of 3-Methyl-4-hydroxypyridine under experimental conditions. BenchChem.
  • Wagner, A. D., et al. (2017). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Chemical Neuroscience, 8(7), 1559-1574. Retrieved from [Link]

  • Yu, J., et al. (2017). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters, 8(11), 1194-1199. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • BenchChem. (n.d.). Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyridine-Based Compounds. BenchChem.
  • Dalvie, D., et al. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 63(20), 11315-11368. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Retrieved from [Link]

  • Kavita, G., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(8), 129-138. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical and Pharmaceutical Research.
  • Hu, J., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp. KM-4 strain. ResearchGate. Retrieved from [Link]

  • Montanari, D., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Scientific Reports, 7(1), 4640. Retrieved from [Link]

  • SlideShare. (n.d.). Analytical methods. SlideShare. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways of Substituted Pyridines. BenchChem.
  • Du, Y., et al. (2018). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 20(2), 1030-1039. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 34-37. Retrieved from [Link]

Sources

Addressing poor regioselectivity in the functionalization of 3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "3-Methoxypyridine Functionalization" module. It is designed to troubleshoot specific regioselectivity failures in drug discovery workflows.

Ticket Category: Regioselectivity Control & Troubleshooting Status: Active Support Level: Tier 3 (Senior Chemist / Process Development)

System Overview: The "Schizophrenic" Substrate

User Query: "Why is 3-methoxypyridine giving me inseparable mixtures of isomers (C2/C4) or reacting at the wrong site entirely?"

Root Cause Analysis: 3-Methoxypyridine (3-OMe-Py) presents a unique conflict between electronic activation and directing group (DG) competition. You are fighting three opposing forces:

  • The Pyridine Nitrogen (N1): A strong Lewis base that directs lithiation to C2/C6 but poisons transition metal catalysts.

  • The Methoxy Group (C3): An ortho-director for lithiation (to C2/C4) and an electron-donor that deactivates the ring toward nucleophilic attack.

  • Steric vs. Electronic Mismatch: The most electronically active site (C2) is sterically crowded (between N1 and OMe).

The following modules provide validated protocols to force selectivity at C2, C4, or C5.

Troubleshooting Modules

Module A: The Lithiation Switch (C2 vs. C4)

Issue: "I am using n-BuLi and getting a mixture of C2 and C4 products."

The Fix: You must control the aggregation state of the organolithium species.

  • C2 Selectivity (The Kinetic Trap): Requires a base that coordinates to the Nitrogen and breaks aggregates into smaller, reactive dimers.

  • C4 Selectivity (The Thermodynamic/Steric Path): Requires bulky bases or non-coordinating solvents that form larger tetrameric clusters, making the crowded C2 site inaccessible.

Decision Matrix:
Target SiteReagent SystemSolventMechanism
C2 n-BuLi / TMEDA (or LiDMAE)Et₂O or THFDimeric Cluster: TMEDA coordinates Li, directing it to the N1 lone pair. C2 is the "cooperative" site (Ortho to N, Ortho to OMe).
C4 LiTMP (or s-BuLi)Toluene / HexaneTetrameric Cluster / Steric: The bulky base cannot fit at C2. It defaults to C4 (Ortho to OMe, Para to N).
Validated Protocol: C2-Selective Lithiation
  • Dissolve 3-methoxypyridine (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous Et₂O at 0 °C.

  • Add n-BuLi (1.1 equiv) dropwise. Crucial: Maintain T < 0 °C to prevent ring opening.

  • Stir for 1 hour. The solution typically turns yellow/orange (formation of 2-Li species).

  • Quench with electrophile (E+) at -78 °C.

    • Note: If E+ is bulky (e.g., TMSCl), C2 selectivity remains high.

Validated Protocol: C4-Selective Lithiation
  • Prepare LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in THF/Toluene at -78 °C.

  • Add 3-methoxypyridine slowly.

  • Aging: Stir for 30–45 mins. The bulky base skips the crowded C2 pocket.

  • Quench with electrophile.

DOT Diagram: The Lithiation Decision Tree

LithiationLogic Start Target Site? C2 Target: C2 (Between N and OMe) Start->C2 Kinetic Control C4 Target: C4 (Para to N) Start->C4 Steric Control C2_Cond Reagent: n-BuLi + TMEDA Solvent: Et2O/THF C2->C2_Cond C4_Cond Reagent: LiTMP or s-BuLi Solvent: Toluene (Non-polar) C4->C4_Cond C2_Mech Mechanism: Li-N Coordination Dimeric Clusters C2_Cond->C2_Mech C4_Mech Mechanism: Steric Hindrance Tetrameric Clusters C4_Cond->C4_Mech

Caption: Flowchart illustrating the divergent conditions required to access C2 vs. C4 lithiation sites.

Module B: C-H Borylation (The "Steric" C5 Route)

Issue: "I need to functionalize C5, but lithiation keeps hitting C2/C4."

The Fix: Switch to Iridium-Catalyzed C-H Borylation . Ir-catalysts are governed almost exclusively by sterics.

  • C2: Blocked by N-lone pair (poisoning) and sterics (N/OMe sandwich).

  • C3: Occupied (OMe).

  • C4: Blocked by OMe (ortho).

  • C5: Open. It is meta to the OMe and beta to the Nitrogen.

  • C6: Possible, but often less favored than C5 due to proximity to Nitrogen (unless C5 is blocked).

Protocol (Standard Ir-Borylation):

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%) + dtbpy (3 mol%).

  • Reagent: B₂pin₂ (0.5 equiv per C-H).

  • Solvent: THF or Hexane (can be run neat).

  • Temp: 80 °C.

  • Result: High selectivity for 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

Module C: Radical Functionalization (Minisci)

Issue: "Minisci alkylation is giving me a mess of C2, C4, and C6."

The Fix: Nucleophilic radicals (alkyl) attack the most electron-deficient positions (C2/C4/C6). The 3-OMe group donates electrons, making the ring less reactive and less selective.

  • Solution 1 (Acid): Use TFA. Protonation of N1 increases electrophilicity at C2/C4/C6.

  • Solution 2 (Blocking): If you want C4, you must block C2 (or vice versa).

  • Solution 3 (N-Oxide): Highly Recommended. Convert to the N-oxide first. This activates C2 for radical attack and prevents over-alkylation.

The "Nuclear Option": N-Oxide Activation

If direct functionalization fails, use the N-Oxide Detour . This changes the electronic landscape entirely.

  • Oxidation: 3-OMe-Py + mCPBA → 3-methoxypyridine-N-oxide .

  • Functionalization:

    • Pd-Catalysis (Fagnou conditions): Favors C2 (alpha to N-O).

    • Nucleophilic Attack:[1] Use Grignard reagents followed by Ac₂O workup to install alkyl groups at C2 or C6 .

  • Reduction: PCl₃ or Zn/AcOH restores the pyridine.

Summary of Regioselectivity Rules

Desired PositionMethod of ChoiceCritical ReagentWhy it works
C2 DoM (Lithiation)n-BuLi / TMEDAChelation control (Li binds to N).
C4 DoM (Lithiation)LiTMP / TolueneSteric control (Base too big for C2).
C5 C-H Activation[Ir] / dtbpySteric availability (Meta to OMe).
C6 Radical / N-OxideMinisci or GrignardElectronic activation of alpha-position.

DOT Diagram: Regioselectivity Map

RegioMap Center 3-Methoxypyridine C2 C2 Position (Ortho to N, Ortho to OMe) Center->C2 n-BuLi/TMEDA (Chelation) C4 C4 Position (Para to N, Ortho to OMe) Center->C4 LiTMP/Toluene (Sterics) C5 C5 Position (Meta to N, Meta to OMe) Center->C5 Ir-Catalyzed Borylation (Sterics)

Caption: Visual guide to reagent-controlled site selectivity on the 3-methoxypyridine scaffold.

References

  • Regiodivergent Alkylation of Pyridines: Explains the mechanism of dimeric (C2) vs. tetrameric (C4) lithium clusters.

    • Source:J. Am. Chem. Soc.[2] 2023.[3]

  • Iridium-Catalyzed C-H Borylation of Heteroarenes: Defines the steric rules for boryl

    • Source:Chem. Rev.[2] 2010 (Hartwig/Miyaura).

  • Minisci Reaction Selectivity: Discusses the C2/C4 selectivity issues in radical additions.

    • Source:Chem. Sci. 2021.[3]

  • Direct Methoxypyridine Functionalization: Palladium-medi

    • Source:J. Am. Chem. Soc.[2] 2011.[3][4]

Sources

Validation & Comparative

A Comparative Guide to 2-Methoxypyridin-4-ol and 2-Methylpyridin-4-ol: Structure, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of heterocyclic chemistry, substituted pyridines represent a cornerstone for innovation, particularly in the fields of medicinal chemistry and materials science. Among these, the 4-hydroxypyridine scaffold is of particular interest due to its unique electronic properties and its existence in a tautomeric equilibrium with the 4-pyridone form. This guide provides an in-depth, objective comparison of two closely related analogues: 2-Methoxypyridin-4-ol and 2-Methylpyridin-4-ol. The core structural distinction lies in the substituent at the 2-position—an electron-donating methoxy group versus an electron-donating methyl group. This seemingly subtle difference imparts significant variations in their physicochemical properties, reactivity, and suitability for various research and development applications. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed choice between these two valuable chemical building blocks.

Structural and Physicochemical Properties: A Tale of Two Tautomers

The most critical structural feature of both 2-Methoxypyridin-4-ol and 2-Methylpyridin-4-ol is their existence as a mixture of two tautomeric forms: the enol (hydroxypyridine) form and the keto (pyridin-4-one) form.

Caption: Tautomeric equilibrium between the 4-hydroxypyridine and pyridin-4-one forms.

In solution and the solid state, the equilibrium strongly favors the pyridin-4-one tautomer.[1][2] This preference is attributed to the aromaticity of the pyridone ring, where the nitrogen lone pair participates in the π-system, and the stability gained from intermolecular hydrogen bonding.[1] The hydroxypyridine form becomes more significant only in the gas phase or in very dilute, non-polar solutions.[2][3] For the remainder of this guide, we will primarily consider the more prevalent pyridone form.

Electronic Effects of Substituents

The key divergence between the two molecules stems from the electronic nature of the substituent at the 2-position.

  • 2-Methoxypyridin-4-one: The methoxy group (-OCH₃) exhibits a dual electronic effect. It is strongly electron-withdrawing inductively due to the high electronegativity of the oxygen atom. However, it is also electron-donating through resonance (mesomeric effect), as the oxygen's lone pairs can delocalize into the pyridine ring. This duality makes it a versatile substituent for tuning molecular properties. The methoxy group is also utilized as a "masked pyridone" in complex syntheses, mitigating the basicity of the pyridine nitrogen.[4][5]

  • 2-Methylpyridin-4-one: The methyl group (-CH₃) is a simple, weakly electron-donating group through an inductive effect and hyperconjugation. It increases the electron density of the pyridine ring, influencing its basicity and reactivity in electrophilic aromatic substitution.

Caption: Structural comparison highlighting the key substituent difference.

Physicochemical Data Summary

The structural and electronic differences are reflected in the macroscopic physicochemical properties of the compounds.

Property2-Methoxypyridin-4-ol2-Methylpyridin-4-olJustification for Difference
IUPAC Name 2-methoxy-1H-pyridin-4-one[6][7]2-methyl-1H-pyridin-4-one[8]Reflects the predominance of the pyridone tautomer.
Molecular Formula C₆H₇NO₂[6]C₆H₇NO[8]Presence of an additional oxygen atom in the methoxy group.
Molecular Weight 125.13 g/mol [6]109.13 g/mol [8]The methoxy group is heavier than the methyl group.
Melting Point (°C) 132 - 138[7]Not readily availableThe polar C-O bond in the methoxy group allows for stronger intermolecular forces (dipole-dipole interactions) compared to the nonpolar methyl group, likely leading to a higher melting point.
Calculated LogP 0.3[6]0.5[8]The higher polarity of the methoxy group results in slightly lower lipophilicity (lower LogP value) compared to the methyl analogue.
pKa ~3.3 (for 2-methoxypyridine)[9]~5.9 (for 2-methylpyridine)[10]The electron-withdrawing inductive effect of the methoxy group significantly decreases the basicity of the pyridine nitrogen compared to the electron-donating methyl group. (Note: pKa values are for the parent pyridines, but the trend holds for the 4-ol derivatives).

Synthesis and Chemical Reactivity

Synthetic Approaches
  • 2-Methoxypyridin-4-ol: Synthesis often involves nucleophilic substitution on a pre-functionalized pyridine ring. For example, reacting a di-halogenated pyridine like 2-bromo-4-chloropyridine with sodium methoxide can yield the desired product.[11] Another route involves the nitration and subsequent modification of 2-methoxypyridine-N-oxide.[12]

  • 2-Methylpyridin-4-ol: Common synthetic strategies include the α-methylation of pyridine derivatives using catalysts like Raney® nickel with an alcohol serving as the methyl source at high temperatures.[13][14] Cyclocondensation reactions, such as those between acetylene and acetonitrile, can also be employed to construct the 2-methylpyridine core.[15]

Comparative Reactivity

The substituent at the 2-position governs the reactivity of the scaffold in subsequent chemical transformations.

  • Reactivity of the Ring: The methyl group in 2-methylpyridin-4-ol activates the ring towards electrophilic substitution more than the methoxy group does. Conversely, the electron-withdrawing nature of the methoxy group makes the ring in 2-methoxypyridin-4-ol more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present at another position.

  • Reactivity of the Substituent: The methoxy group offers unique reaction pathways not available to the methyl analogue. It can be cleaved under strong acidic conditions (e.g., HBr, BBr₃) to yield the corresponding 2,4-dihydroxypyridine. This functionality makes it a useful protecting group or a handle for further derivatization. The methyl group is relatively inert but its alpha-protons can be deprotonated with a strong base to form a nucleophile for subsequent reactions.

Applications in Medicinal Chemistry and Drug Discovery

The pyridine and pyridone cores are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[16] Both 2-methoxypyridin-4-ol and 2-methylpyridin-4-ol serve as versatile starting materials for the synthesis of biologically active molecules.

  • 2-Methoxypyridine Derivatives: The methoxy group is a common feature in many pharmaceuticals, where it can improve metabolic stability and modulate binding interactions.[17] Derivatives of 2-methoxypyridine have been explored as intermediates in the synthesis of antibiotics and inhibitors for enzymes like Beta Amyloid Cleaving Enzyme-1 (BACE1), which is relevant to Alzheimer's disease research.[9]

  • 2-Methylpyridine Derivatives: The 2-methylpyridine scaffold is a key component in compounds designed as inhibitors for various enzymes and receptors. For example, derivatives of 2-amino-4-methylpyridine have been synthesized and evaluated as potent inhibitors of inducible nitric oxide synthase (iNOS), a target in inflammatory diseases.[18] Other derivatives have shown potential as antitubercular agents by inhibiting the MmpL3 protein.[19] The broader class of pyridine derivatives exhibits a vast range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[16][20][21]

Experimental Protocol: Comparative pKa Determination by UV-Vis Spectrophotometry

The difference in the electronic nature of the methoxy and methyl groups leads to a significant difference in the basicity of the pyridine nitrogen. This can be quantified by determining the acid dissociation constant (pKa) of the conjugate acid. This protocol describes a standard method for pKa determination using UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated and neutral forms of the molecule.

Objective: To determine and compare the pKa values of 2-Methoxypyridin-4-one and 2-Methylpyridin-4-one.

Principle: The Henderson-Hasselbalch equation is used in conjunction with Beer's Law. By measuring the absorbance of a solution at a series of pH values at a wavelength where the protonated and neutral forms have different extinction coefficients, the ratio of the two species can be determined, and the pKa can be calculated.

protocol_workflow start Start prep_stock 1. Prepare Stock Solutions - 1 mM of each compound in Methanol start->prep_stock prep_buffers 2. Prepare Buffer Series - Prepare a series of buffers (e.g., citrate, phosphate, borate) - Span a pH range from ~2 to ~10 prep_stock->prep_buffers record_spectra 3. Record Endpoint Spectra - Record UV-Vis spectrum in highly acidic (pH 1) and highly basic (pH 12) buffer - Identify analytical wavelength (λ_max) with largest absorbance difference prep_buffers->record_spectra prep_samples 4. Prepare pH Series Samples - Add a fixed aliquot of stock solution to each buffer in the pH series record_spectra->prep_samples measure_abs 5. Measure Absorbance - Equilibrate samples at 25°C - Measure absorbance of each sample at the chosen analytical wavelength prep_samples->measure_abs calculate_pka 6. Calculate pKa - Plot Absorbance vs. pH - Fit data to a sigmoidal curve - pKa is the pH at the inflection point measure_abs->calculate_pka compare 7. Compare Results - Analyze the difference in pKa values calculate_pka->compare

Caption: Experimental workflow for comparative pKa determination via UV-Vis spectrophotometry.

Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve a sample of 2-Methoxypyridin-4-one to prepare a 1.0 mM stock solution in methanol.

    • Repeat for 2-Methylpyridin-4-one.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values, covering a range from approximately pH 2 to pH 10. A universal buffer or a series of standard buffers (e.g., citrate, phosphate, borate) can be used. Ensure constant ionic strength across all buffers by adding a salt like KCl.

  • Determination of Analytical Wavelength:

    • Prepare two samples for each compound: one in a highly acidic buffer (e.g., pH 1) to ensure complete protonation, and one in a highly basic buffer (e.g., pH 12) to ensure the neutral form predominates.

    • Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for both samples.

    • Identify an analytical wavelength (λ) where the difference in absorbance between the protonated and neutral forms is maximal.

  • Absorbance Measurements:

    • For each compound, prepare a series of samples by adding a precise, small volume of the methanolic stock solution to a larger, fixed volume of each buffer solution.

    • Allow the samples to equilibrate at a constant temperature (e.g., 25°C).

    • Measure the absorbance of each sample at the pre-determined analytical wavelength.

  • Data Analysis:

    • For each compound, plot the measured absorbance as a function of pH.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve. This can be determined graphically or by fitting the data to the appropriate equation: pH = pKa + log[(A - A_B) / (A_A - A)] where A is the measured absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the neutral form.

Expected Outcome: The pKa value for 2-Methylpyridin-4-one is expected to be significantly higher than that for 2-Methoxypyridin-4-one, confirming the stronger basicity of the methyl-substituted compound due to the electron-donating methyl group.

Conclusion

While 2-Methoxypyridin-4-ol and 2-Methylpyridin-4-ol share a common structural core, the choice between them is critical and application-dependent.

  • Choose 2-Methylpyridin-4-ol when a more basic pyridine nitrogen is desired or when the goal is to increase the electron density of the aromatic ring for subsequent electrophilic substitutions. Its simple, robust nature makes it a reliable building block.

  • Choose 2-Methoxypyridin-4-ol for applications requiring a less basic nitrogen, which can be advantageous in preventing undesired side reactions or improving pharmacokinetic properties. The methoxy group's dual electronic nature and its ability to be cleaved provide additional synthetic handles, offering greater versatility for complex multi-step syntheses.

Ultimately, a thorough understanding of the electronic and steric differences imparted by the methoxy and methyl substituents is paramount for the rational design of experiments and the successful development of novel chemical entities.

References

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyridin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, May 29). 4-Pyridone. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyridin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Scanlan, M. J., & Hillier, I. H. (1984). Theoretical Studies of the Tautomeric Equilibria and Isomer Energetics of 2-, 3-, and 4-Hydroxypyridine. Journal of the American Chemical Society, 106(13), 3737–3745. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Toure, B. B., & Hall, D. G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15796-15807. Retrieved from [Link]

  • Liang, S. H., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Tracer. Journal of Medicinal Chemistry, 55(13), 6049-6062. Retrieved from [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-6. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-acetoxymethyl-4-methoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • Liu, Y., et al. (2021). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Molbank, 2021(2), M1234. Retrieved from [Link]

  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis technology of 2-methylpyridine. Retrieved from [Link]

  • Kumar, A., et al. (2009). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Arzneimittelforschung, 59(1), 22-28. Retrieved from [Link]

  • Govek, S. P., & Sammakia, T. (2009). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic letters, 11(13), 2848–2851. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 2-Methoxypyridine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2013). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • ResearchGate. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Wang, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(16), 11046-11063. Retrieved from [Link]

  • St. Martin, A., & Sammakia, T. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 14(1), 332–335. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2017). Pharmacological activities of pyridine derivatives: a review. Retrieved from [Link]

  • Wikipedia. (2023, December 29). 2-Methylpyridine. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2023). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Retrieved from [Link]

  • National Institutes of Health. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

Sources

A Comparative Analysis of the Potential Biological Activity of 2-Methoxypyridin-4-ol and 2-Amino-4-methoxypyridine: A Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the exploration of novel small molecules with therapeutic potential is a constant endeavor. Pyridine scaffolds, in particular, are privileged structures, forming the core of numerous approved drugs and biologically active compounds. This guide provides a comparative framework for investigating the potential biological activities of two structurally related pyridine derivatives: 2-Methoxypyridin-4-ol and 2-Amino-4-methoxypyridine. While direct, comprehensive studies on the biological effects of these specific molecules are not extensively documented in publicly available literature, their structural motifs suggest potential interactions with various biological targets.

This document serves as a roadmap for researchers, outlining a series of proposed experimental workflows to elucidate and compare their bioactivities. By presenting a logical progression of assays, from initial cytotoxicity screening to more specific mechanistic studies, this guide aims to provide a robust framework for a head-to-head comparison.

Structural and Physicochemical Comparison

A foundational step in comparing the biological potential of 2-Methoxypyridin-4-ol and 2-Amino-4-methoxypyridine lies in understanding their structural and physicochemical differences. These properties can significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interactions with biological targets.

Property2-Methoxypyridin-4-ol2-Amino-4-methoxypyridine
Molecular Formula C6H7NO2C6H8N2O
Molecular Weight 125.13 g/mol 124.14 g/mol
Structure A pyridine ring with a methoxy group at position 2 and a hydroxyl group at position 4.A pyridine ring with an amino group at position 2 and a methoxy group at position 4.
Hydrogen Bond Donors 1 (hydroxyl group)1 (amino group)
Hydrogen Bond Acceptors 3 (pyridine nitrogen, methoxy oxygen, hydroxyl oxygen)3 (pyridine nitrogen, amino nitrogen, methoxy oxygen)
Predicted LogP ~0.3~0.8

The key structural difference is the substituent at the 2-position: a methoxy group in 2-Methoxypyridin-4-ol and an amino group in 2-Amino-4-methoxypyridine. This seemingly minor change can have profound effects on the molecule's electronic properties, hydrogen bonding capacity, and overall polarity, which in turn can dictate its biological activity. For instance, the amino group in 2-Amino-4-methoxypyridine can act as a hydrogen bond donor and a potential site for metabolic reactions, which may not be the case for the methoxy group in 2-Methoxypyridin-4-ol.

Proposed Experimental Workflow for Comparative Bioactivity Screening

The following experimental workflow is designed to provide a comprehensive comparison of the potential biological activities of 2-Methoxypyridin-4-ol and 2-Amino-4-methoxypyridine.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Investigation cluster_pathway Phase 3: Pathway Analysis A Cytotoxicity Assessment (e.g., MTT Assay) C Enzyme Inhibition Assays (e.g., Kinase Panel) A->C If cytotoxic B Antimicrobial Screening (e.g., Broth Microdilution) B->C If antimicrobial E Western Blotting for Key Signaling Proteins C->E If inhibitory D Receptor Binding Assays (e.g., Radioligand Binding) D->E If binding affinity F Gene Expression Analysis (e.g., qPCR) E->F

Figure 1: A proposed phased experimental workflow for the comparative bioactivity assessment of 2-Methoxypyridin-4-ol and 2-Amino-4-methoxypyridine.

Phase 1: Initial Screening

The initial phase focuses on broad screening assays to identify any general cytotoxic or antimicrobial effects of the two compounds.

2.1.1. Cytotoxicity Assessment: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a standard initial screening tool to determine the cytotoxic potential of a compound against a panel of cancer cell lines and normal cell lines. This will provide a therapeutic window if the compounds show selective cytotoxicity towards cancer cells.

Protocol:

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) and a normal human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a series of dilutions for both 2-Methoxypyridin-4-ol and 2-Amino-4-methoxypyridine (e.g., from 0.1 µM to 100 µM). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound on each cell line.

2.1.2. Antimicrobial Screening: Broth Microdilution Method

Rationale: The pyridine ring is a common feature in many antimicrobial agents. Therefore, it is prudent to screen these compounds for potential antibacterial and antifungal activity. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a substance.

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Compound Dilution: Prepare serial twofold dilutions of 2-Methoxypyridin-4-ol and 2-Amino-4-methoxypyridine in a 96-well microtiter plate with appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Phase 2: Mechanistic Investigation

Should the initial screening reveal significant biological activity, the next phase is to investigate the potential mechanism of action.

2.2.1. Enzyme Inhibition Assays

Rationale: Many drugs exert their effects by inhibiting specific enzymes. Given the pyridine scaffold, kinase inhibition is a plausible mechanism of action. A broad kinase inhibitor screen can identify potential targets.

Protocol:

  • Kinase Panel Screening: Utilize a commercial kinase screening service or an in-house panel of recombinant kinases.

  • Assay Principle: The assays are typically based on the measurement of ATP consumption or the phosphorylation of a substrate, often using fluorescence or luminescence-based readouts.

  • Compound Incubation: Incubate a fixed concentration of each compound (e.g., 10 µM) with the individual kinases in the panel.

  • Activity Measurement: Measure the kinase activity and express it as a percentage of the activity in the absence of the compound.

  • Follow-up: For any significant "hits" (e.g., >50% inhibition), perform dose-response studies to determine the IC50 value.

2.2.2. Receptor Binding Assays

Rationale: The structural features of the compounds, particularly the amino and hydroxyl groups, may facilitate interactions with cell surface or nuclear receptors. Radioligand binding assays are a classic method to assess the affinity of a compound for a specific receptor.

Protocol:

  • Target Selection: Based on computational docking studies or literature precedents for similar structures, select a panel of relevant receptors (e.g., G-protein coupled receptors, nuclear receptors).

  • Membrane Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Binding Reaction: Incubate the membranes/receptors with a specific radiolabeled ligand in the presence of increasing concentrations of the test compounds (2-Methoxypyridin-4-ol and 2-Amino-4-methoxypyridine).

  • Separation and Detection: Separate the bound from the unbound radioligand and quantify the radioactivity.

  • Data Analysis: Determine the Ki (inhibition constant) for each compound, which reflects its binding affinity for the receptor.

Phase 3: Pathway Analysis

If a specific target (enzyme or receptor) is identified, the final phase involves elucidating the downstream signaling pathways affected by the compounds.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Compound 2-Methoxypyridin-4-ol or 2-Amino-4-methoxypyridine Kinase Target Kinase Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) PhosphoSubstrate->CellularResponse

Figure 2: A generalized signaling pathway illustrating the potential effect of kinase inhibition by the test compounds.

2.3.1. Western Blotting

Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This is crucial for confirming the downstream effects of enzyme inhibition or receptor binding. For example, if a kinase is inhibited, the phosphorylation of its downstream substrates should decrease.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the compounds at their IC50 concentrations for various time points. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and its phosphorylated form.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels.

2.3.2. Gene Expression Analysis (qPCR)

Rationale: Changes in signaling pathways often lead to alterations in gene expression. Quantitative real-time PCR (qPCR) can be used to measure the mRNA levels of genes that are known to be regulated by the identified pathway.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the compounds and extract total RNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates.

  • qPCR: Perform qPCR using primers specific for the target genes and a reference gene.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion

While the existing literature does not provide a direct comparison of the biological activities of 2-Methoxypyridin-4-ol and 2-Amino-4-methoxypyridine, their chemical structures suggest that they are worthy candidates for biological screening. The proposed experimental workflow provides a systematic and comprehensive approach to elucidate and compare their potential cytotoxic, antimicrobial, and mechanistic properties. The structural differences between the two molecules, particularly at the 2-position, are likely to result in distinct biological profiles. A thorough investigation, as outlined in this guide, will be instrumental in uncovering their therapeutic potential and providing valuable insights for future drug development efforts.

References

For the methodologies described, the following general resources are recommended:

  • MTT Assay: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Broth Microdilution Method: Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Kinase Assays: A comprehensive overview of various kinase assay technologies can be found on the websites of commercial providers such as Promega, Thermo Fisher Scientific, and PerkinElmer.
  • Receptor Binding Assays: Hulme, E. C., & Birdsall, N. J. M. (Eds.). (1992). Receptor-Ligand Interactions: A Practical Approach. IRL Press.
  • Western Blotting: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]

  • qPCR: Bustin, S. A., Benes, V., Garson, J. A., Hellemans, J., Huggett, J., Kubista, M., ... & Wittwer, C. T. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical chemistry, 55(4), 611-622. [Link]

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Purity Analysis of Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomeric Purity in Boronic Acid Chemistry

In modern pharmaceutical development, boronic acids and their derivatives are indispensable building blocks.[1][2] Their utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling has accelerated the synthesis of complex drug candidates.[1][2] Furthermore, the unique electronic structure of the boronic acid functional group has led to their emergence as potent enzyme inhibitors and therapeutic agents in their own right, with notable examples including treatments for multiple myeloma and complex bacterial infections.[3][4]

However, the synthesis of these vital compounds often yields a mixture of isomers—molecules with the same chemical formula but different spatial arrangements. These can be positional isomers (e.g., ortho-, meta-, para- substituted phenylboronic acids) or enantiomers. The seemingly subtle difference between isomers can have profound implications for a drug's pharmacological profile, affecting its efficacy, safety, and stability. Consequently, the rigorous control of isomeric purity is not merely an analytical exercise; it is a regulatory mandate and a cornerstone of patient safety. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of boronic acid isomers, grounded in the principles of robust method validation.

The Analytical Challenge: Navigating the Complexities of Boronic Acid Chromatography

The separation of boronic acid isomers by HPLC is a non-trivial task fraught with specific challenges that demand a nuanced approach.

  • Structural Similarity: Positional isomers often exhibit very similar polarity and hydrophobicity, making them difficult to resolve on standard reversed-phase columns like C18.

  • On-Column Instability: The boronic acid moiety is susceptible to dehydration, forming cyclic anhydrides known as boroxines, especially under elevated temperatures or in aprotic solvents. This can lead to peak distortion and inaccurate quantification.[5]

  • Secondary Interactions: Boronic acids can engage in secondary interactions with the silica backbone of HPLC columns, particularly with residual silanol groups. This can cause significant peak tailing and poor reproducibility. The use of modern, end-capped columns or specialized column technologies that mitigate these interactions is often necessary.

  • Hydrolytic Lability of Esters: Boronic esters, common synthetic precursors, are prone to hydrolysis back to the parent boronic acid under typical reversed-phase conditions, complicating purity assessments.[6][7]

Addressing these challenges requires a strategic approach to method development, moving beyond generic protocols to a tailored strategy that considers the unique chemistry of boronic acids.

Strategic HPLC Method Development for Isomer Separation

A successful HPLC method for boronic acid isomers hinges on maximizing selectivity—the ability of the chromatographic system to differentiate between closely related analytes.

Column Selection: The Heart of Selectivity

While a standard C18 column is a common starting point, it often fails to provide adequate resolution for positional isomers. The key is to leverage stationary phases that offer alternative separation mechanisms.

  • Phenyl Phases (e.g., Phenyl-Hexyl): These are frequently the columns of choice for aromatic positional isomers.[8][9] The phenyl ligands on the stationary phase can induce π-π interactions with the aromatic rings of the boronic acid isomers.[9] Subtle differences in the electron density of the isomers, dictated by the substituent's position, can lead to differential retention and successful separation.[9]

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a unique combination of hydrophobic, aromatic, and dipole-dipole interactions.[8] They are particularly effective for separating isomers with differing dipole moments or those containing halogen atoms.

  • Chiral Stationary Phases (CSPs): For separating enantiomers (chiral isomers), a CSP is mandatory. These columns are packed with a chiral selector that stereoselectively interacts with the enantiomers, leading to different retention times. Common CSPs are based on polysaccharides like cellulose or amylose derivatives.

Mobile Phase Optimization

The mobile phase composition is a powerful tool for fine-tuning selectivity.

  • pH Control: The pKa of the boronic acid group is typically in the range of 8-10. Operating the mobile phase at a controlled pH can modulate the ionization state of the molecule, which in turn affects its retention and peak shape. For instance, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) ensures the boronic acid is in its neutral form, which is often ideal for reversed-phase chromatography.

  • Organic Modifier: While acetonitrile is a common choice, switching to methanol can alter the selectivity of the separation due to different hydrogen bonding characteristics. A systematic screening of both solvents is a crucial step in method development.

The Framework for Trust: HPLC Method Validation per ICH Q2(R1)

Once a promising separation is achieved, the method must be rigorously validated to prove it is "suitable for its intended purpose."[10] The International Council for Harmonisation (ICH) guideline Q2(R1) provides the definitive framework for this process.[11][12] Validation demonstrates that the method is reliable, reproducible, and accurate.

The core validation characteristics for an impurity quantification method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes Repeatability, Intermediate Precision, and Reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A Practical Guide: Case Study Validation Protocol

This section provides a step-by-step protocol for validating a reversed-phase HPLC method for the purity analysis of a hypothetical drug substance, "Boro-API," and its positional isomer impurity.

Objective: To validate an HPLC method for the quantification of "Isomer-Impurity" in "Boro-API" drug substance.

Hypothetical Method Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 60% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Workflow Diagram: HPLC Method Validation

HPLC_Validation_Workflow start Method Development & Optimization sst System Suitability Testing (SST) (Resolution, Tailing, Plate Count) start->sst Define Method spec Specificity (Peak Purity, Forced Degradation) sst->spec System OK? lin Linearity & Range (LOQ to 150% of Spec Limit) spec->lin acc Accuracy (Spike Recovery at 3 Levels) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ (S/N Ratio or Std. Dev. of Response) prec->loq rob Robustness (Vary Flow, Temp, pH) loq->rob doc Validation Report & SOP rob->doc All Parameters Meet Criteria end Method Ready for Routine Use doc->end

Caption: Workflow for a comprehensive HPLC method validation process.

Step-by-Step Validation Experiments:
  • System Suitability Test (SST):

    • Purpose: To verify that the chromatographic system is adequate for the intended analysis.

    • Procedure: Prepare a solution containing Boro-API and a small amount (e.g., 0.5%) of Isomer-Impurity. Inject this solution five times.

    • Acceptance Criteria:

      • Resolution between Boro-API and Isomer-Impurity > 2.0.

      • Tailing factor for the Boro-API peak < 1.5.

      • Relative Standard Deviation (RSD) of the peak areas for the five replicate injections < 2.0%.

  • Specificity:

    • Purpose: To demonstrate that the method can distinguish the analyte from potential interferences.

    • Procedure:

      • Inject a blank (diluent) to show no interfering peaks.

      • Inject individual solutions of Boro-API and Isomer-Impurity to determine their retention times.

      • Perform forced degradation studies: Expose Boro-API to acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples to ensure that any degradation products do not co-elute with the Isomer-Impurity peak. Use a photodiode array (PDA) detector to assess peak purity.

    • Acceptance Criteria: The Isomer-Impurity peak should be spectrally pure and well-resolved from all degradants and the main peak.

  • Linearity and Range:

    • Purpose: To confirm a proportional relationship between detector response and concentration over a defined range.

    • Procedure: Prepare a series of at least five standard solutions of Isomer-Impurity ranging from the LOQ to 150% of the specification limit (e.g., if the limit is 0.15%, the range could be 0.05% to 0.225%).

    • Acceptance Criteria: Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Purpose: To determine how close the measured value is to the true value.

    • Procedure: Spike the Boro-API drug substance with known amounts of Isomer-Impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

  • Precision (Repeatability & Intermediate Precision):

    • Purpose: To assess the method's variability.

    • Procedure:

      • Repeatability: Analyze six separate preparations of Boro-API spiked with Isomer-Impurity at 100% of the specification limit on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD for the six measurements should be ≤ 5.0%.

  • Limit of Quantitation (LOQ) and Detection (LOD):

    • Purpose: To determine the lowest concentration that can be reliably measured and detected.

    • Procedure: Determine based on the signal-to-noise ratio (S/N). Prepare progressively more dilute solutions of the Isomer-Impurity.

    • Acceptance Criteria:

      • LOQ is the concentration where S/N is approximately 10.

      • LOD is the concentration where S/N is approximately 3.

      • The precision (RSD) at the LOQ should be ≤ 10.0%.

  • Robustness:

    • Purpose: To ensure the method remains reliable under small, deliberate variations.

    • Procedure: Analyze a system suitability solution while making small changes to method parameters, one at a time.

      • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

      • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

      • Mobile Phase pH: ± 0.2 units (if buffered).

    • Acceptance Criteria: The system suitability criteria (e.g., resolution) must still be met under all varied conditions.

Data Presentation and Comparison

Summarizing validation data in clear tables is essential for reports and regulatory submissions.

Table 1: Summary of Validation Data (Illustrative)

Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity No interference at RT of impurityNo interference observedPass
Peak Purity Angle < ThresholdPassPass
Linearity (r²) ≥ 0.9990.9998Pass
Range LOQ to 150% of spec limit0.05% - 0.225%Pass
Accuracy (Recovery) 90.0 - 110.0%98.5% - 103.2%Pass
Precision (RSD)
- Repeatability≤ 5.0%1.8%Pass
- Intermediate≤ 5.0%2.5%Pass
LOQ S/N ≈ 10; Precision ≤ 10%0.05% (S/N=11, RSD=4.5%)Pass
Robustness SST criteria metAll variations passed SSTPass

Table 2: Comparison of Column Performance for Isomer Separation

Column TypePrimary InteractionResolution (Isomer Pair)Peak Tailing FactorRecommendation
Standard C18 Hydrophobic1.21.8Not suitable; poor resolution and peak shape.
Phenyl-Hexyl Hydrophobic, π-π2.51.3Recommended; excellent resolution and good peak shape.[8][9]
PFP Hydrophobic, π-π, Dipole2.11.4Alternative choice; good resolution.[8]

Comparison with Alternative and Orthogonal Methods

While HPLC is the workhorse for purity analysis, other techniques can serve as valuable orthogonal methods for confirmation or for particularly challenging separations.

  • Gas Chromatography (GC-MS): Suitable for volatile and thermally stable boronic acids or their derivatives.[13] Derivatization is often required to improve volatility.[13]

  • Capillary Electrophoresis (CE): An excellent high-efficiency technique that separates based on charge-to-size ratio. Non-aqueous CE (NACE) has been shown to be effective for analyzing labile boronic esters and acids without causing hydrolysis.[14]

  • Supercritical Fluid Chromatography (SFC): A hybrid of GC and LC that uses a supercritical fluid (like CO₂) as the mobile phase. It can offer different selectivity and faster separations than HPLC for some isomers.

Decision Tree: Selecting an Analytical Method

Method_Selection start Isomer Separation Required? enantiomers Enantiomers? start->enantiomers Yes no No start->no volatile Volatile & Thermally Stable? enantiomers->volatile No (Positional Isomers) chiral_hplc Chiral HPLC / SFC enantiomers->chiral_hplc Yes labile Analytes Labile in Aqueous Solution? volatile->labile No gcms GC-MS (with derivatization) volatile->gcms Yes hplc Standard HPLC / UHPLC (Phenyl, PFP Columns) labile->hplc No ce Non-Aqueous CE (NACE) labile->ce Yes

Caption: Decision guide for selecting an appropriate analytical technique.

Conclusion

The validation of an HPLC method for the purity of boronic acid isomers is a meticulous process that underpins the safety and efficacy of pharmaceuticals. Success requires more than just following a checklist; it demands a deep understanding of the unique chemical properties of boronic acids and a strategic approach to chromatographic separation. By leveraging columns that offer alternative selectivities, such as phenyl and PFP phases, and by rigorously validating the final method against the internationally recognized ICH Q2(R1) standards, analytical scientists can deliver data that is accurate, reliable, and trustworthy. This ensures that only products of the highest isomeric purity reach the market, safeguarding patient health.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Yang, W., Gao, X., & Wang, B. (2003). Boronic Acid Compounds as Potential Pharmaceutical Agents. Medicinal Research Reviews, 23(3), 346-368.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Drug Discovery.

  • Akhtar, M. S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6614.

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • TeCheng Pharma. Buying Boronic Acids: A Guide for Pharmaceutical Intermediates.

  • International Council for Harmonisation. Quality Guidelines.

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).

  • Bushey, R. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Pharmaceutical Processing World.

  • Lunn, S., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 149-155.

  • Merck Millipore. HPLC and UHPLC Column Selection Guide.

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.

  • B'Hymer, C., & Day, C. S. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.

  • NACALAI TESQUE, INC. HPLC Column for Structual Isomers.

  • Hellwig, M., et al. (2021). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Amino Acids, 53(8), 1239-1250.

  • Pandiyan, B., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(16), 4058-4064.

  • Li, D., et al. (2015). Boronic Acids as Ligands for Affinity Chromatography. Current Organic Chemistry, 19(6), 512-524.

  • Pandiyan, B., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(16), 4058-4064.

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.

  • Liu, A., et al. (2020). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. figshare.

  • Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 196-202.

  • Nguyen, D. T. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis.

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 117-124.

Sources

Navigating the Structure-Activity Landscape of 2-Methoxypyridin-4-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-methoxypyridin-4-ol scaffold is an emerging pharmacophore with significant potential in medicinal chemistry. Its unique electronic and structural features make it an attractive starting point for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methoxypyridin-4-ol analogs, drawing upon comparative data from related pyridine and pyridin-4-ol derivatives to elucidate the key determinants of biological activity. We will explore the synthetic rationale, compare the impact of various substitutions, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

The 2-Methoxypyridin-4-ol Core: A Privileged Scaffold

The pyridine ring is a cornerstone in drug design, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antidiabetic properties. The 2-methoxypyridin-4-ol core combines the advantageous features of a pyridine ring with a strategically placed methoxy and hydroxyl group. The 4-hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for target engagement, while the 2-methoxy group can influence the compound's electronic properties, solubility, and metabolic stability. This unique combination makes the 2-methoxypyridin-4-ol scaffold a promising platform for developing selective and potent inhibitors for various biological targets, particularly kinases.[1][2]

Deciphering the Structure-Activity Relationship (SAR)

Understanding the SAR of 2-methoxypyridin-4-ol analogs is paramount for optimizing their therapeutic potential. While comprehensive SAR studies on a complete series of these specific analogs are not extensively documented in publicly available literature, we can infer critical insights by examining related chemical series.

The Crucial Role of the 4-Hydroxyl Group

The hydroxyl group at the 4-position is a key feature of the scaffold. In many kinase inhibitors, for instance, a hydrogen bond-donating group in this region is essential for anchoring the molecule in the ATP-binding pocket. The tautomeric equilibrium between the pyridin-4-ol and the corresponding pyridin-4-one form can also play a significant role in target binding and pharmacokinetic properties.

Impact of the 2-Methoxy Substituent

The 2-methoxy group is another critical determinant of activity. Its electron-donating nature can modulate the pKa of the pyridine nitrogen and the 4-hydroxyl group, thereby influencing the compound's ionization state at physiological pH. Furthermore, the methoxy group can participate in hydrophobic interactions within the target's binding site and can be a site for metabolic modification. Studies on related 2-methoxypyridine derivatives have shown that this group is a "privileged" moiety in certain contexts, contributing favorably to biological activity.[3]

Exploring Substitutions on the Pyridine Ring

Modifications at the 3, 5, and 6-positions of the pyridine ring offer opportunities to fine-tune the pharmacological profile of 2-methoxypyridin-4-ol analogs.

  • Positions 3 and 5: Introduction of small, lipophilic, or electron-withdrawing groups at these positions can enhance potency and selectivity. For instance, in a series of pyridine-derived bedaquiline analogues, aryl substituents at the C5-position were found to be important for anti-tubercular activity.[4]

  • Position 6: Substitution at the 6-position can influence the molecule's interaction with the solvent-exposed region of the binding pocket. In a study of 2-amino-4-methylpyridine analogues as iNOS inhibitors, 6-substituted alkyl analogs showed improved potency and selectivity.[5][6]

The following table summarizes the anticipated impact of various substitutions on the activity of 2-methoxypyridin-4-ol analogs, based on extrapolated data from related compound classes.

Position of SubstitutionType of SubstituentAnticipated Effect on ActivityRationale
2 OCH₃ (core)Generally favorableInfluences electronics, solubility, and metabolic stability.[3]
O-Alkyl (larger)Potentially decreased activitySteric hindrance may disrupt binding.
3 Small alkyl, HalogenPotentially increased potencyCan enhance binding through hydrophobic or halogen bonding interactions.
Bulky groupLikely decreased activitySteric clashes with the target protein.
4 OH (core)Essential for activityKey hydrogen bonding interactions.
O-AlkylLikely decreased activityLoss of hydrogen bond donor capability.
5 Aryl, HeteroarylPotentially increased potencyCan form additional interactions with the target.[4]
HydrogenBaseline activityUnsubstituted position.
6 Small alkyl, HalogenMay increase potency and selectivityInteracts with the solvent-exposed region.[5][6]
Bulky groupPotentially decreased activityMay lead to steric hindrance.

Experimental Protocols

To facilitate the exploration of 2-methoxypyridin-4-ol analogs, we provide the following detailed experimental protocols.

Synthesis of 2-Methoxypyridin-4-ol

A general and plausible synthetic route to the 2-methoxypyridin-4-ol core is outlined below, based on established methods for the synthesis of related 2-alkoxy-4-substituted pyridines.[7]

Step 1: Nitration of 2-Chloro-4-hydroxypyridine

  • To a stirred solution of 2-chloro-4-hydroxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto crushed ice and adjust the pH to 7 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-3-nitro-4-hydroxypyridine.

Step 2: O-Methylation

  • To a solution of 2-chloro-3-nitro-4-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-chloro-4-methoxy-3-nitropyridine.

Step 3: Methoxylation

  • To a solution of 2-chloro-4-methoxy-3-nitropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq).

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with 1N HCl.

  • Concentrate the mixture under reduced pressure and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 2,4-dimethoxy-3-nitropyridine.

Step 4: Reduction of the Nitro Group

  • To a solution of 2,4-dimethoxy-3-nitropyridine (1.0 eq) in ethanol, add palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield 3-amino-2,4-dimethoxypyridine.

Step 5: Diazotization and Hydrolysis

  • To a solution of 3-amino-2,4-dimethoxypyridine (1.0 eq) in 10% sulfuric acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Heat the reaction mixture to 80 °C for 2 hours.

  • Cool to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract with ethyl acetate (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-methoxypyridin-4-ol.

Synthesis_Workflow Start 2-Chloro-4-hydroxypyridine Step1 Nitration (KNO₃, H₂SO₄) Start->Step1 Intermediate1 2-Chloro-3-nitro-4-hydroxypyridine Step1->Intermediate1 Step2 O-Methylation (CH₃I, K₂CO₃) Intermediate1->Step2 Intermediate2 2-Chloro-4-methoxy-3-nitropyridine Step2->Intermediate2 Step3 Methoxylation (NaOMe, MeOH) Intermediate2->Step3 Intermediate3 2,4-Dimethoxy-3-nitropyridine Step3->Intermediate3 Step4 Nitro Reduction (H₂, Pd/C) Intermediate3->Step4 Intermediate4 3-Amino-2,4-dimethoxypyridine Step4->Intermediate4 Step5 Diazotization & Hydrolysis (NaNO₂, H₂SO₄) Intermediate4->Step5 End 2-Methoxypyridin-4-ol Step5->End

Kinase Inhibition Assay

Given the potential of pyridin-4-ol derivatives as kinase inhibitors, a representative in vitro kinase inhibition assay protocol is provided below. This assay can be adapted for various kinases of interest.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (2-methoxypyridin-4-ol analogs) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 5 µL of the kinase solution to each well of a 384-well plate.

  • Add 1 µL of the diluted test compounds to the respective wells (final DMSO concentration ≤ 1%).

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 4 µL of a mixture of the peptide substrate and ATP to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare compound dilutions C Add compounds to plate A->C B Add kinase to plate B->C D Incubate C->D E Add substrate & ATP D->E F Incubate (Kinase Reaction) E->F G Stop reaction & detect ADP F->G H Measure luminescence G->H I Calculate IC₅₀ H->I

Conclusion and Future Directions

The 2-methoxypyridin-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive SAR studies on this specific analog series are still emerging, a careful analysis of related pyridine and pyridin-4-ol derivatives provides valuable insights for rational drug design. The interplay between the 4-hydroxyl and 2-methoxy groups, combined with the potential for diverse substitutions on the pyridine ring, offers a rich chemical space for exploration. Future work should focus on the systematic synthesis and biological evaluation of a focused library of 2-methoxypyridin-4-ol analogs to build a comprehensive SAR database. This will undoubtedly accelerate the discovery of potent and selective drug candidates based on this versatile scaffold.

References

  • Taylor, D., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Med. Chem., 12(5), 769-779. [Link]

  • Kim, B. H., et al. (2021). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules, 26(11), 3192. [Link]

  • PubChem. 2-Methoxypyridin-4-amine. [Link]

  • PubChem. (2-Methoxypyridin-4-yl)methanol. [Link]

  • Google Patents.
  • Karayiannis, T., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Int. J. Mol. Sci., 24(14), 11663. [Link]

  • El-Damasy, D. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Front. Chem., 10, 1004514. [Link]

  • PubChem. 2-Methoxypyridin-4-ol. [Link]

  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • Ferguson, F. M., et al. (2020). Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. Bioorg. Med. Chem. Lett., 30(16), 127329. [Link]

  • ResearchGate. Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. [Link]

  • Al-Hussain, S. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5035. [Link]

  • ResearchGate. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. [Link]

  • Gray, D. L., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. [Link]

  • Tu, Z., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine. J. Med. Chem., 52(8), 2268-2277. [Link]

  • ResearchGate. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • El-Gazzar, A. B. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. J. Agric. Food Chem., 71(15), 5963-5975. [Link]

Sources

A Researcher's Guide to Navigating Off-Target Effects: A Cross-Reactivity Profile of 2-Methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a compound for its intended biological target. Off-target interactions, often referred to as cross-reactivity, can lead to unforeseen toxicities, diminished efficacy, and costly late-stage failures. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, using 2-Methoxypyridin-4-ol as a case study. While specific biological data for this compound is not extensively documented in public literature, its chemical structure, featuring a pyridine core, offers a valuable starting point for a predictive and strategic approach to off-target profiling.

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its versatility allows it to engage in various biological interactions, including hydrogen bonding and π–π stacking, which can enhance binding affinity and specificity.[1] However, this same chemical versatility necessitates a thorough investigation of potential unintended interactions. This guide is designed for researchers, scientists, and drug development professionals, offering a roadmap to systematically de-risk compounds and build a robust safety profile from the earliest stages of discovery.

The Pyridine Scaffold: Predicting Potential Interactions

The structure of 2-Methoxypyridin-4-ol, with its methoxy and hydroxyl substitutions on a pyridine ring, suggests several potential avenues for biological interaction. Pyridine-containing molecules are known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various metabolic enzymes.[1][2] Therefore, a proactive assessment of potential cross-reactivity is not just a precautionary measure but a fundamental component of lead optimization.

An initial in silico and literature-based analysis can help prioritize experimental assays. Given that a significant number of pyridine-containing drugs target kinases, this class of enzymes represents a high-priority area for investigation.[1] Additionally, the lipophilic nature of the pyridine ring and its potential for metabolism suggests that interactions with Cytochrome P450 (CYP) enzymes are also a key consideration.[3][4]

Caption: Predicted off-target classes for 2-Methoxypyridin-4-ol.

A Tiered Strategy for Experimental Cross-Reactivity Profiling

A systematic, tiered approach to experimental profiling allows for a cost-effective and data-driven assessment of a compound's specificity. This strategy begins with broad screening and progressively narrows down to more focused, in-depth assays for targets of concern.

Tier 1: Broad Panel Safety Pharmacology Screening

The initial step in experimental profiling should be a broad screen against a panel of targets known to be associated with adverse drug reactions (ADRs).[5][6] These in vitro safety pharmacology panels typically include a diverse range of receptors, ion channels, transporters, and enzymes.[5][7] The goal of this tier is to cast a wide net and identify any significant off-target "hits" at a standard concentration (e.g., 10 µM).

Table 1: Hypothetical Broad Panel Screening Results for 2-Methoxypyridin-4-ol at 10 µM

Target ClassRepresentative Target% InhibitionRationale for Inclusion
GPCRs Adrenergic α1A8%Cardiovascular side effects
Dopamine D215%Neurological side effects[8]
Histamine H155%Sedation, anti-cholinergic effects
Ion Channels hERG (KCNH2)45%Critical for cardiac safety [9][10]
Nav1.512%Cardiac and neurological effects
Cav1.29%Cardiovascular effects
Enzymes COX-17%NSAID-like side effects
PDE3A21%Cardiovascular effects
Transporters SERT18%Neurotransmitter reuptake effects

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

From these hypothetical results, the significant inhibition of the Histamine H1 receptor and the hERG channel would immediately flag these as areas requiring further investigation.

Tier 2: Focused Assays for High-Risk Targets

Based on the Tier 1 screening and the structural characteristics of the pyridine scaffold, the next step is to perform more detailed, dose-response studies on high-priority targets.

Given the prevalence of kinase inhibition among pyridine-containing drugs, assessing the selectivity of 2-Methoxypyridin-4-ol against a broad kinase panel is essential.[1] This provides a measure of its specificity and can also uncover potential polypharmacology, which may be desirable in some therapeutic contexts. Numerous commercial services offer comprehensive kinase profiling.[11][12][13][14]

Caption: A typical workflow for kinase inhibitor profiling.

Experimental Protocol: Radiometric Kinase Activity Assay (e.g., KinaseProfiler™)

  • Reaction Setup: Prepare a reaction mixture containing the specific kinase, its substrate (often a peptide), and ATP (radiolabeled with ³³P).

  • Compound Addition: Add 2-Methoxypyridin-4-ol at various concentrations (typically a 10-point dose-response curve). Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a solution that precipitates the substrate (e.g., phosphoric acid).

  • Separation: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate while allowing unreacted ATP to pass through.

  • Detection: Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

CYP enzymes are crucial for the metabolism of most clinical drugs.[3] Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), resulting in reduced clearance and increased toxicity of co-administered drugs.[4] Regulatory agencies recommend assessing inhibition of the most clinically relevant CYP isoforms.[15][16]

Table 2: Hypothetical CYP450 Inhibition Profile for 2-Methoxypyridin-4-ol

CYP IsoformProbe SubstrateIC50 (µM)Potential for DDI
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac28.5Low
CYP2C19S-Mephenytoin15.2Moderate
CYP2D6Dextromethorphan8.9High
CYP3A4Midazolam22.1Low

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

An IC50 value below 10 µM for CYP2D6 suggests a potential for clinically relevant drug-drug interactions, warranting further investigation.

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[9] Therefore, early assessment of hERG liability is a critical safety checkpoint in drug discovery.[10] Automated patch clamp is the gold-standard method for this evaluation.[9]

Experimental Protocol: Automated Patch Clamp hERG Assay (e.g., QPatch)

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Cell Preparation: Harvest and prepare a single-cell suspension.

  • Assay Execution:

    • The automated system captures individual cells and forms a high-resistance seal (giga-seal) for whole-cell patch-clamp recording.

    • Apply a specific voltage protocol to elicit and measure the hERG current.[17]

    • Establish a stable baseline recording in the presence of the vehicle solution.

    • Apply 2-Methoxypyridin-4-ol at increasing concentrations sequentially to the same cell.

    • Record the hERG current at each concentration.

  • Control: Use a known hERG inhibitor (e.g., E-4031) as a positive control to validate the assay.

  • Data Analysis: Measure the reduction in the hERG tail current amplitude in the presence of the compound. Calculate the percent inhibition for each concentration and determine the IC50 value from the dose-response curve.

Comparative Analysis: Making Go/No-Go Decisions

The ultimate goal of cross-reactivity profiling is to enable data-driven decisions. By comparing the on-target potency with the off-target activity, a therapeutic window can be estimated. The data also allows for direct comparison with alternative compounds in a lead series.

Table 3: Comparative Profile of 2-Methoxypyridin-4-ol and Alternative Compounds

Parameter2-Methoxypyridin-4-olCompound X (Alternative 1)Compound Y (Alternative 2)
On-Target Potency (IC50) 50 nM75 nM25 nM
hERG Inhibition (IC50) 12 µM2 µM> 50 µM
CYP2D6 Inhibition (IC50) 8.9 µM> 50 µM15 µM
Histamine H1 (% Inh. @ 10µM) 55%10%8%
Kinase Selectivity Score *0.250.100.05

*Selectivity Score (S-score): A measure of promiscuity, where a lower score indicates higher selectivity. Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation:

  • 2-Methoxypyridin-4-ol: Shows good on-target potency but raises several red flags: significant hERG and CYP2D6 inhibition, and potent activity at the Histamine H1 receptor. Its kinase selectivity is moderate.

  • Compound X: Is less potent on-target and has a severe hERG liability, making it a poor candidate.

  • Compound Y: Is the most potent on-target compound and demonstrates a much cleaner safety profile with minimal hERG, CYP, and H1 activity, and the highest kinase selectivity.

Based on this comparative data, Compound Y would be prioritized for further development, while efforts on 2-Methoxypyridin-4-ol and Compound X would likely be deprioritized or terminated.

Conclusion

While 2-Methoxypyridin-4-ol serves here as a hypothetical subject, the principles and methodologies outlined in this guide are universally applicable for the preclinical assessment of any new chemical entity. A proactive, systematic, and tiered approach to evaluating cross-reactivity is indispensable for mitigating risk and increasing the probability of success in drug development. By integrating broad safety panels with focused, mechanistically-driven assays, researchers can build a comprehensive understanding of a compound's biological interactions, enabling the selection of candidates with the most promising balance of efficacy and safety for advancement into the clinic.

References

  • CYP Inhibition Assays . Eurofins Discovery. [Link]

  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat . PubMed Central. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . Journal of Molecular Structure. [Link]

  • CYP inhibition assay services based on FDA Guidance . LifeNet Health LifeSciences. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis . PubMed Central. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . PubMed Central. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine . NCBI Bookshelf. [Link]

  • Specificity quantification of biomolecular recognition and its implication for drug discovery . Scientific Reports. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) . Evotec. [Link]

  • In chemico evaluation of prohapten skin sensitizers: behavior of 2-methoxy-4-(¹³C)methylphenol in the peroxidase peptide reactivity assay (PPRA) as an alternative to animal testing . PubMed. [Link]

  • In Vitro Safety Pharmacology Assays . Charles River Laboratories. [Link]

  • 2-Methoxypyridin-4-ol . PubChem. [Link]

  • hERG Safety . Evotec. [Link]

  • Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile . ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity . RSC Publishing. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling . Eurofins Discovery. [Link]

  • Kinase Activity Profiling Services . Pamgene. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines . FDA. [Link]

  • Top 5 Methods of Assessing Chemical Purity . Moravek, Inc. [Link]

  • Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites . PubMed. [Link]

  • Compound Prioritization . BioSolveIT. [Link]

  • In vitro safety pharmacology profiling . European Pharmaceutical Review. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format . PubMed Central. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis . RSC Publishing. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades . Eurofins Discovery. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions . PubMed Central. [Link]

  • hERG Serum Shift Assay . Charles River Laboratories. [Link]

  • Safety and Off-Target Drug Screening Services . Reaction Biology. [Link]

  • Pyridine: general information . GOV.UK. [Link]

  • Kinase Panel Screening and Profiling Service . Reaction Biology. [Link]

  • MatchTope: A tool to predict the cross reactivity of peptides complexed with Major Histocompatibility Complex I . Frontiers. [Link]

  • Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde . MDPI. [Link]

  • A review on specific and sensitive analytical method development and validation . ResearchGate. [Link]

  • In Vitro Safety Pharmacology Study Services . Creative Biolabs. [Link]

  • Antibody Cross-Reactivity Testing Service . Creative Biolabs. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services . Pharmaron. [Link]

  • Cross-reactivity patterns of contact-sensitizing methacrylates . PubMed. [Link]

  • Kinase Screening and Profiling Services . BPS Bioscience. [Link]

  • hERG Screening . Creative Biolabs. [Link]

Sources

A Comparative Analysis of Methoxypyridine and Methoxypyrazine Scaffolds in the Design of Glycogen Synthase Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Scaffold Selection in Metabolic Drug Discovery

Introduction: The Therapeutic Promise of Modulating Glycogen Synthase

Glycogen synthase (GS) is the final and rate-limiting enzyme in the biosynthesis of glycogen, a critical process for maintaining glucose homeostasis.[1] The two primary isoforms of GS, GYS1 (muscle) and GYS2 (liver), play distinct roles in managing the body's energy reserves.[1][2] Dysregulation of glycogen metabolism is a hallmark of several metabolic disorders, including Type 2 diabetes and a group of genetic conditions known as glycogen storage diseases (GSDs).[1] Consequently, the development of small-molecule modulators of glycogen synthase (GSMs) has emerged as a promising therapeutic strategy.[2][3][4][5]

In the rational design of GSMs, the choice of the core heterocyclic scaffold is a decision of paramount importance, profoundly influencing the compound's potency, selectivity, and pharmacokinetic profile. Among the myriad of options available to medicinal chemists, methoxypyridine and methoxypyrazine have emerged as particularly intriguing and competitive scaffolds. Both are six-membered aromatic heterocycles that can act as bioisosteres, yet the subtle differences in their electronic and steric properties can lead to significant variations in their performance as drug candidates.

This guide provides a comprehensive comparative analysis of methoxypyridine and methoxypyrazine scaffolds for researchers engaged in the discovery and development of novel GSMs. We will delve into their physicochemical properties, synthetic tractability, and structure-activity relationships, supported by experimental data and protocols to empower informed scaffold selection.

Physicochemical and Structural Properties: A Head-to-Head Comparison

The decision to employ a methoxypyridine or a methoxypyrazine scaffold is fundamentally a question of bioisosterism—the principle of substituting one chemical group with another to create a new compound with similar biological activity but improved properties.[6] The introduction of a methoxy group to the pyridine or pyrazine ring significantly alters the electronic landscape of the molecule, impacting its interactions with the target protein and its overall drug-like properties.[7]

The primary distinction between the two scaffolds lies in the number and position of nitrogen atoms. Pyridine contains one nitrogen atom, while pyrazine possesses two in a 1,4-para arrangement. This seemingly minor difference has a cascade of effects on basicity (pKa), lipophilicity (logP), and hydrogen bonding potential.

PropertyMethoxypyridine (Illustrative)Methoxypyrazine (Illustrative)Rationale for Difference & Implication for GSM Design
pKa ~3.06 (for 2-methoxypyridinium ion)~0.37 (for protonated pyrazine)The additional electron-withdrawing nitrogen in pyrazine significantly reduces the basicity of the ring nitrogens compared to pyridine.[6][8][9] A lower pKa can be advantageous in drug design, reducing the likelihood of off-target interactions with acidic cellular compartments and potentially improving cell permeability.
Calculated logP (cLogP) ~1.4 (for 2-methoxypyridine)Varies by isomer, generally lower than pyridine equivalentThe introduction of a second nitrogen atom generally increases the polarity of the pyrazine ring, leading to a lower logP. This can enhance aqueous solubility, a critical parameter for oral bioavailability. However, excessive polarity can hinder membrane permeability.
Hydrogen Bond Acceptors 1 (pyridine nitrogen)2 (pyrazine nitrogens)The presence of two hydrogen bond acceptors in the pyrazine scaffold offers more opportunities for directed interactions within the GS active site. This can lead to enhanced potency and selectivity.
Dipole Moment LowerHigherThe more asymmetrical charge distribution in pyrazine results in a larger dipole moment, which can influence crystal packing and solubility.

Diagram 1: Structural and Electronic Comparison of Methoxypyridine and Methoxypyrazine

A depiction of the structural differences and key physicochemical properties of methoxypyridine and methoxypyrazine scaffolds.

Synthesis and Chemical Tractability

The ease and versatility of synthesis are critical considerations in any drug discovery program. Both methoxypyridine and methoxypyrazine scaffolds are readily accessible through established synthetic routes, although the specifics can influence the feasibility of generating diverse compound libraries.

Methoxypyridine Synthesis: Substituted methoxypyridines are often synthesized from commercially available hydroxypyridines or chloropyridines. A common strategy involves the nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) with sodium methoxide.[10] The synthesis of more complex, highly substituted pyridines can also be achieved through various cyclization reactions.[11] The methoxy group can serve to mitigate the basicity of the pyridine nitrogen, which can be advantageous in certain synthetic transformations by preventing unwanted side reactions.[9][12]

Methoxypyrazine Synthesis: The synthesis of methoxypyrazines often begins with the condensation of an α-dicarbonyl compound with an α-diamino compound.[13] Another established route involves the reaction of an α-aminoamide with a 1,2-dicarbonyl compound.[14] The specific substitution pattern desired on the final methoxypyrazine will dictate the choice of starting materials. The synthesis of 3-alkyl-2-methoxypyrazines, for instance, has been well-documented.[13]

Diagram 2: General Synthetic Workflow for Heterocyclic Scaffolds

G start Commercially Available Starting Materials step1 Scaffold Synthesis (e.g., Cyclization, Substitution) start->step1 step2 Functionalization/ Diversification step1->step2 final Final GSM Compound step2->final

A generalized workflow for the synthesis of drug candidates based on heterocyclic scaffolds.

Structure-Activity Relationship (SAR) and Pharmacological Profile

Studies on pyridine-based GSK-3 inhibitors have demonstrated that the pyridine nitrogen is often a crucial hydrogen bond acceptor, interacting with key residues in the kinase hinge region. The SAR of these compounds is highly dependent on the substitution pattern around the pyridine ring.

Similarly, pyrazine-based GSK-3 inhibitors have been developed, with the pyrazine core also participating in essential hydrogen bonding interactions. The presence of two nitrogen atoms in the pyrazine ring offers the potential for additional or alternative hydrogen bonding patterns, which could be exploited to enhance potency and selectivity.

A study on gamma-secretase modulators (GSMs) directly compared methoxypyridine and methoxypyrazine "B-rings" and found that both scaffolds could lead to potent compounds.[10] Notably, the methoxypyrazine analogs demonstrated improved activity in inhibiting the formation of Aβ42, suggesting that the pyrazine scaffold may offer advantages in certain contexts.[10] The authors also noted that the introduction of heteroatoms within the B-ring was anticipated to increase aqueous solubility due to a general reduction in the calculated logP.[10]

Table 2: Inferred SAR and Pharmacological Considerations for GSM Design

FeatureMethoxypyridineMethoxypyrazineImplications for GSM Development
Target Engagement The pyridine nitrogen can act as a key hydrogen bond acceptor.The two pyrazine nitrogens offer multiple hydrogen bonding opportunities, potentially leading to novel binding modes or increased affinity.The pyrazine scaffold may provide greater flexibility for optimizing interactions within the target binding site.
Metabolic Stability Pyridine rings can be susceptible to oxidation by cytochrome P450 enzymes. The position of the methoxy group can influence the metabolic profile.Pyrazines can also undergo metabolism, but the presence of two nitrogen atoms may alter the sites of metabolic attack compared to pyridines.A head-to-head comparison of metabolic stability in human liver microsomes would be essential to determine the superior scaffold for a given series.
Aqueous Solubility Generally good, but can be influenced by the overall lipophilicity of the molecule.The additional nitrogen atom tends to increase polarity and, therefore, aqueous solubility, which can be beneficial for oral absorption.[10]The methoxypyrazine scaffold may be a better starting point if poor solubility is a challenge for a particular chemotype.
Permeability A balance between solubility and lipophilicity is required for good membrane permeability.While potentially more soluble, the increased polarity of pyrazines could negatively impact passive diffusion across cell membranes if not carefully managed.Permeability assays, such as the Caco-2 assay, are crucial for evaluating the impact of the scaffold on drug absorption.

Experimental Protocols: A Guide to Comparative Evaluation

To objectively compare the performance of methoxypyridine and methoxypyrazine-based GSMs, a series of standardized in vitro assays should be employed.

Protocol 1: In Vitro Glycogen Synthase Activity Assay

This protocol describes a common spectrophotometric method to determine glycogen synthase activity by measuring the rate of NADH decomposition.

Materials:

  • 50 mM Tris-HCl, pH 8.0

  • NADH

  • UDP-glucose

  • ATP

  • Phosphoenolpyruvate

  • NDP kinase

  • Pyruvate kinase/lactate dehydrogenase mixture

  • Glycogen synthase enzyme

  • Test compounds (dissolved in DMSO)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a master mix containing all reagents except the glycogen synthase and test compound.

  • Aliquot the master mix into a 96-well plate.

  • Add the test compounds at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding the glycogen synthase enzyme to all wells.

  • Immediately place the plate in the spectrophotometer and record the absorbance at 340 nm at timed intervals for 10-20 minutes.

  • Calculate the rate of NADH decomposition for each concentration of the test compound.

  • Plot the rate of reaction against the compound concentration and determine the IC50 value.

Protocol 2: Caco-2 Permeability Assay

This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).

  • Wash the cell monolayers with HBSS.

  • Add the test compound to the apical (A) side of the monolayer.

  • At various time points, take samples from the basolateral (B) side.

  • To assess active efflux, add the test compound to the basolateral side and sample from the apical side.

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

Protocol 3: Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • Test compounds

  • LC-MS/MS for quantification

Procedure:

  • Pre-warm a mixture of human liver microsomes and the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Plot the natural log of the percentage of remaining compound against time to determine the half-life (t1/2) and intrinsic clearance (CLint).

Diagram 3: Experimental Decision Tree for Scaffold Selection

G start Synthesize Methoxypyridine and Methoxypyrazine Analogs assay1 GS Activity Assay (IC50) start->assay1 decision1 Potency > Threshold? assay1->decision1 assay2 Solubility & Permeability (Caco-2) decision1->assay2 Yes stop Re-design decision1->stop No decision2 Good Absorption Profile? assay2->decision2 assay3 Metabolic Stability (Microsomes) decision2->assay3 Yes decision2->stop No decision3 Acceptable Half-life? assay3->decision3 lead Lead Candidate decision3->lead Yes decision3->stop No

A decision-making flowchart for the comparative evaluation and selection of lead compounds.

Conclusion and Future Perspectives

The choice between a methoxypyridine and a methoxypyrazine scaffold in the design of glycogen synthase modulators is not a matter of inherent superiority of one over the other, but rather a strategic decision based on the specific goals of the drug discovery program.

  • The methoxypyridine scaffold offers a well-understood and synthetically tractable starting point. Its single hydrogen bond acceptor and moderate basicity provide a solid foundation for building potent and selective modulators.

  • The methoxypyrazine scaffold, with its two hydrogen bond acceptors and lower basicity, presents opportunities for novel interactions with the target and may offer advantages in terms of aqueous solubility. The potential for enhanced potency, as suggested by studies on related targets, makes it a compelling alternative.

Ultimately, the optimal scaffold will be context-dependent. If a lead series is plagued by poor solubility, the methoxypyrazine scaffold may be a logical choice for bioisosteric replacement. Conversely, if metabolic instability is the primary concern, a systematic exploration of substituent effects on both scaffolds will be necessary.

The path forward for researchers in this field is clear: a parallel synthesis and evaluation strategy is the most prudent approach. By generating and testing analogous pairs of methoxypyridine and methoxypyrazine-containing compounds using the robust experimental protocols outlined in this guide, research teams can make data-driven decisions, accelerating the discovery of novel and effective glycogen synthase modulators for the treatment of metabolic diseases.

References

  • Wilson W.A., Spectrophotometric Methods for the Study of Eukaryotic Glycogen Metabolism. J. Vis. Exp. (2021). [Link]

  • Theoretical Studies on the Selectivity Mechanisms of Glycogen Synthase Kinase 3β (GSK3β) with Pyrazine ATP-competitive Inhibitors by 3D-QSAR, Molecular Docking, Molecular Dynamics Simulation and Free Energy Calculations. PubMed. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]

  • Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. PubMed. [Link]

  • Pyridine pyridazine pyrimidine pyrazine. PubChem. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PMC. [Link]

  • What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine. Chem Zipper. [Link]

  • TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI. [Link]

  • Pyrazine. Wikipedia. [Link]

  • Properties of Pyridine – C5H5N. BYJU'S. [Link]

  • Discovery and development of small-molecule inhibitors of glycogen synthase. PMC. [Link]

  • Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses. [Link]

  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed. [Link]

  • ADME Properties. Cambridge MedChem Consulting. [Link]

  • ADME Properties in the Drug Delivery. MDPI. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • Methoxypyrazines biosynthesis and metabolism in grape: A review. PubMed. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

  • ADME Properties in Drug Delivery. MDPI. [Link]

  • On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journals. [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. MDPI. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]

  • Discovery and development of small-molecule inhibitors of glycogen synthase. PMC. [Link]

  • Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders. PMC. [Link]

  • Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. ResearchGate. [Link]

  • Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies. MDPI. [Link]

  • Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers. Dalton Transactions. [Link]

  • Access to Highly Substituted Pyridines via Energy Transfer. ChemRxiv. [Link]

  • Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders. PubMed. [Link]

  • The structure of pyrazines and methoxypyrazines. (A) The comparison of.... ResearchGate. [Link]

  • Methoxypyrazine. Wikipedia. [Link]

  • Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate. [Link]

  • Patent Highlights: Allosteric AR Modulators, Glycogen Synthase Inhibitors, and More. Drug Hunter. [Link]

  • Small molecule inhibition of glycogen synthase I reduces muscle glycogen content and improves biomarkers in a mouse model of Pompe disease. PubMed. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • Molecular Mode of Inhibition of Glycogenolysis in Rat Liver by the Dihydropyridine Derivative, BAY R3401: Inhibition and Inactivation of Glycogen Phosphorylase by an Activated Metabolite. PubMed. [Link]

  • Natural and synthetic bioactive inhibitors of glycogen synthase kinase. PubMed. [Link]

Sources

Benchmarking Novel Methoxypyridine Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methoxypyridine scaffold represents a critical structural motif in modern drug discovery, offering a unique balance between lipophilicity, aqueous solubility, and metabolic stability. Unlike unsubstituted pyridines, the introduction of a methoxy group (


) significantly alters the electronic landscape of the heterocyclic ring, often reducing basicity (

modulation) and mitigating off-target liabilities such as hERG channel inhibition.

This guide provides a structured framework for benchmarking novel methoxypyridine-derived candidates against industry standards. It moves beyond simple potency metrics to establish a holistic "drug-likeness" profile, focusing on the specific metabolic liabilities (O-demethylation) and safety advantages (reduced cardiotoxicity) inherent to this chemical class.

Part 1: The Comparative Matrix (Benchmarking Data)

To objectively evaluate a novel candidate, one must establish a "baselining" matrix. The table below illustrates a representative benchmarking dataset comparing a hypothetical novel lead (MP-Lead-301 ) against a standard unsubstituted pyridine analog (Ref-PYR-01 ) and a known clinical standard (e.g., a relevant kinase inhibitor or GPCR ligand).

Table 1: Physicochemical & ADME-Tox Performance Matrix
MetricAssay / ProtocolNovel Lead (MP-Lead-301) Reference (Ref-PYR-01) Clinical Standard Performance Interpretation
Potency (

)
Target Biochemical Assay (FRET/TR-FRET)12 nM 45 nM8 nMMP-Lead shows competitive potency; methoxy group maintains binding affinity.
Basicity (

)
Potentiometric Titration3.1 5.2~4.5Critical: Lower

reduces lysosomal trapping and hERG liability [1].
Solubility Kinetic (PBS, pH 7.4)>150

M
45

M
80

M
Methoxy group disrupts crystal lattice energy, enhancing solubility.
Metabolic Stability Human Liver Microsomes (

)
48 min 15 min65 minUnsubstituted pyridine is prone to rapid N-oxidation; Methoxy group blocks this but introduces O-demethylation risk.
Permeability Caco-2 (

)

cm/s

cm/s

cm/s
Moderate-to-high permeability suitable for oral dosing.
hERG Inhibition Auto-Patch Clamp (

)
>30

M
3.5

M
>10

M
Safety Win: Reduced basicity significantly lowers hERG blockade risk [2].

Part 2: Critical Benchmarking Workflows

The Screening Cascade

Benchmarking is not a single event but a cascade. For methoxypyridines, the workflow must prioritize early identification of metabolic soft spots (specifically CYP-mediated O-demethylation).

ScreeningCascade Start Hit Identification (Methoxypyridine Scaffold) Step1 Tier 1: Physicochemical Filter (LogD, pKa, Solubility) Start->Step1 Step2 Tier 2: Metabolic Stability (Microsomal Stability - HLM/RLM) Step1->Step2 Decision1 Is T1/2 > 30 min? Step2->Decision1 Step3 Tier 3: MetID (Metabolite Identification) Check for O-demethylation vs N-oxidation Decision1->Step3 Yes Discard Discard / Structural Redesign Decision1->Discard No (Rapid Clearance) Step4 Tier 4: Safety Pharmacology (hERG Patch Clamp) Step3->Step4 Stop Lead Candidate Selection Step4->Stop hERG IC50 > 10uM Step4->Discard hERG IC50 < 10uM

Figure 1: Strategic screening cascade prioritizing metabolic stability and safety pharmacology for pyridine derivatives.

Mechanistic Insight: The "Magic Methyl" & Metabolic Fate

The methoxy group acts as a double-edged sword. While it reduces the electron density on the pyridine nitrogen (lowering


 and hERG binding), it introduces a new metabolic site.
  • Advantage: Blocks N-oxidation (a common clearance route for pyridines).

  • Liability: Susceptible to CYP450-mediated O-demethylation (forming a pyridone or hydroxy-pyridine).

MetabolicPathway cluster_cyp Liver Microsomes (CYP450) Parent Methoxypyridine (Parent Drug) Ox1 N-Oxidation (Blocked by steric/electronic effects) Parent->Ox1 Slow Ox2 O-Demethylation (Major Metabolic Route) Parent->Ox2 Fast (CYP2D6/3A4) Prod1 Pyridine N-Oxide (Minor) Ox1->Prod1 Prod2 Hydroxypyridine / Pyridone (Major Metabolite) Ox2->Prod2

Figure 2: Metabolic divergence. Benchmarking must quantify the ratio of Parent to O-demethylated metabolite.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , the following protocol includes internal validation steps (Positive Controls) essential for benchmarking.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and identify the O-demethylation liability.

Materials:

  • Test Compound (10 mM DMSO stock).

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Reference Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Methodology:

  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
    • Why? Low concentration prevents enzyme saturation (maintains first-order kinetics).

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control Step: Prepare a "Minus NADPH" control to rule out chemical instability (hydrolysis).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard).
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor both Parent (

    
    ) and Demethylated Metabolite (
    
    
    
    ).

Data Calculation: Plot


 vs. time. The slope 

determines half-life:


Part 4: Safety Pharmacology – The hERG Advantage

A critical selling point of methoxypyridines over alkyl-pyridines is the reduced risk of QT prolongation .

  • Mechanism: The hERG channel pore contains aromatic residues (Y652, F656) that engage in

    
    -stacking and cation-
    
    
    
    interactions.
  • The Methoxypyridine Fix: The electron-withdrawing nature (inductive effect) of the oxygen atom reduces the basicity of the pyridine nitrogen.[1] A less protonated nitrogen at physiological pH means less cation-

    
     interaction with the hERG pore [3].
    

Benchmarking Criterion: When presenting your data, explicitly calculate the Safety Margin (SM) :



Target: An SM > 30-fold is preferred for novel candidates.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Vilums, M., et al. (2013). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry, 56(7).[2] Link

  • Drug Hunter. (2024).[3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Link

  • Ramos-Torres, K., et al. (2022).[4] Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine. Journal of Nuclear Medicine. Link

Sources

A Comparative Analysis of pKa Values in Methoxypyridine Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the ionization constant (pKa) of a molecule is a critical physicochemical parameter. It governs fundamental properties such as solubility, membrane permeability, and receptor-binding interactions, making its precise determination and understanding a cornerstone of rational drug design and molecular engineering.[1] Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, and the introduction of a methoxy substituent (-OCH₃) at different positions on the ring profoundly alters the electronic landscape and, consequently, the basicity of the pyridine nitrogen. This guide provides a comprehensive comparison of the pKa values of 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine, delving into the underlying electronic principles that dictate their respective basicities and offering detailed experimental protocols for their determination.

Comparative pKa Values of Methoxypyridine Isomers

The basicity of the methoxypyridine isomers, which is inversely related to the pKa of their conjugate acids, varies significantly depending on the position of the methoxy group. The experimentally determined pKa values for the conjugate acids of these isomers are summarized in the table below.

Compound Structure pKa of Conjugate Acid
2-Methoxypyridine3.28 (at 20°C)[2]
3-Methoxypyridine4.91[3]
4-Methoxypyridine6.58 (at 25°C)[4][5]

Note: pKa values can vary slightly depending on experimental conditions such as temperature and ionic strength.

Unraveling the Electronic Rationale: Inductive vs. Resonance Effects

The observed trend in basicity (4-methoxypyridine > 3-methoxypyridine > 2-methoxypyridine) is a direct consequence of the interplay between inductive and resonance effects exerted by the methoxy substituent.[6][7][8]

  • Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon, leading to a withdrawal of electron density through the sigma (σ) bonds.[8] This electron-withdrawing inductive effect destabilizes the positive charge on the protonated pyridine nitrogen, thereby decreasing basicity. The strength of the inductive effect diminishes with distance.

  • Resonance Effect (+R or +M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring's pi (π) system.[7][8] This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions, which in turn stabilizes the positive charge of the conjugate acid and increases basicity.

The following diagram illustrates the logical flow of how these electronic effects influence the basicity of the methoxypyridine isomers.

G cluster_effects Electronic Effects of Methoxy Group cluster_isomers Methoxypyridine Isomers cluster_basicity Resulting Basicity (pKa) Inductive Effect (-I) Inductive Effect (-I) 2-MPY 2-MPY Inductive Effect (-I)->2-MPY Strongest due to proximity 3-MPY 3-MPY Inductive Effect (-I)->3-MPY Intermediate 4-MPY 4-MPY Inductive Effect (-I)->4-MPY Weakest Resonance Effect (+R) Resonance Effect (+R) Resonance Effect (+R)->2-MPY Strong electron donation to N Resonance Effect (+R)->3-MPY No direct donation to N Resonance Effect (+R)->4-MPY Strong electron donation to N Lowest (pKa ~3.28) Lowest (pKa ~3.28) 2-MPY->Lowest (pKa ~3.28) Dominant -I effect Intermediate (pKa ~4.91) Intermediate (pKa ~4.91) 3-MPY->Intermediate (pKa ~4.91) -I effect, no +R to N Highest (pKa ~6.58) Highest (pKa ~6.58) 4-MPY->Highest (pKa ~6.58) Dominant +R effect G A 1. Calibrate pH Meter (pH 4, 7, 10 buffers) B 2. Prepare Analyte Solution (~1 mM methoxypyridine in water) A->B C 3. Purge with Nitrogen (Remove dissolved CO₂) B->C D 4. Initial pH Adjustment (Acidify with 0.1 M HCl to ~pH 2) C->D E 5. Titrate with Standardized Base (e.g., 0.1 M NaOH), record pH and volume D->E F 6. Plot Titration Curve (pH vs. Volume of NaOH) E->F G 7. Determine Equivalence Point (Inflection point of the curve) F->G H 8. Calculate pKa (pH at half-equivalence point) G->H

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements. [9]2. Solution Preparation: Prepare a solution of the methoxypyridine isomer at a concentration of approximately 1 mM. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be used. [9]3. Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases. [9][10]4. Initial Acidification: Place the solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Acidify the solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl. [9]5. Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments. Record the pH of the solution after each addition.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • pKa Determination: Identify the equivalence point, which is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, where half of the base has been neutralized. [9]

Protocol 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation. [11][12] Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the methoxypyridine isomer in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM. [11]2. Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa of the analyte.

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 0.1-0.2 mM). [11]4. Spectral Acquisition: Record the UV-Vis absorption spectrum for each buffered solution over an appropriate wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the midpoint of the sigmoidal curve. [13]

Conclusion

The pKa values of methoxypyridine isomers are a clear illustration of the delicate balance of electronic effects in substituted aromatic systems. The pronounced difference in basicity, with 4-methoxypyridine being over three orders of magnitude more basic than 2-methoxypyridine, is a testament to the powerful influence of the position-dependent interplay between resonance and inductive effects. A thorough understanding of these principles, coupled with robust experimental determination using techniques like potentiometric titration or UV-Vis spectrophotometry, is indispensable for professionals in drug discovery and chemical sciences, enabling the fine-tuning of molecular properties for optimal performance.

References

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.).
  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC.
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). PMC.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019). Indian Journal of Pharmaceutical Education and Research.
  • 4-Methoxypyridine. (n.d.). ChemicalBook.
  • pKa of a dye: UV-VIS Spectroscopy. (n.d.).
  • 4-Methoxypyridine (Cas 620-08-6). (n.d.). Parchem.
  • 2-Methoxypyridine. (n.d.). ChemicalBook.
  • 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport. (n.d.).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • 2-Methoxy Pyridine. (2023). ResearchGate.
  • 4-Methoxypyridine. (n.d.). ChemicalBook.
  • Showing Compound 3-Methoxypyridine (FDB004414). (2010). FooDB.
  • Resonance and Inductive Effects. (2021). YouTube.
  • 3-METHOXYPYRIDINE. (n.d.). ChemicalBook.
  • Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps.
  • resonance and induction tutorial. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxypyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of chemical compounds like 2-Methoxypyridin-4-ol is not merely a regulatory formality but a critical component of responsible research and a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Methoxypyridin-4-ol, ensuring the protection of personnel and the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste streams effectively and safely.

Hazard Assessment and Chemical Profile

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for 2-Methoxypyridin-4-ol (CAS 66080-45-3) is not widely available, a reliable hazard profile can be constructed by analyzing data from structurally analogous methoxy-substituted pyridine compounds. This approach allows us to anticipate potential risks and implement appropriate safety measures.

Based on data from related compounds such as 2-methoxypyridine and 4-methoxypyridine, 2-Methoxypyridin-4-ol should be handled as a hazardous substance.[1][2][3] The primary concerns are:

  • Skin and Eye Irritation: Pyridine derivatives are frequently irritants. Direct contact can cause skin irritation and serious eye irritation.[1][3]

  • Harmful if Swallowed: Acute oral toxicity is a common hazard for this class of chemicals.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]

  • Environmental Hazard: Some pyridine derivatives are harmful to aquatic life. Therefore, release into the environment must be strictly avoided.[1][4]

The following table summarizes the key chemical and hazard data, compiled from supplier information and analogous compounds.

PropertyValueSource
CAS Number 66080-45-3Fluorochem[5]
Molecular Formula C₆H₇NO₂Fluorochem[5]
Physical State SolidFluorochem[5]
Melting Point 132 to 138°CFluorochem[5]
GHS Hazard Statements (Inferred) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH402: Harmful to aquatic lifeSigma-Aldrich
Incompatible Materials Strong oxidizing agents, strong acids, bases.Fisher Scientific[4], Washington State University[6]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

The principle of "As Low As Reasonably Practicable" (ALARP) dictates that exposure should be minimized through a hierarchy of controls. The foundation of safe handling during waste consolidation is the combination of proper engineering controls and mandatory PPE.

Engineering Controls: All handling and preparation for the disposal of 2-Methoxypyridin-4-ol must be conducted within a properly functioning and certified laboratory chemical fume hood.[6] This is the primary engineering control to prevent the inhalation of any dust or aerosols generated during the transfer of the chemical.

Personal Protective Equipment (PPE): A standard PPE ensemble is required to prevent dermal and ocular exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or nitrile rubber. Gloves must be inspected for integrity before use and disposed of after handling the waste, following proper glove removal techniques.[1][3]

  • Body Protection: A fully-buttoned lab coat is mandatory to protect against accidental skin contact.[6]

Step-by-Step Disposal Protocol

The disposal of 2-Methoxypyridin-4-ol is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] As the generator of the hazardous waste, the laboratory is legally responsible for its management from "cradle-to-grave."[7]

Step 1: Waste Characterization Based on its inferred toxicological profile, 2-Methoxypyridin-4-ol must be classified as hazardous chemical waste. It should never be disposed of in regular trash or flushed down the sanitary sewer.[1][9]

Step 2: Segregation of Waste Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.

  • Collect waste 2-Methoxypyridin-4-ol in its own designated waste container.

  • Crucially, do not mix this waste with incompatible materials , such as strong oxidizing agents or strong acids, to avoid potentially violent reactions.[4][6]

Step 3: Containerization The integrity of the waste containment system is non-negotiable.

  • For Solid Waste: Collect dry 2-Methoxypyridin-4-ol powder in a sealable, airtight, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.[6]

  • For Contaminated Materials: Items such as weighing boats, gloves, and paper towels that are grossly contaminated should be collected in the same solid waste container.

  • For Solutions: If disposing of a solution containing 2-Methoxypyridin-4-ol, use a compatible, sealable liquid waste container. Ensure the solvent is compatible with the container material.

Step 4: Labeling Proper labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[6]

  • The label must clearly state the full chemical name: "2-Methoxypyridin-4-ol." Do not use abbreviations or chemical formulas.

  • Indicate the approximate quantity of waste.

Step 5: Accumulation and Storage Hazardous waste must be stored in a designated and controlled area.

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • The SAA should be in a cool, dry, and well-ventilated location, away from general laboratory traffic.[4]

  • Ensure the waste container is kept closed at all times except when adding waste.[4][10]

Step 6: Arranging for Final Disposal The final step is to transfer the waste to trained professionals for disposal.

  • Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) office.[6]

  • The waste must be disposed of through a licensed hazardous waste disposal plant, often involving controlled incineration with flue gas scrubbing.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Methoxypyridin-4-ol.

G start Generated 2-Methoxypyridin-4-ol Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) in Chemical Fume Hood start->ppe characterize Characterize as Hazardous Waste ppe->characterize container Select Compatible, Sealable Waste Container characterize->container label Affix 'Hazardous Waste' Label with Full Chemical Name container->label segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) label->segregate store Store in Designated Satellite Accumulation Area segregate->store request Container Full or No Longer in Use? store->request request->store No pickup Arrange Pickup by EHS or Licensed Disposal Vendor request->pickup Yes end Disposal via Approved TSDF pickup->end

Caption: Decision workflow for the safe disposal of 2-Methoxypyridin-4-ol.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[1]

  • Small Spills: For small powder spills within a chemical fume hood, carefully absorb the material with an inert dry material (e.g., vermiculite, sand) and place it in the hazardous waste container.[6] Do not generate dust. Clean the area thoroughly.

  • Large Spills: Evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to these rigorous, evidence-based procedures, researchers can ensure the safe and compliant disposal of 2-Methoxypyridin-4-ol, upholding their commitment to laboratory safety and environmental stewardship.

References

  • PYRIDINE FOR SYNTHESIS SDS. (n.d.). Loba Chemie. [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.). Washington State University. [Link]

  • Safety Data Sheet: Pyridine. (2025). Carl ROTH. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EnSafe. [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxypyridin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Methoxypyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.